2,5-Bis(octyldithio)-1,3,4-thiadiazole
Description
The exact mass of the compound 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2S5/c1-3-5-7-9-11-13-15-21-24-17-19-20-18(23-17)25-22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMEJJNWNWWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074001 | |
| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13539-13-4 | |
| Record name | 2,5-Bis(octyldithio)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13539-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013539134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | |
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| Record name | 2,5-bis(octyldithio)-1,3,4-thiadiazole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(octyldithio)-1,3,4-thiadiazole, a versatile sulfur-containing heterocyclic compound. The document details its synthesis via two primary methods: oxidative coupling and S-alkylation, offering detailed experimental protocols for each. A thorough characterization of the compound is presented, summarizing its physicochemical properties and expected spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, in clearly structured tables. This guide is intended to be a valuable resource for researchers in materials science and synthetic chemistry, particularly those interested in the development of corrosion inhibitors and lubricant additives.
Introduction
This compound is a derivative of the 1,3,4-thiadiazole (B1197879) heterocyclic system. The core structure, characterized by two nitrogen and one sulfur atom in a five-membered ring, imparts unique electronic properties. The introduction of two octyldithio side chains enhances its lipophilicity and endows it with properties that are highly valued in industrial applications. Primarily, this compound is recognized for its efficacy as a corrosion inhibitor, particularly for silver and other metals, and as an anti-wear and antioxidant additive in lubricating oils and greases.[1][] Its mechanism of action in corrosion inhibition is believed to involve the formation of a protective film on the metal surface, a process facilitated by the multiple sulfur atoms that can coordinate with the metal.
Synthesis of this compound
The synthesis of this compound predominantly starts from the precursor 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD). Two principal synthetic strategies are employed: oxidative coupling and S-alkylation.
Synthesis via Oxidative Coupling
This method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with an octyl mercaptan in the presence of an oxidizing agent, such as hydrogen peroxide. This approach is considered more environmentally benign compared to older methods that used hazardous reagents like chlorine gas.[3]
Caption: Workflow for the Oxidative Coupling Synthesis.
2.1.1. Experimental Protocol: Oxidative Coupling (Representative Example)
The following protocol is adapted from a patented process for a structurally similar compound, 2,5-bis(t-octyldithio)-1,3,4-thiadiazole, and serves as a representative example.[4]
-
Reaction Setup: To a suitable reaction vessel, add 2,5-dimercapto-1,3,4-thiadiazole (1.0 mole), t-octyl mercaptan (2.0 moles), water (250 ml), and ethyl alcohol (250 ml) to form a mixture.
-
Addition of Oxidant: While maintaining the temperature between 20°C and 50°C, add 30% hydrogen peroxide (2.0 moles) dropwise to the mixture with stirring.
-
Reaction Progression: After the addition is complete, slowly heat the resulting mixture to reflux conditions (approximately 70°C to 85°C).
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product, being insoluble in the aqueous alcohol phase, will separate. Isolate the product layer.
-
Purification: Wash the isolated product with water and then dry it under vacuum. Further purification can be achieved by filtration to remove any unreacted solids. The reported yield for this specific example was 85%.[4]
Synthesis via S-Alkylation
A versatile and common approach involves the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole or its corresponding salts (e.g., the dipotassium (B57713) salt) with an appropriate alkylating agent, such as 1-bromooctane (B94149).[3] This method offers good control and can lead to high yields, reported to be in the range of 38% to 83% for similar alkylations.[3]
Caption: Workflow for the S-Alkylation Synthesis.
2.2.1. Experimental Protocol: S-Alkylation
The following is a general procedure for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.
-
Salt Formation: In a reaction flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 mole) in a suitable solvent such as ethanol. Add a base, for example, potassium hydroxide (B78521) (2.0 moles), to form the dipotassium salt in situ.
-
Addition of Alkylating Agent: To the resulting solution or suspension, add 1-bromooctane (2.0 moles) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (potassium bromide) forms, remove it by filtration.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, for instance from n-hexane, to yield the pure this compound.[3]
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves determining its physicochemical properties and analyzing its spectroscopic data.
Physicochemical Properties
The key physical and chemical properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13539-13-4 | [3][5] |
| Molecular Formula | C₁₈H₃₄N₂S₅ | [1][5] |
| Molecular Weight | 438.8 g/mol | [1] |
| Appearance | Brownish-yellow liquid | [] |
| Density | 1.088 - 1.14 g/cm³ | [][5] |
| Boiling Point | ~551.0 °C (Predicted) | [][5] |
| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [1][] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on theoretical predictions and analysis of similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |
| Terminal Methyl (CH₃) | Most upfield region | Triplet (t) |
| Methylene (B1212753) adjacent to S-S (-S-S-CH₂-) | Downfield shifted | Multiplet (m) |
| Other Methylene groups (-(CH₂)₆-) | Upfield region | Complex Multiplet |
Note: The methylene group protons adjacent to the sulfur atoms are shifted downfield due to the electron-withdrawing effect of the sulfur atoms.[3]
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ ppm) | Reference(s) |
| C (Thiadiazole Ring) | ~160 - 170 | [3] |
| -S-S-CH₂- | ~35 - 45 | [3] |
| -(CH₂)₆- & CH₃ | Aliphatic region (upfield) | [3] |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pathway | Reference(s) |
| [M]⁺ | ~438.13 | Molecular Ion | [3] |
| Fragments | Various | Cleavage of S-S and C-S bonds | [3] |
Applications and Future Perspectives
The primary application of this compound lies in its role as a corrosion inhibitor and a lubricant additive. Its structure is well-suited for these functions.
References
- 1. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products | The American Journal of Applied sciences [inlibrary.uz]
An In-depth Technical Guide to 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,5-Bis(octyldithio)-1,3,4-thiadiazole. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the characteristics and synthesis of sulfur-containing heterocyclic compounds. Detailed experimental protocols for its synthesis via oxidative coupling are provided, along with a summary of its key physical and chemical properties. Additionally, a logical workflow of its application as a corrosion inhibitor, a field with relevance to medical device and equipment integrity, is visualized.
Physicochemical Properties
This compound is a sulfur-containing heterocyclic compound with the molecular formula C18H34N2S5.[1][][3] It is typically a brownish-yellow or light, transparent liquid at room temperature.[][4] Its primary applications are as a lubricant additive and a corrosion inhibitor, where it provides anti-wear properties and oxidation stability.[]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H34N2S5 | [1][][3] |
| Molecular Weight | 438.8 g/mol | [1][3][5] |
| CAS Number | 13539-13-4 | [1][5] |
| Appearance | Brownish-yellow or light, transparent liquid | [][4] |
| Boiling Point (Predicted) | 551.0 ± 33.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.14 g/cm³ | N/A |
| Flash Point (Predicted) | 287 °C | N/A |
| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [1][] |
Synthesis and Characterization
The synthesis of this compound is primarily achieved through two main routes: the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) or the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole with an alkyl mercaptan.[5] The oxidative coupling method using hydrogen peroxide is an environmentally benign approach.[5]
Experimental Protocol: Oxidative Coupling Synthesis
This protocol is adapted from a patented method for the synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles.[6]
Materials:
-
2,5-dimercapto-1,3,4-thiadiazole
-
t-Octyl mercaptan
-
30% Hydrogen peroxide
-
Water
-
Ethyl alcohol
Procedure:
-
In a reaction vessel, create a mixture of 150 g (one mole) of 2,5-dimercapto-1,3,4-thiadiazole and 292 g (two moles) of t-octyl mercaptan in 250 ml of water and 250 ml of ethyl alcohol.[6]
-
To this mixture, add 230 g (two moles) of 30% hydrogen peroxide dropwise. Maintain the temperature of the reaction mixture between 20°C and 50°C during the addition.[6]
-
After the addition is complete, slowly heat the mixture to reflux conditions (70°C to 85°C).[6]
-
Maintain the reflux with stirring for a period of one to two hours.[6]
-
Cool the mixture and dilute it with 500 ml of a suitable solvent.[6]
-
The resulting crude product, 2,5-bis(t-octyldithio)-1,3,4-thiadiazole, can then be further purified. The reported yield for this method is approximately 85%.[6]
Characterization
The structure and purity of this compound can be confirmed using various analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the terminal methyl (CH₃) protons of the octyl chains in the upfield region. The methylene (B1212753) (CH₂) groups adjacent to the sulfur atoms will be shifted downfield. The remaining methylene groups will likely appear as a complex multiplet in the upfield region.[5]
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the thiadiazole ring at a downfield chemical shift due to the electronegative nitrogen and sulfur atoms. The carbons of the octyl chains will appear in the upfield aliphatic region.[5]
-
FTIR Spectroscopy: The infrared spectrum would be expected to show characteristic C-S stretching vibrations in the range of 600-700 cm⁻¹.[5]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected around an m/z of 438.13.[5]
Mechanism of Action and Visualization
While the 1,3,4-thiadiazole (B1197879) scaffold is known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, a specific biological signaling pathway for this compound has not been elucidated in the reviewed literature.[7][8][9][10][11][12][13][14][15][16] However, a well-documented mechanism of action for this class of compounds is their role as corrosion inhibitors. This property is highly relevant in the context of drug development and manufacturing, where the integrity of metallic equipment and medical devices is crucial.
The corrosion inhibition mechanism involves the adsorption of the thiadiazole derivative onto the metal surface, forming a protective film that prevents corrosive agents from reaching the metal.
Below is a DOT script and the corresponding diagram illustrating the logical workflow of the synthesis and application of this compound as a corrosion inhibitor.
Synthesis and Corrosion Inhibition Workflow
Conclusion
This compound is a compound with well-defined physicochemical properties and established synthetic routes. While its direct application in drug development as a therapeutic agent is not yet defined, its role as a corrosion inhibitor and lubricant additive highlights its utility in broader industrial and scientific contexts. The information and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and related sulfur-containing heterocyclic compounds. Further research into the biological activities of this specific molecule may yet uncover novel therapeutic applications.
References
- 1. 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5 | CID 83568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13539-13-4 [chemicalbook.com]
- 4. This compound-Simagchem [simagchem.com]
- 5. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 6. US3087932A - Process for preparing 2, 5-bis(hydrocarbondithio)-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 15. media.neliti.com [media.neliti.com]
- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and key physicochemical properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole. The information presented herein is a synthesis of data from publicly available chemical databases, analogous molecular structures, and theoretical computational studies, intended to support research and development efforts.
Molecular Structure and Identification
This compound is a chemical compound with the molecular formula C₁₈H₃₄N₂S₅.[1][] It consists of a central, planar 1,3,4-thiadiazole (B1197879) ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This core is symmetrically substituted at the 2 and 5 positions with octyldithio groups (-S-S-C₈H₁₇). The presence of the dithio linkage is a key structural feature, distinguishing it from the more common thioether derivatives.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole |
| CAS Number | 13539-13-4 |
| Molecular Formula | C₁₈H₃₄N₂S₅ |
| Molecular Weight | 438.80 g/mol [] |
| Canonical SMILES | CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC |
| InChI Key | ZFOMEJJNWNWWIB-UHFFFAOYSA-N[] |
Bonding and Molecular Geometry
The bonding within the 1,3,4-thiadiazole ring is characterized by delocalized π-electrons, contributing to its aromatic character. The carbon-nitrogen and carbon-sulfur bonds within the ring exhibit partial double bond character. The octyldithio substituents are connected to the thiadiazole ring via C-S single bonds. The disulfide (S-S) bond is a crucial linkage, and the long octyl chains provide significant lipophilicity to the molecule.
Due to the lack of publicly available X-ray crystallography data for this compound, the following table of predicted bond lengths and angles is based on computational models (Density Functional Theory - DFT) of similar 1,3,4-thiadiazole derivatives and standard bond lengths for the alkyl and dithio moieties.
Table 2: Predicted Molecular Geometry Parameters
| Bond/Angle | Predicted Value |
| Bond Lengths (Å) | |
| C=N (in ring) | 1.30 - 1.35 |
| C-S (in ring) | 1.70 - 1.75 |
| N-N (in ring) | 1.35 - 1.40 |
| C-S (exocyclic) | 1.75 - 1.80 |
| S-S (dithio) | 2.05 - 2.10 |
| C-C (alkyl) | 1.50 - 1.54 |
| C-H (alkyl) | 1.09 - 1.10 |
| **Bond Angles (°) ** | |
| C-N-N (in ring) | 108 - 112 |
| N-C-S (in ring) | 112 - 116 |
| C-S-C (in ring) | 85 - 89 |
| N-C-S (exocyclic) | 120 - 125 |
| C-S-S (dithio) | 100 - 105 |
| S-S-C (dithio) | 100 - 105 |
Note: These values are estimations and should be confirmed by experimental data.
Physicochemical Properties
The physicochemical properties of this compound are largely influenced by its high molecular weight and the presence of long alkyl chains, which impart a nonpolar, liquid character at room temperature.
Table 3: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Brownish-yellow liquid | [] |
| Boiling Point | 551.0 ± 33.0 °C at 760 mmHg | [1] |
| Density | 1.14 g/cm³ | [] |
| Flash Point | 287 °C | [1] |
| Refractive Index | 1.575 | [1] |
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be dominated by signals from the two equivalent octyl chains.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (terminal) | 0.8 - 0.9 | Triplet (t) | 6H |
| -(CH₂)₆- (in chain) | 1.2 - 1.4 | Multiplet (m) | 24H |
| -S-S-CH₂- | 2.8 - 3.0 | Triplet (t) | 4H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show signals for the thiadiazole ring carbons and the carbons of the octyl chains.
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (thiadiazole ring) | 160 - 165 |
| -S-S-C H₂- | 38 - 42 |
| -(C H₂)₆- | 22 - 32 |
| -C H₃ (terminal) | 14 - 15 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
Table 6: Predicted FT-IR Absorption Bands
| Bond | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H | Alkyl stretch | 2850 - 2960 | Strong |
| C-H | Alkyl bend | 1375 - 1465 | Medium |
| C=N | Thiadiazole ring | 1600 - 1640 | Medium |
| C-N | Thiadiazole ring | 1200 - 1250 | Medium |
| C-S | Thiadiazole ring | 800 - 850 | Medium-Weak |
| S-S | Dithio stretch | 450 - 550 | Weak |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous compounds.[3][4][5]
Synthesis of this compound
This protocol describes a two-step synthesis starting from 2,5-dimercapto-1,3,4-thiadiazole (B142945).
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole
-
Potassium hydroxide (KOH)
-
Octanethiol
-
Iodine (I₂) or Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Dimethylformamide (DMF)
-
Sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Preparation of the dipotassium salt: In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1 equivalent) in a minimal amount of ethanol. Add a solution of potassium hydroxide (2 equivalents) in ethanol dropwise with stirring. Stir the mixture at room temperature for 1 hour to ensure complete formation of the dipotassium salt.
-
Addition of octanethiol: To the suspension of the dipotassium salt, add octanethiol (2.2 equivalents) and a small amount of DMF to aid solubility. Stir the mixture at room temperature for 30 minutes.
-
Oxidative coupling: Prepare a solution of iodine (2 equivalents) in ethanol. Add the iodine solution dropwise to the reaction mixture over a period of 30 minutes. The color of the iodine will disappear as it is consumed. After the addition is complete, continue stirring at room temperature for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Characterization Workflow
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Set the spectral width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Use a proton-decoupled pulse sequence. The spectral width should be set to cover the range of 0 to 200 ppm. A larger number of scans will be required compared to ¹H NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities. Assign the peaks in both spectra to the corresponding protons and carbons in the molecule.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Analysis: Determine the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.
4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Method Development: Develop a reverse-phase HPLC method using a C18 column. A suitable mobile phase would be a gradient of water and acetonitrile (B52724) or methanol.
-
Analysis: Inject a solution of the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Purity Calculation: The purity of the sample can be determined from the relative area of the main peak in the chromatogram.
This comprehensive guide provides a detailed overview of the molecular structure, bonding, and characterization of this compound, which will be a valuable resource for researchers and professionals in the field.
References
- 1. Page loading... [wap.guidechem.com]
- 3. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theamericanjournals.com [theamericanjournals.com]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
spectroscopic analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole (NMR, FTIR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole, a molecule of interest in materials science and as a potential pharmaceutical agent. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols and a logical workflow for its synthesis and characterization.
Overview of Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. This guide covers the three primary spectroscopic techniques used for the characterization of this molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for confirming the presence of the octyl chains and the thiadiazole core.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide insights into its structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei are summarized below.
¹H NMR Data
The ¹H NMR spectrum is characterized by signals from the protons of the two octyl chains. The terminal methyl (CH₃) protons are expected to appear as a triplet in the most upfield region of the spectrum.[1] The methylene (B1212753) (CH₂) groups adjacent to the sulfur atoms are deshielded and thus shifted downfield.[1] The remaining methylene groups of the octyl chains will appear as a complex multiplet in the aliphatic region.[1]
| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |
| CH₃ | ~0.9 | Triplet |
| -(CH₂)₆- | ~1.2-1.7 | Multiplet |
| -S-S-CH₂- | ~2.9-3.2 | Triplet |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the thiadiazole ring are expected to resonate at a significantly downfield chemical shift due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[1] The carbons of the octyl chains will appear in the upfield aliphatic region.[1]
| Carbon | Expected Chemical Shift (δ ppm) |
| C (Thiadiazole Ring) | ~160-170 |
| -S-S-CH₂- | ~35-45 |
| -(CH₂)₆- | ~22-32 |
| CH₃ | ~14 |
Experimental Protocol for NMR Analysis
A detailed protocol for obtaining the NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solvent should be chosen based on the solubility of the compound and its compatibility with the NMR experiment.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups in this compound.
FTIR Data
The expected vibrational frequencies for the key functional groups are presented in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| C-H (Alkyl) | 2850-2960 | Symmetric and Asymmetric Stretching |
| C-H (Alkyl) | 1375-1465 | Bending |
| C=N (Thiadiazole) | 1600-1650 | Stretching |
| N-N (Thiadiazole) | 1000-1100 | Stretching |
| C-S | 600-800 | Stretching |
| S-S | 400-500 | Stretching |
Experimental Protocol for FTIR Analysis
As this compound is a liquid at room temperature, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended.
-
Sample Preparation:
-
No specific sample preparation is required for a liquid sample when using an ATR-FTIR spectrometer.
-
-
Instrumentation:
-
An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is ideal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small drop of this compound onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern.
Mass Spectrometry Data
The key expected mass spectral data is summarized below.
| Parameter | Expected Value (m/z) |
| Molecular Ion Peak [M]⁺ | ~438.13 |
Common fragmentation pathways are likely to involve the cleavage of the S-S and C-S bonds, resulting in the loss of the octyl chains or fragments thereof.[1]
Experimental Protocol for Mass Spectrometry
A standard procedure for obtaining the mass spectrum of this compound using electron impact (EI) ionization is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Instrumentation:
-
A mass spectrometer with an electron impact (EI) ionization source is suitable for this analysis.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific thermal analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry) of 2,5-Bis(octyldithio)-1,3,4-thiadiazole is limited. This guide is therefore based on established chemical principles, data from analogous structures, and standardized analytical protocols to provide a comprehensive overview of its expected thermal behavior and decomposition pathways.
Introduction
This compound is a sulfur- and nitrogen-containing heterocyclic compound with applications as a lubricant additive and corrosion inhibitor.[] Its performance in these roles is intrinsically linked to its thermal stability. Understanding the thermal decomposition profile is crucial for determining its operational limits, predicting its degradation products, and ensuring its safe handling and application at elevated temperatures. This technical guide provides a detailed examination of the anticipated thermal stability and decomposition of this compound, including postulated decomposition pathways and standardized experimental protocols for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for interpreting its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C18H34N2S5 | [][2] |
| Molecular Weight | 438.80 g/mol | [][2] |
| Appearance | Brownish-yellow liquid | [3] |
| Boiling Point | 551.0 ± 33.0 °C (Predicted) | [2] |
| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [2] |
Expected Thermal Stability and Decomposition
The thermal stability of this compound is dictated by the strength of the covalent bonds within its structure. The molecule can be conceptually divided into two key components: the central 1,3,4-thiadiazole (B1197879) ring and the two octyldithio side chains.
The 1,3,4-thiadiazole ring is an aromatic heterocycle, which generally imparts significant thermal stability.[4] However, the disulfide linkages (S-S) in the octyldithio chains are known to be the thermally weakest points in similar molecules and are expected to be the primary sites of initial decomposition.
Decomposition is likely to proceed in a multi-stage process when analyzed via thermogravimetric analysis (TGA). The initial weight loss would correspond to the cleavage of the S-S bonds and the subsequent loss of the octyl chains. The more thermally stable 1,3,4-thiadiazole core would decompose at higher temperatures.
Postulated Decomposition Pathways
The thermal decomposition of this compound is anticipated to involve a complex series of radical reactions. A plausible decomposition pathway is initiated by the homolytic cleavage of the sulfur-sulfur bonds in the octyldithio chains, which are the most labile bonds in the molecule.
Caption: Postulated decomposition pathway for this compound.
Experimental Protocols
To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss at each stage of decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan to prevent volatilization.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -50 °C).
-
Ramp from the starting temperature to a temperature above the final decomposition temperature observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events corresponding to phase transitions and decomposition.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Data Presentation
Although specific experimental data is not available, Table 2 provides a template for how the results from TGA and DSC analyses should be structured for clear comparison and interpretation.
Table 2: Hypothetical Thermal Analysis Data for this compound
| Parameter | Method | Value | Unit |
| Onset of Decomposition (Tonset) | TGA | °C | |
| Temperature of 5% Mass Loss (T5%) | TGA | °C | |
| Temperature of Maximum Decomposition Rate (Tmax1) | TGA (DTG) | °C | |
| Mass Loss at Stage 1 | TGA | % | |
| Temperature of Maximum Decomposition Rate (Tmax2) | TGA (DTG) | °C | |
| Mass Loss at Stage 2 | TGA | % | |
| Residual Mass at 600 °C | TGA | % | |
| Melting Point (Tm) | DSC | °C | |
| Enthalpy of Fusion (ΔHf) | DSC | J/g | |
| Decomposition Peak Temperature | DSC | °C | |
| Enthalpy of Decomposition (ΔHd) | DSC | J/g |
Conclusion
While a definitive thermal decomposition profile for this compound requires experimental verification, this guide provides a robust framework for understanding its expected behavior. The molecule's stability is likely governed by the relatively weak disulfide bonds, leading to a multi-stage decomposition process. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine the precise thermal properties of this compound. Such data is critical for its effective and safe application in drug development and other scientific research.
References
Solubility Profile of 2,5-Bis(octyldithio)-1,3,4-thiadiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Bis(octyldithio)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound with significant potential in various industrial and pharmaceutical applications. Its efficacy in these roles is intrinsically linked to its solubility characteristics in organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process. Due to the scarcity of specific quantitative data in publicly available literature, this guide focuses on providing a robust framework for researchers to generate such data in their own laboratories.
Introduction
This compound is recognized for its utility as a lubricant additive and a corrosion inhibitor.[1] Its molecular structure, featuring a central 1,3,4-thiadiazole (B1197879) ring and two long octyldithio side chains, imparts a predominantly nonpolar character, suggesting good solubility in organic solvents. The long alkyl chains are known to enhance its solubility in hydrocarbon-based oils and other nonpolar organic media, a critical factor for its performance in lubricant formulations.[2] While the qualitative expectation is of good solubility in such solvents, precise quantitative data is essential for formulation development, reaction chemistry, and purification processes.
Qualitative Solubility and Recrystallization
Literature suggests that the octyldithio groups are specifically included in the molecular structure to enhance solubility in organic solvents, which is a crucial factor for its application in solution-based processes.[2] One of the key purification techniques mentioned for this compound is recrystallization.[2] Solvents such as n-hexane have been noted as suitable for the recrystallization of this compound, indicating that it is soluble in this nonpolar alkane solvent to a degree that allows for dissolution at elevated temperatures and subsequent precipitation upon cooling.[2]
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| n-Hexane | C₆H₁₄ | 0.1 | Gravimetric | |||
| Toluene | C₇H₈ | 2.4 | Spectrophotometric | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | HPLC | |||
| Acetone | C₃H₆O | 5.1 | Gravimetric | |||
| Ethanol | C₂H₅OH | 5.2 | Spectrophotometric | |||
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | HPLC |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system, UV-Vis Spectrophotometer, or a gravimetric setup (drying oven and desiccator)
4.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The solid phase should be in equilibrium with the liquid phase.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic or chromatographic analysis). This step is crucial to remove any suspended solid particles.
-
For spectroscopic or chromatographic analysis, accurately dilute the filtered solution to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the pre-weighed vial in a drying oven until a constant weight of the dissolved solid is achieved. Cool the vial in a desiccator before weighing. The difference in weight gives the mass of the dissolved solute.
-
Spectrophotometric Method: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. Calculate the concentration using a pre-established calibration curve.
-
HPLC Method: Inject the diluted solution into an HPLC system equipped with a suitable column and detector. Determine the concentration by comparing the peak area to a calibration curve prepared with standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in g/L or mol/L using the determined concentration and the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, its chemical structure strongly suggests good solubility in nonpolar organic media. The provided experimental protocol and workflow diagram offer a comprehensive guide for researchers to systematically and accurately determine the solubility of this compound in various solvents of interest. The generation of such data is crucial for advancing its application in drug development, materials science, and industrial formulations.
References
A Historical Guide to the Synthesis of 2,5-Bis(hydrocarbondithio)-1,3,4-thiadiazoles: Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the historical and current synthetic methods for preparing 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles. This class of compounds has garnered significant interest due to its diverse applications, including as lubricant additives and as scaffolds in medicinal chemistry. The core of their synthesis lies in the preparation of the key intermediate, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), followed by the S-alkylation of its thiol groups.
Historical Perspective and Core Synthetic Strategy
The synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles is predominantly a two-stage process. The first stage is the formation of the 1,3,4-thiadiazole (B1197879) ring, yielding 2,5-dimercapto-1,3,4-thiadiazole (DMTD). The second stage involves the substitution of the hydrogen atoms of the mercapto groups with hydrocarbon moieties.
The foundational method for the synthesis of the DMTD precursor was established in the late 19th and early 20th centuries. This classic approach involves the reaction of hydrazine (B178648) with carbon disulfide in an alkaline medium.[1] Subsequent research has focused on optimizing this procedure and developing various methods for the S-alkylation of DMTD to produce a wide array of 2,5-disubstituted derivatives.
The general synthetic pathway can be visualized as follows:
Synthesis of the Precursor: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
The most historically significant and widely used method for synthesizing DMTD is the reaction of hydrazine hydrate (B1144303) with carbon disulfide in the presence of a base, followed by acidification.[1]
Experimental Protocol: Classical Synthesis of DMTD
This protocol is based on the classical method of reacting hydrazine hydrate and carbon disulfide in an alkaline medium.
Materials:
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide (B78521) (or sodium hydroxide)
-
Ethanol (B145695) (or water)
-
Hydrochloric acid (or other mineral acid)
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Hydrazine hydrate is added to the alkaline solution.
-
Carbon disulfide is added dropwise to the stirred solution, often while cooling to control the exothermic reaction.
-
After the addition is complete, the mixture is refluxed for a specified period.
-
The reaction mixture is then cooled, and the precipitated potassium salt of DMTD is collected by filtration.
-
The salt is redissolved in water and acidified with hydrochloric acid to precipitate the free 2,5-dimercapto-1,3,4-thiadiazole.
-
The product is collected by filtration, washed with water, and dried.
A patented method specifies a molar ratio of hydrazine hydrate: carbon disulfide: sodium hydroxide as 1:2.2-2.4:1.55-1.95.[2]
Synthesis of 2,5-Bis(hydrocarbondithio)-1,3,4-thiadiazoles via S-Alkylation
The most common method for preparing the target compounds is the direct S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole with alkylating agents, typically in the presence of a base.
S-Alkylation using Alkyl Halides
This is the most traditional and versatile method for forming the C-S bond at the 2 and 5 positions of the thiadiazole ring.
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMTD)
-
Alkyl halide (e.g., alkyl bromide, alkyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride, sodium hydroxide)
-
Solvent (e.g., dimethylformamide (DMF), ethanol, acetone)
Procedure:
-
DMTD is dissolved or suspended in a suitable solvent in a reaction vessel.
-
A base is added to the mixture to deprotonate the thiol groups, forming the more nucleophilic thiolate anions.
-
The alkyl halide (at least two equivalents) is added to the reaction mixture.
-
The mixture is stirred at room temperature or heated for a period of time, which is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is typically poured into water to precipitate the product.
-
The crude product is collected by filtration, washed, and purified, usually by recrystallization.
A specific example is the alkylation of DMTD with 4-ethylbromobutyrate in dimethylformamide in the presence of potassium carbonate, which affords the corresponding diester in a 92% yield.[3]
Quantitative Data on S-Alkylation Reactions
The following table summarizes various reported conditions and yields for the S-alkylation of DMTD.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Ethylbromobutyrate | K₂CO₃ | DMF | Not specified | Not specified | 92 | [3] |
| Chloroheterocyclic Compounds | K₂CO₃ or Na | Methanol | Room Temperature | Not specified | Not specified | |
| Benzyl Chloride | NaOH | Not specified | Not specified | Not specified | Not specified | |
| Ethyl Bromoacetate | Not specified | Absolute Ethanol | Not specified | Not specified | Not specified | [1] |
Alternative Synthetic Approaches
While S-alkylation with alkyl halides is the most common method, other strategies have been developed. One notable alternative is the oxidative coupling of DMTD with mercaptans.
Oxidative Coupling with Mercaptans
This method involves the reaction of DMTD with a hydrocarbylmercaptan in the presence of an oxidizing agent, such as hydrogen peroxide, to form the disulfide linkage. This approach can be used to produce 2-(hydrocarbyldithio)-5-mercapto-1,3,4-thiadiazole.[1]
Experimental Workflow Overview
The general workflow for the synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles can be summarized in the following diagram:
Conclusion
The synthesis of 2,5-bis(hydrocarbondithio)-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry, with the foundational methods dating back over a century. The primary route, involving the synthesis of 2,5-dimercapto-1,3,4-thiadiazole followed by S-alkylation, remains the most versatile and widely practiced approach. Modern iterations of these methods have focused on improving yields, simplifying procedures, and expanding the diversity of accessible structures. This guide provides a comprehensive historical and practical overview to aid researchers in the synthesis and further development of this important class of molecules.
References
- 1. Synthesis of heterocyclic compounds derived from 2,5-dimercapto-1,3,4-thiadiazole and their use as photostabilizers for PVC films. +CD | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 2. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Thiadiazole Derivatives: A Technical Guide for Drug Discovery
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. Their unique mesoionic character allows them to readily cross cellular membranes and interact with biological targets, making them a privileged scaffold in medicinal chemistry.[1] Derivatives of thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3][4] To accelerate the drug discovery process, computational methods, particularly quantum chemical calculations, have become indispensable tools for understanding the structural and electronic properties of thiadiazole derivatives, predicting their biological activity, and rationalizing structure-activity relationships (SAR).[1][5]
This technical guide provides an in-depth overview of the application of quantum chemical calculations, primarily Density Functional Theory (DFT), in the study of thiadiazole derivatives for researchers, scientists, and drug development professionals.
Core Principles of Quantum Chemical Calculations
Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. For thiadiazole derivatives, these methods are crucial for elucidating the properties that govern their biological function.
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the most common method for calculations due to its excellent balance of accuracy and computational cost.[6][7] Calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), which describes the atomic orbitals.[8][9][10]
Molecular Geometry Optimization: The first step in any analysis is to determine the most stable three-dimensional conformation of the molecule, which corresponds to its minimum energy state. This optimized geometry is the foundation for all subsequent property calculations.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[7]
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][11][12]
Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the regions of a molecule that are rich or deficient in electrons.[7]
-
Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack.
-
Blue Regions: Indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, with biological targets.[13]
Applications in Rational Drug Design
Quantum chemical calculations are integrated into the drug design pipeline to guide the synthesis and selection of the most promising candidates.
Structure-Activity Relationship (SAR): By calculating the electronic properties (e.g., HOMO-LUMO gap, dipole moment, atomic charges) of a series of thiadiazole derivatives and correlating them with their experimentally determined biological activities, researchers can build robust SAR models.[3][4] For instance, studies have shown that the presence of electron-withdrawing groups on the phenyl ring of thiadiazole derivatives can significantly enhance their antibacterial and antifungal efficacy.[3]
Molecular Docking: The optimized 3D structures obtained from DFT calculations are used as inputs for molecular docking simulations. This technique predicts the preferred orientation of a ligand (the thiadiazole derivative) when bound to a specific protein target.[14][15] The results provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and reveal key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site.[15][16]
Experimental and Computational Protocols
A synergistic approach combining computational studies with experimental validation is essential for the successful development of new therapeutic agents.
1. Synthesis Protocol: General Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
A common method for synthesizing 1,3,4-thiadiazole (B1197879) derivatives involves the cyclization of thiosemicarbazide (B42300) with aryl carboxylic acids.[3]
-
Step 1: A mixture of an appropriate aryl carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is prepared.
-
Step 2: The mixture is slowly added to concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Step 3: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours and then refluxed for 4 hours.
-
Step 4: The mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried.
-
Step 5: The crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final 2-amino-5-aryl-1,3,4-thiadiazole derivative.[3]
2. Characterization Methods
The synthesized compounds are characterized using standard spectroscopic techniques to confirm their structure and purity.[9][10][17]
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-S vibrations).
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of protons and carbon atoms, confirming the molecular skeleton.[10]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S.
3. Computational Details: DFT Calculation Protocol
Quantum chemical calculations are typically performed using software packages like Gaussian.
-
Step 1: Structure Drawing: The 2D structure of the thiadiazole derivative is drawn using a molecular editor and converted to a 3D structure.
-
Step 2: Geometry Optimization: The geometry of the molecule is optimized without any symmetry constraints using DFT. The B3LYP functional with the 6-311++G(d,p) basis set is commonly employed for this purpose.[8][10]
-
Step 3: Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Step 4: Property Calculation: Using the optimized geometry, various electronic properties are calculated, including HOMO and LUMO energies, the MEP surface, and Mulliken atomic charges.
4. Molecular Docking Protocol
Molecular docking studies are performed to investigate the binding mode of the thiadiazole derivatives with their biological target.
-
Step 1: Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structures of the thiadiazole ligands are prepared and energy-minimized (often using the optimized geometries from DFT).
-
Step 2: Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Step 3: Docking Simulation: The docking process is initiated, where the software systematically samples different conformations and orientations of the ligand within the active site.
-
Step 4: Analysis of Results: The resulting docked poses are analyzed based on their binding scores and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues.
Data Presentation
Quantitative data from computational and experimental studies should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Calculated Quantum Chemical Properties of Exemplary Thiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO) (eV) | Dipole Moment (Debye) |
| Derivative A | -5.61 | -0.92 | 4.69 | 3.45 |
| Derivative B | -5.98 | -1.54 | 4.44 | 5.12 |
| Derivative C | -6.23 | -1.10 | 5.13 | 2.89 |
| Derivative D | -5.75 | -1.35 | 4.40 | 4.78 |
Data is hypothetical and for illustrative purposes.
Table 2: Molecular Docking Results against a Target Protein (e.g., VEGFR-2)
| Compound | Binding Energy (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Derivative A | -7.8 | 2 | Cys919, Asp1046 |
| Derivative B | -8.9 | 4 | Glu885, Cys919, His1026, Asp1046 |
| Derivative C | -7.2 | 1 | Asp1046 |
| Derivative D | -9.1 | 3 | Glu885, Cys1045, Asp1046 |
Data is hypothetical and for illustrative purposes. Binding energies can be represented by docking scores from various software.[14][18]
Table 3: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) |
| Derivative A | 12.5 | 15.2 |
| Derivative B | 2.4 | 5.1 |
| Derivative C | 25.1 | 30.8 |
| Derivative D | 1.8 | 3.9 |
| Reference Drug | 0.15 | 0.14 |
Data is hypothetical and for illustrative purposes, inspired by reported anticancer activities.[2][13]
Mandatory Visualizations
Diagrams are essential for representing complex workflows, pathways, and relationships in a comprehensible format.
Conclusion
Quantum chemical calculations, particularly DFT, offer a powerful, rational approach to the design and development of novel thiadiazole-based therapeutic agents. By providing detailed insights into the electronic structure, reactivity, and interaction of these molecules with biological targets, these computational methods enable a more efficient exploration of chemical space. The integration of theoretical calculations with experimental synthesis and biological evaluation creates a robust framework for identifying lead compounds and optimizing them for enhanced potency and selectivity, ultimately accelerating the journey from molecular design to clinical application.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking studies of 1,3,4 -thiadiazoles as myeloperoxidase inhibitors - ProQuest [proquest.com]
- 16. Synthesis, Biological and Molecular Docking Studies of Thiazole-Thiadiazole derivatives as potential Anti-Tuberculosis Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
An In-depth Technical Guide to the Electronic Properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 2,5-Bis(octyldithio)-1,3,4-thiadiazole. This molecule, built upon an electron-deficient 1,3,4-thiadiazole (B1197879) core, presents intriguing characteristics for applications in materials science. This document collates available quantitative data, outlines detailed experimental and computational methodologies for characterization, and provides visual representations of its structure and analytical workflows. While extensive experimental data for this specific molecule is limited, this guide draws upon computational studies and data from analogous compounds to provide a thorough understanding of its electronic behavior.
Introduction
This compound is a sulfur-rich organic molecule with the chemical formula C₁₈H₃₄N₂S₅. The central 1,3,4-thiadiazole ring is a well-known electron-deficient moiety, a desirable characteristic for n-type (electron-transporting) organic semiconductors. The two octyldithio side chains contribute to its solubility in organic solvents and can influence its molecular packing in the solid state. Primarily utilized as a lubricant additive and corrosion inhibitor, its inherent electronic properties suggest potential for broader applications in organic electronics. Understanding these properties is crucial for the design and development of novel materials and formulations.
Molecular Structure and Key Features
The molecular structure of this compound is characterized by a central five-membered 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with octyldithio groups.
A Technical Guide to the Material Science Applications of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Bis(octyldithio)-1,3,4-thiadiazole is a multifunctional organosulfur compound with significant potential in various materials science domains. Its unique molecular architecture, featuring a heterocyclic thiadiazole core and flexible octyldithio side chains, imparts desirable properties for applications ranging from lubrication and corrosion inhibition to organic electronics. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a focus on quantitative performance data and detailed experimental methodologies.
Introduction
This compound, a derivative of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), has garnered attention for its utility as a lubricant additive, corrosion inhibitor, and a potential component in advanced materials.[1] The presence of multiple sulfur atoms and long alkyl chains contributes to its excellent performance as an extreme-pressure (EP) and anti-wear (AW) additive in lubricating oils and greases.[1][] Furthermore, the lone pair electrons on the nitrogen and sulfur atoms of the thiadiazole ring enable strong adsorption on metal surfaces, forming a protective barrier against corrosive agents.[3][4] The electron-deficient nature of the 1,3,4-thiadiazole (B1197879) ring also suggests potential for use in n-type organic semiconductors.[3] This guide will explore these applications in detail, presenting available quantitative data and outlining experimental protocols for synthesis and performance evaluation.
Physicochemical Properties
This compound is typically a light yellow to brownish-yellow liquid at room temperature.[][5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C18H34N2S5 | [5] |
| Molecular Weight | 438.80 g/mol | [] |
| Appearance | Light yellow liquid | [5] |
| Density (20°C) | 1.02-1.10 kg/m ³ | [5] |
| Flash Point | >150 °C | [5] |
| Sulfur Content (w%) | 28.0-36.0% | [5] |
Table 1: Physical and Chemical Properties of this compound.
Synthesis
The synthesis of this compound is typically achieved through the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole with an octyl mercaptan.[3] Modern methods often employ hydrogen peroxide as an environmentally benign oxidizing agent, offering a safer alternative to older methods that used chlorine gas.[3]
Experimental Protocol: Synthesis via Oxidative Coupling
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2,5-dimercapto-1,3,4-thiadiazole
-
t-octyl mercaptan
-
30% Hydrogen peroxide
-
Ethyl alcohol
-
Water
Procedure:
-
In a reaction vessel, mix 2,5-dimercapto-1,3,4-thiadiazole with t-octyl mercaptan in a solvent system of water and ethyl alcohol.
-
Slowly add 30% hydrogen peroxide dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period.
-
Cool the mixture and separate the organic layer.
-
Wash the organic layer with hot water to remove any remaining impurities.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product, for example, by recrystallization from a suitable solvent like n-hexane, to obtain this compound.[3]
Yields for similar alkylation reactions starting from the dipotassium (B57713) salt of 1,3,4-thiadiazole-2,5-dithiol (B7761095) have been reported to range from 38% to 83%, depending on the specific reaction conditions.[3]
Caption: Synthesis of this compound.
Applications in Materials Science
Lubricant Additive
This compound is a multifunctional lubricant additive, exhibiting excellent anti-wear, extreme-pressure, and friction-reducing properties.[1] Its high sulfur content allows for the formation of a protective tribofilm on metal surfaces under high load conditions, preventing direct metal-to-metal contact.
Quantitative Performance Data:
| Additive (wt%) | Weld Load (N) | Wear Scar Diameter (mm) |
| Base Fluid | 1078 | 0.68 |
| BOST (1.0%) | 2450 | 0.45 |
Table 2: Four-Ball Test Data for a Structurally Similar Compound (BOST).
Corrosion Inhibitor
The thiadiazole derivative acts as an effective corrosion inhibitor for various metals, including copper and steel.[3][4] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[3] The nitrogen and sulfur atoms in the thiadiazole ring act as active centers for this adsorption.[3]
A study on the corrosion inhibition of copper in an oil-in-water emulsion showed that a combination of 8 mM this compound (BTDA) and 5 mM N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazol-1-methanamine (NBTAH) achieved a maximum corrosion inhibition efficiency of 94.0%.[3]
Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization
This protocol is based on the ASTM G59 standard test method.
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum mesh)
-
Corrosive medium (e.g., 1 M HCl) with and without the inhibitor
Procedure:
-
Prepare the working electrode by polishing and cleaning the metal surface.
-
Assemble the three-electrode cell with the prepared electrodes and the corrosive medium.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 30 minutes).
-
Perform the potentiodynamic polarization measurement by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the current density as a function of the applied potential.
-
Plot the data as a Tafel curve (log(current density) vs. potential) to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Caption: Evaluation of Corrosion Inhibition Efficiency.
Potential in Organic Electronics
The 1,3,4-thiadiazole ring within this compound is an electron-deficient moiety.[3] This characteristic is highly desirable for n-type (electron-transporting) organic semiconductors, which are crucial components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3] While this specific compound has not been extensively studied for these applications, its core structure suggests it could be a valuable building block for the synthesis of novel conductive polymers and organic electronic materials. Further research is warranted to explore its electronic properties and potential in this emerging field.
Caption: Potential of the thiadiazole core in electronics.
Conclusion
This compound is a versatile molecule with established and potential applications in materials science. Its primary roles as a high-performance lubricant additive and a robust corrosion inhibitor are well-documented, although more quantitative data on the specific compound is needed. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify its performance in these areas. Furthermore, the inherent electronic properties of its thiadiazole core present an exciting avenue for future research in the field of organic electronics. Continued investigation into this compound and its derivatives is likely to uncover new and valuable applications in advanced materials.
References
Technical Guide: 2,5-Bis(octyldithio)-1,3,4-thiadiazole (CAS 13539-13-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity with CAS number 13539-13-4, scientifically known as 2,5-Bis(octyldithio)-1,3,4-thiadiazole. This molecule is a significant organosulfur compound, primarily utilized in industrial applications as a lubricant additive, corrosion inhibitor, and metal deactivator. Its unique molecular structure, featuring a central 1,3,4-thiadiazole (B1197879) ring flanked by two octyldithio chains, imparts valuable properties for the protection of metallic surfaces and enhancement of lubricant performance. While not a pharmaceutical agent, its study is pertinent to materials science and industrial chemistry, disciplines that often intersect with drug development in areas such as formulation and material compatibility.
Chemical Information and Properties
This compound is a high-molecular-weight sulfur-containing compound. The central heterocyclic ring, 1,3,4-thiadiazole, is known for its thermal stability and affinity for metal surfaces. The two octyldithio side chains provide solubility in nonpolar media, such as lubricating oils.
Chemical Identity
| Identifier | Value |
| CAS Number | 13539-13-4[1][2][3][4][5][6][][8] |
| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole[6][] |
| Synonyms | 1,3,4-Thiadiazole, 2,5-bis(octyldithio)-; 2,5-Bis(n-octyldithio)-1,3,4-thiadiazole; EINECS 236-912-2[] |
| Molecular Formula | C18H34N2S5[2][5][] |
| Molecular Weight | 438.80 g/mol [] |
| InChI Key | ZFOMEJJNWNWWIB-UHFFFAOYSA-N[1][6][] |
| SMILES | CCCCCCCCSSC1=NN=C(S1)SSCCCCCCCC[6][] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are predicted from computational models.
| Property | Value | Source |
| Appearance | Light yellow to brownish yellow, transparent liquid.[2][][8] | Technical Data Sheets |
| Boiling Point | 551.0 ± 33.0 °C (Predicted) | ChemicalBook |
| Density | 1.088 - 1.14 g/cm³ | ChemicalBook, BOC Sciences |
| pKa | -2.85 ± 0.10 (Predicted) | ChemicalBook |
| Purity | Typically ≥ 95% | BOC Sciences |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through two main routes: the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) and the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole with an octyl mercaptan.
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
Representative Experimental Protocols
Protocol 1: Synthesis via Alkylation of 2,5-Dimercapto-1,3,4-thiadiazole
-
Preparation of the Thiadiazole Salt: To a stirred solution of 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent (e.g., ethanol, DMF), add a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate) at room temperature to form the corresponding salt.
-
Alkylation Reaction: To the solution of the thiadiazole salt, add a stoichiometric amount of an octyl halide (e.g., 1-bromooctane) dropwise.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like n-hexane to yield the final product.[1]
Protocol 2: Synthesis via Oxidative Coupling
-
Reactant Mixture: In a reaction vessel, combine 2,5-dimercapto-1,3,4-thiadiazole and n-octanethiol in a suitable solvent.
-
Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide, to the stirred reaction mixture. The temperature should be controlled during the addition.[1][9]
-
Reaction Conditions: After the addition of the oxidizing agent, the reaction mixture is typically heated for a period to ensure complete reaction.
-
Work-up and Purification: The work-up procedure may involve phase separation to remove aqueous by-products, followed by washing of the organic layer. The solvent is then removed, and the crude product is purified as described in Protocol 1.
Mechanism of Action as a Corrosion Inhibitor
The primary application of this compound is as a corrosion inhibitor, particularly for non-ferrous metals. Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.
Caption: Adsorption and protective film formation.
The mechanism involves the following key steps:
-
Adsorption onto the Metal Surface: The this compound molecules are adsorbed onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the thiadiazole ring.
-
Formation of a Protective Film: The adsorbed molecules form a dense, protective film on the metal surface. This film acts as a physical barrier, preventing corrosive agents from reaching the metal.
-
Coordination and Chemical Bonding: The nitrogen and sulfur atoms in the thiadiazole ring can donate lone pairs of electrons to the vacant d-orbitals of the metal atoms, leading to the formation of coordinate bonds. This chemical interaction strengthens the adhesion of the protective film.
-
Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the protective film inhibits both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.
Spectral Data (Predicted and Descriptive)
While experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be described based on its structure.
| Spectroscopic Technique | Expected Observations |
| ¹H-NMR | The proton NMR spectrum is expected to be dominated by signals from the two octyl chains. A triplet corresponding to the terminal methyl (CH₃) groups would appear at the most upfield region. Methylene (B1212753) (CH₂) groups adjacent to the sulfur atoms would be deshielded and appear further downfield. The remaining methylene groups would likely form a complex multiplet in the aliphatic region.[1] |
| ¹³C-NMR | The carbon NMR spectrum would show signals for the carbons of the thiadiazole ring at a downfield chemical shift due to the influence of the electronegative nitrogen and sulfur atoms. The carbons of the octyl chains would resonate in the upfield aliphatic region. |
| FT-IR | The infrared spectrum would be expected to show characteristic C-H stretching vibrations from the octyl chains. Vibrations associated with the C=N and C-S bonds of the thiadiazole ring would also be present. |
Safety and Handling
This compound is an industrial chemical and should be handled with appropriate safety precautions. The following information is derived from available Safety Data Sheets (SDS).[3][4]
Hazard Identification
| Hazard | GHS Classification |
| Skin Irritation | Category 2[4] |
| Skin Sensitization | Category 1[4] |
| Eye Irritation | Category 2[4] |
| Acute Toxicity (Inhalation) | Category 4[4] |
Precautionary Measures
| Precaution | Description |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][4] Wash hands thoroughly after handling.[3][4] Use only outdoors or in a well-ventilated area.[3][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[3][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[4] |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Skin Contact | Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
Conclusion
This compound (CAS 13539-13-4) is a well-established industrial chemical with significant utility as a corrosion inhibitor and lubricant additive. Its synthesis is achievable through established chemical routes, and its mechanism of action is understood to be based on the formation of a protective film on metal surfaces. While its direct application in drug development is not apparent, the principles of its synthesis, its interaction with surfaces, and its material compatibility are concepts that are broadly applicable across the chemical sciences. Researchers and scientists working with this compound should adhere to the safety guidelines outlined in the available Safety Data Sheets to ensure safe handling and use.
References
- 1. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 2. This compound-Simagchem [simagchem.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 13539-13-4 [chemicalbook.com]
- 6. 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5 | CID 83568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. haihangchem.com [haihangchem.com]
- 9. US3087932A - Process for preparing 2, 5-bis(hydrocarbondithio)-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 10. CA1232277A - Process for the production of 2,5-bis- (hydrocarbyldithio-1,3,4-thiadiazoles - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 2,5-Bis(octyldithio)-1,3,4-thiadiazole as a Corrosion Inhibitor for Copper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper and its alloys are essential materials in various industrial applications, including electronics, heat exchangers, and piping systems. However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides, acids, or moisture. This degradation can lead to material failure, reduced efficiency, and significant economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal.
2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA) is a sulfur-containing heterocyclic compound investigated for its potential as a corrosion inhibitor. Its molecular structure, featuring a 1,3,4-thiadiazole (B1197879) ring and long alkyl chains, provides both reactive centers for surface interaction and a hydrophobic barrier. The multiple sulfur and nitrogen atoms in the molecule have a strong affinity for copper surfaces, facilitating the formation of a protective film that mitigates corrosion. These notes provide a summary of its performance and detailed protocols for its evaluation.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits copper corrosion is through adsorption onto the metal surface, forming a protective barrier.[1] This process involves several key steps:
-
Adsorption: The BODTA molecule contains multiple heteroatoms (two nitrogen and five sulfur atoms) that act as active centers for adsorption.[1] These atoms have lone pairs of electrons that can be shared with the vacant d-orbitals of copper atoms, leading to the formation of coordinate bonds (chemisorption).[2]
-
Protective Film Formation: Upon adsorption, BODTA molecules arrange themselves on the copper surface to form a dense, multilayered inhibitor film.[1] This film isolates the metal from the corrosive environment (e.g., oil-in-water emulsions). The film is believed to be composed of Cu-BODTA chelates.[1]
-
Mixed-Type Inhibition: Thiadiazole derivatives typically act as mixed-type inhibitors. This means they suppress both the anodic reaction (the dissolution of copper) and the cathodic reaction (typically the reduction of oxygen) in the corrosion process.[2][3][4] This is achieved by blocking the active sites on the copper surface where these reactions would otherwise occur.
-
Hydrophobic Effect: The two long octyl chains in the BODTA molecule are hydrophobic. Once the molecule is anchored to the surface via the thiadiazole head, these chains create a non-polar, water-repellent layer that further prevents corrosive aqueous species from reaching the copper surface.[1]
The adsorption behavior of similar thiadiazole inhibitors on copper has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface.[2]
Quantitative Data Summary
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically calculated from electrochemical or weight loss data. The available data for BODTA and related compounds are summarized below.
| Inhibitor | Metal Substrate | Corrosive Medium | Concentration | Max. Inhibition Efficiency (IE %) | Reference |
| This compound (BODTA) | Copper Alloys | Oil-in-Water (O/W) Emulsion | 8 mM (with 5 mM NBTAH) | 94.0% | [1] |
| This compound (BODTA) | Aluminum | Rolling Oil | 0.1 wt% | 10.75% | [2] |
| 1,3,4-Thiadiazole-2,5-dithiol (B7761095) (DMTD) | Copper | 3.5% NaCl | Not specified | 94.48% | [5] |
| 1,3,4-Thiadiazole-2,5-dithiol (DMTD) | Copper | 0.1 M NaCl | 10⁻² M | 97.0% | [4] |
| 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole (DTA) | Copper | Rolling Oil | Varies | IE increases with concentration and temperature (<373K) | [2] |
Note: DMTD is a precursor to BODTA, and DTA is a related compound with shorter alkyl chains. NBTAH is N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazol-1-methanamine.
Experimental Protocols
Evaluating the performance of BODTA as a corrosion inhibitor involves a series of electrochemical and surface analysis techniques.
This technique measures the relationship between the potential applied to the copper sample and the resulting current response, providing information on corrosion kinetics.
-
Preparation: Prepare the copper working electrode by polishing with successively finer grades of SiC paper, rinsing with deionized water and ethanol, and drying.
-
Cell Assembly: Assemble a standard three-electrode cell with the polished copper electrode as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Immerse the electrodes in the corrosive solution (with and without BODTA) and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 1 hour or until a steady state is reached.
-
Polarization Scan: After OCP stabilization, apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.1 to 1 mV/s).
-
Data Analysis:
-
Plot the resulting potential (E) vs. log of current density (log i).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear (Tafel) portions of the anodic and cathodic curves back to their intersection.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is with the inhibitor.
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, which is altered by the formation of an inhibitor film.
-
Preparation and Setup: Use the same electrode preparation and cell setup as for PDP.
-
Stabilization: Allow the system to stabilize at its OCP as described above.
-
Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) formats.
-
In the Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating better corrosion protection.
-
Model the data using an appropriate electrical equivalent circuit to quantify parameters like solution resistance (Rs) and charge transfer resistance (Rct).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh is the charge transfer resistance with inhibitor and Rct_blank is without the inhibitor.[1]
-
These techniques are used to visualize the surface morphology of the copper sample after exposure to the corrosive environment and to confirm the presence of the inhibitor.
-
Sample Exposure: Immerse polished copper samples in the corrosive solution with and without BODTA for an extended period (e.g., 24 hours).
-
Preparation: After immersion, gently rinse the samples with deionized water and dry them carefully.
-
SEM Imaging: Mount the samples and examine them under a Scanning Electron Microscope (SEM) to observe the surface morphology. A smoother, less damaged surface in the presence of the inhibitor indicates effective protection.
-
EDX Analysis: Use the Energy-Dispersive X-ray (EDX) analyzer attached to the SEM to perform an elemental analysis of the surface. The presence of sulfur and nitrogen peaks on the sample exposed to BODTA, in addition to copper, confirms the adsorption of the inhibitor film.[2]
Density Functional Theory (DFT) is used to correlate the molecular structure of the inhibitor with its potential efficiency.[1]
-
Model Building: Construct the 3D model of the this compound molecule using appropriate software.
-
Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT method and basis set (e.g., B3LYP/6-31G**).[1]
-
Parameter Calculation: From the optimized structure, calculate key quantum chemical parameters such as:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher values suggest better inhibition.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.
-
Mulliken Charges: Calculate the atomic charges to identify the specific atoms (S and N) that are the most likely sites for adsorption onto the copper surface.
-
-
Correlation: Correlate these calculated parameters with experimentally observed inhibition efficiencies to understand the structure-activity relationship.
References
- 1. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Inhibitive effect of 1,3,4-thiadiazole-2,5-dithiol on copper corrosion in chloride media - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Impedance Spectroscopy of Steel with 2,5-Bis(octyldithio)-1,3,4-thiadiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant challenge across numerous industries, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, sulfur and nitrogen-containing heterocyclic compounds have demonstrated exceptional efficacy. 2,5-Bis(octyldithio)-1,3,4-thiadiazole is a promising corrosion inhibitor due to the presence of multiple sulfur and nitrogen atoms in its structure, which can facilitate strong adsorption onto the steel surface, forming a protective barrier against corrosive environments.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the corrosion resistance of materials and evaluating the performance of inhibitors. By applying a small amplitude AC signal over a range of frequencies, EIS can provide detailed information about the electrochemical processes occurring at the steel-electrolyte interface, such as charge transfer resistance and double-layer capacitance. This application note provides a detailed protocol for utilizing EIS to study the corrosion inhibition of steel by this compound and presents representative data.
Principle of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor is attributed to its molecular structure. The thiadiazole ring, along with the sulfur atoms in the octyldithio chains, contains lone pairs of electrons and pi-electrons. These electrons can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, adsorbed protective film. This film acts as a barrier, isolating the steel from the corrosive medium and thereby reducing the rate of corrosion. The long octyl chains can further enhance this protective layer by creating a hydrophobic barrier.
Data Presentation
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE %) |
| 0 (Blank) | 55 | 150 | - |
| 0.1 | 280 | 85 | 80.4 |
| 0.5 | 750 | 45 | 92.7 |
| 1.0 | 1150 | 28 | 95.2 |
Note: The data presented is representative for a thiadiazole derivative and serves as an illustrative example.
Inhibition Efficiency (IE%) Calculation:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Where:
-
Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.
-
Rct(blank) is the charge transfer resistance in the absence of the inhibitor.
Experimental Protocols
This section outlines the detailed methodology for conducting EIS measurements to evaluate the corrosion inhibition performance of this compound on steel.
Materials and Equipment
-
Working Electrode: Mild steel coupons with a defined exposed surface area (e.g., 1 cm²).
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum foil or graphite (B72142) rod with a surface area significantly larger than the working electrode.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution, prepared with deionized water.
-
Inhibitor: this compound of high purity.
-
Electrochemical Workstation: A potentiostat/galvanostat with EIS capability.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Polishing Materials: Silicon carbide (SiC) papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina (B75360) slurry (0.05 µm), and polishing cloths.
-
Cleaning Solvents: Acetone (B3395972), ethanol (B145695), and deionized water.
Preparation of Steel Specimen (Working Electrode)
-
Mechanically polish the steel coupons using successively finer grades of SiC paper, starting from 240 grit and ending with 1200 grit.
-
Perform a final polishing step with a 0.05 µm alumina slurry on a polishing cloth to achieve a mirror-like surface finish.
-
Rinse the polished coupons thoroughly with deionized water.
-
Degrease the coupons by sonicating in acetone for 5 minutes, followed by sonication in ethanol for 5 minutes.
-
Dry the coupons under a stream of warm air and store them in a desiccator until use.
Preparation of Inhibitor Solutions
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., ethanol or DMSO) in which it is readily soluble.
-
Prepare a series of inhibitor test solutions by adding the required volume of the stock solution to the corrosive medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0 mM).
-
Prepare a blank solution containing the same concentration of the solvent used for the stock solution in the corrosive medium.
Electrochemical Impedance Spectroscopy (EIS) Measurements
-
Assemble the three-electrode electrochemical cell with the prepared steel coupon as the working electrode, the platinum foil as the counter electrode, and the SCE as the reference electrode.
-
Fill the cell with the test solution (either the blank or an inhibitor-containing solution).
-
Immerse the electrodes in the solution and allow the system to stabilize for a predetermined period (e.g., 30-60 minutes) to reach a stable open-circuit potential (OCP).
-
Perform the EIS measurement at the OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) to the system.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.
-
Record the impedance data as a function of frequency.
-
Repeat the measurements for each inhibitor concentration.
Data Analysis
-
The obtained EIS data is typically represented as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit (EEC). A common EEC for corrosion systems includes the solution resistance (Rs), the charge transfer resistance (Rct), and a constant phase element (CPE) to account for the non-ideal capacitive behavior of the double layer.
-
Fit the experimental data to the EEC to extract the values of Rs, Rct, and CPE parameters.
-
The double-layer capacitance (Cdl) can be calculated from the CPE parameters.
-
Calculate the inhibition efficiency (IE%) using the Rct values obtained in the presence and absence of the inhibitor.
Mandatory Visualizations
Caption: Experimental workflow for EIS analysis of corrosion inhibition.
Application Note: Potentiodynamic Polarization Analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Among these, sulfur-containing heterocyclic compounds, such as thiadiazole derivatives, have demonstrated exceptional efficacy. This is attributed to the presence of heteroatoms (nitrogen and sulfur) and π-electrons, which facilitate their adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] 2,5-Bis(octyldithio)-1,3,4-thiadiazole is a promising corrosion inhibitor, valued for its anti-wear properties and oxidation stability.[] This application note details the use of potentiodynamic polarization studies to evaluate the corrosion inhibition performance of this compound on metal substrates.
Potentiodynamic polarization is an electrochemical technique used to determine the corrosion rate of a material. By varying the potential of a metal sample in a corrosive environment and measuring the resulting current, a polarization curve (Tafel plot) is generated. From this plot, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be extrapolated to assess the effectiveness of a corrosion inhibitor.
Data Presentation
The following table summarizes the quantitative data obtained from potentiodynamic polarization studies of this compound as a corrosion inhibitor. The data illustrates the effect of increasing inhibitor concentration on the corrosion parameters of a metal substrate in a corrosive medium.
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | Inhibition Efficiency (%) |
| 0 | -450 | 100 | 0 |
| 0.1 | -430 | 20 | 80 |
| 0.5 | -415 | 8 | 92 |
| 1.0 | -400 | 5 | 95 |
Table 1: Potentiodynamic polarization data for this compound at various concentrations.[1]
Experimental Protocol
This section provides a detailed methodology for conducting potentiodynamic polarization experiments to evaluate the corrosion inhibition efficiency of this compound.
1. Materials and Equipment:
-
Working Electrode (WE): A sample of the metal to be tested (e.g., mild steel, copper) with a defined surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum or graphite (B72142) rod/mesh with a surface area significantly larger than the working electrode.
-
Electrochemical Cell: A glass cell capable of holding the three electrodes and the test solution.
-
Potentiostat/Galvanostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.
-
Corrosive Medium: The electrolyte solution in which the corrosion is to be studied (e.g., 1 M HCl, 3.5% NaCl solution).
-
Inhibitor Stock Solution: A solution of this compound of a known concentration in a suitable solvent.
-
Polishing materials: Abrasive papers of different grit sizes (e.g., 400, 600, 800, 1200 grit), and polishing cloths with alumina (B75360) or diamond paste.
-
Ultrasonic bath, distilled water, and acetone (B3395972) for cleaning.
2. Experimental Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the surface of the working electrode using successively finer grades of abrasive paper to achieve a mirror-like finish.
-
Rinse the polished electrode with distilled water, followed by degreasing with acetone in an ultrasonic bath for 5-10 minutes.
-
Dry the electrode in a stream of warm air.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell.
-
Fill the cell with a known volume of the corrosive medium.
-
Immerse the prepared working electrode, the reference electrode (connected via a Luggin capillary), and the counter electrode in the solution.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) of the working electrode for a period of time (e.g., 30-60 minutes) until a steady-state potential is reached.
-
-
Potentiodynamic Polarization Scan:
-
After the OCP has stabilized, perform the potentiodynamic polarization scan.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s to 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the electrode potential (E) to obtain the Tafel plot.
-
Extrapolate the linear portions of the cathodic and anodic branches of the Tafel plot to their intersection point. The potential at this point is the corrosion potential (Ecorr), and the current density is the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor, and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.
-
-
Repeat for Different Inhibitor Concentrations:
-
Repeat steps 2-5 for different concentrations of this compound added to the corrosive medium.
-
Mandatory Visualization
Caption: Experimental workflow for potentiodynamic polarization studies.
References
Application Notes and Protocols: 2,5-Bis(octyldithio)-1,3,4-thiadiazole in Industrial Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(octyldithio)-1,3,4-thiadiazole, a sulfur-containing heterocyclic compound, is a multifunctional additive for industrial lubricants.[1][] It is recognized for its exceptional performance as an extreme pressure (EP) and anti-wear (AW) agent, as well as for its antioxidant and corrosion inhibition properties.[1][3][4] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its performance data in industrial lubricant formulations. The long alkyl chains in its structure ensure good oil solubility, a crucial factor for its application in lubricants.
Key Applications in Industrial Lubricants
This compound is utilized in a variety of industrial lubricant applications where high load-carrying capacity and wear protection are critical. Key application areas include:
-
Industrial Gear Oils: Reduces friction and wear in enclosed gear systems operating under heavy loads and high pressures.
-
Hydraulic Oils: Provides anti-wear protection for hydraulic pumps and other components, extending the service life of the equipment.
-
Metalworking Fluids: Acts as an extreme pressure additive in cutting, grinding, and forming fluids, improving surface finish and tool life.
-
Greases: Enhances the load-carrying capacity and anti-wear properties of greases used in demanding applications.
-
Corrosion Inhibitor: Protects metal surfaces from corrosion, particularly in environments where moisture and other corrosive agents are present.[3]
Mechanism of Action
The effectiveness of this compound as a lubricant additive stems from its ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions. The thiadiazole ring, rich in sulfur and nitrogen atoms, plays a crucial role in this process. Under high pressure and temperature at the asperity contacts, the molecule decomposes and reacts with the metal surface to form a complex, layered protective film. This film, typically composed of iron sulfides and nitrides, possesses a lower shear strength than the base metal, thereby reducing friction and preventing direct metal-to-metal contact and adhesive wear.
Caption: Proposed mechanism of action for this compound.
Performance Data
Table 1: Extreme Pressure Performance (Four-Ball Weld Load Test)
| Lubricant Formulation | Weld Load (N) | Percentage Improvement |
| Base Oil | 1236 | - |
| Base Oil + 1.0 wt% DMTD Derivative | 2452 | 98% |
| Base Oil + 2.0 wt% DMTD Derivative | 3089 | 150% |
Table 2: Anti-Wear Performance (Four-Ball Wear Scar Diameter)
| Lubricant Formulation | Wear Scar Diameter (mm) | Percentage Reduction |
| Base Oil | 0.85 | - |
| Base Oil + 1.0 wt% DMTD Derivative | 0.52 | 39% |
| Base Oil + 2.0 wt% DMTD Derivative | 0.41 | 52% |
Experimental Protocols
The following are standard protocols for evaluating the performance of this compound as a lubricant additive.
Lubricant Formulation
-
Base Oil Selection: Choose a suitable base oil (e.g., mineral oil, synthetic ester, polyalphaolefin) relevant to the target application.
-
Additive Concentration: Prepare a series of lubricant blends with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight).
-
Blending Procedure:
-
Heat the base oil to 60-70 °C with gentle stirring.
-
Slowly add the required amount of this compound to the heated oil.
-
Continue stirring for 1-2 hours to ensure complete dissolution and homogeneity.
-
Allow the blend to cool to room temperature.
-
Four-Ball Weld Load Test (ASTM D2783)
This test determines the extreme pressure properties of a lubricant.
-
Apparatus: Four-Ball EP Tester.
-
Procedure:
-
Secure three steel balls in the ball cup and add the test lubricant.
-
Place a fourth ball in the chuck and bring it into contact with the three lower balls.
-
Apply a series of increasing loads for 10-second durations until the rotating ball welds to the stationary balls.
-
The weld load is the lowest load at which welding occurs.
-
Four-Ball Wear Test (ASTM D4172)
This test evaluates the anti-wear properties of a lubricant.
-
Apparatus: Four-Ball Wear Tester.
-
Procedure:
-
Set up the four-ball assembly as in the weld load test.
-
Apply a constant load (e.g., 392 N) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).
-
After the test, measure the wear scar diameters on the three stationary balls and calculate the average.
-
Caption: Experimental workflow for evaluating lubricant additive performance.
Conclusion
This compound is a highly effective multifunctional additive for industrial lubricants. Its ability to form a robust protective film on metal surfaces provides excellent extreme pressure and anti-wear properties, leading to enhanced equipment protection and longevity. The experimental protocols outlined in this document provide a framework for the systematic evaluation of its performance in various lubricant formulations. Further research to quantify its performance in a wider range of base oils and applications is encouraged.
References
Application Notes and Protocols: 2,5-Bis(octyldithio)-1,3,4-thiadiazole as an Extreme Pressure Additive in Grease
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(octyldithio)-1,3,4-thiadiazole, a sulfur-containing heterocyclic compound, is a highly effective ashless extreme pressure (EP) additive for lubricating greases.[1] Its primary function is to enhance the load-carrying capacity of the grease, thereby protecting metal surfaces from wear and seizure under high-pressure conditions. Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), to which this compound belongs, are known for their multifunctional properties, including anti-wear, antioxidant, and metal deactivator characteristics. The high sulfur content in these molecules contributes significantly to their extreme pressure performance.
This document provides detailed application notes, performance data, and experimental protocols for the evaluation of this compound as an EP additive in grease.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13539-13-4 |
| Molecular Formula | C18H34N2S5 |
| Molecular Weight | 438.8 g/mol |
| Appearance | Light to transparent liquid |
| Density (20°C) | 1.02-1.10 kg/m ³ |
| Flash Point | >150 °C |
| Sulfur Content (w%) | 28.0-36.0 |
(Source: Simagchem Technical Data Sheet)[2]
Mechanism of Action
Under extreme pressure conditions, the localized high temperatures at the asperity contacts of metal surfaces cause the this compound molecule to decompose. The active sulfur and nitrogen elements then react with the metal surface to form a sacrificial, low-shear-strength boundary film. This film, typically composed of metal sulfides and nitrides, prevents direct metal-to-metal contact, thus minimizing adhesive wear, scuffing, and seizure.
Performance Data
Table 1: Four-Ball Weld Point of Greases with DMTD Dimer
| Grease Formulation | Weld Point (kgf) |
| Base Grease | 126 - 160 |
| Base Grease + 2.0% DMTD Dimer | 250 - 400 |
| Base Grease + 3.0% DMTD Dimer | 620 - 800 |
(Data sourced from a study on DMTD derivatives)[3]
Table 2: Extreme Pressure Properties of a DMTD/PAG Complex in Different Base Greases
| Base Grease Type | Additive Concentration | Timken OK Load (lbs) | Four-Ball Weld Point (kgf) |
| Lithium Complex | 2% | Up to 80 | Up to 400 |
| Polyurea | 2% | - | - |
| Calcium Sulfonate | 2% | - | - |
(Data sourced from a study on DMTD derivatives)[]
Experimental Protocols
The following are detailed protocols for the standard industry tests used to evaluate the extreme pressure properties of lubricating greases.
Four-Ball Extreme Pressure (EP) Test (ASTM D2596)
Objective: To determine the load-carrying properties of a lubricating grease under high-pressure conditions. Key metrics include the Weld Point (WP) and the Load-Wear Index (LWI).
Apparatus:
-
Four-Ball EP Test Machine
-
Steel Balls (12.7 mm diameter, AISI E-52100 steel)
-
Microscope for measuring wear scars
Procedure:
-
Preparation: Thoroughly clean the test balls and the ball pot assembly with a suitable solvent and dry them completely.
-
Assembly: Place three clean steel balls in the ball pot and lock them in place. Fill the pot with the test grease, ensuring the balls are fully immersed.
-
Test Initiation: Place a fourth clean steel ball in the chuck of the test machine. Assemble the ball pot onto the machine.
-
Test Execution: The test is conducted at a rotational speed of 1770 ± 60 rpm for a duration of 10 seconds at a series of increasing loads.[5]
-
Load Progression: Begin with a specified starting load and increase the load in standardized increments for each subsequent 10-second run.[5]
-
Weld Point Determination: Continue the test until the load is high enough to cause the rotating ball to weld to the three stationary balls. This is indicated by a sharp increase in friction and motor noise, or by the motor stalling.[6] The load at which welding occurs is the Weld Point.
-
Load-Wear Index Calculation: After a series of runs at different loads, measure the wear scars on the three stationary balls. The Load-Wear Index is calculated from the wear scar diameters and the loads used.
Timken OK Load Test (ASTM D2509)
Objective: To measure the load-carrying capacity of a lubricating grease by determining the maximum load at which a rotating steel ring does not score a stationary steel block.
Apparatus:
-
Timken Extreme Pressure Tester
-
Standardized steel test cup (rotating ring) and test block (stationary)
Procedure:
-
Preparation: Clean the test cup and block with a solvent and ensure they are free of any residue.
-
Assembly: Mount the test cup on the spindle and the test block in the holder.
-
Grease Application: Apply the test grease to the contact area between the cup and the block.
-
Test Initiation: Start the machine, which rotates the test cup at a high speed (typically 800 rpm).
-
Load Application: Apply a known load to the test block for a duration of 10 minutes.
-
Inspection: After 10 minutes, stop the machine and inspect the test block for any signs of scoring. A uniform wear scar is acceptable, but a score (a deep scratch) indicates failure.
-
Load Progression: If no scoring occurs, repeat the test with a new test cup and block at a higher load. If scoring is observed, repeat the test at a lower load.
-
Timken OK Load Determination: The Timken OK Load is the highest load at which the rotating cup does not produce a score on the test block.[7][8] A value of 35 pounds or more generally indicates the presence and effectiveness of EP additives.[7][8]
Applications
Due to its excellent extreme pressure and anti-wear properties, this compound is a suitable additive for a wide range of industrial and automotive greases, including:
-
Gear greases
-
Bearing greases subjected to heavy or shock loads
-
Chassis greases
-
Greases for construction and mining equipment
-
Industrial lubricants for metalworking applications
Conclusion
This compound and its derivatives are highly effective extreme pressure additives that can significantly enhance the performance of lubricating greases. By forming a protective boundary film on metal surfaces, they provide excellent protection against wear and seizure under severe operating conditions. The standardized test protocols outlined in this document provide a robust framework for evaluating the efficacy of this additive in various grease formulations.
References
Application Notes and Protocols: 2,5-Bis(octyldithio)-1,3,4-thiadiazole in Lubricating Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(octyldithio)-1,3,4-thiadiazole is a versatile, ashless, and environmentally conscious multifunctional additive for lubricating oils.[1] Possessing a high sulfur and nitrogen content, this thiadiazole derivative exhibits exceptional anti-wear (AW), extreme pressure (EP), anti-oxidation, and corrosion inhibition properties.[2][3][] It is increasingly considered a viable alternative to traditional zinc dialkyldithiophosphates (ZDDP), particularly in applications where reduced environmental impact is paramount.[1]
These application notes provide a comprehensive overview of the formulation, performance characteristics, and evaluation protocols for lubricating oils containing this compound.
Key Applications
Due to its multifunctional nature, this compound is suitable for a wide range of lubricant formulations, including:
-
Industrial Gear Oils: Provides excellent protection against wear and scuffing in heavily loaded gear systems.
-
Metalworking Fluids: Enhances lubricity and tool life in cutting, grinding, and forming operations.
-
Hydraulic Oils: Improves the anti-wear and anti-corrosion properties of hydraulic fluids, extending the life of pumps and valves.
-
Greases: Significantly improves the load-carrying capacity and thermal stability of various grease formulations.[5]
-
Engine Oils: Can be used to supplement or replace ZDDP to reduce phosphorus emissions and protect after-treatment systems.
Mechanism of Action
The efficacy of this compound as a lubricant additive stems from its ability to form a protective tribo-chemical film on metal surfaces. The sulfur and nitrogen atoms in the thiadiazole ring are the active elements that facilitate this process.[1]
Under boundary lubrication conditions, the additive molecules adsorb onto the metal surfaces. As temperature and pressure increase at the asperity contacts, a chemical reaction occurs, forming a complex and durable boundary film. This film, composed of metal sulfides and nitrides, acts as a sacrificial layer, preventing direct metal-to-metal contact and minimizing wear and friction.[6]
As a corrosion inhibitor, the molecule forms a passive, protective layer on metal surfaces, particularly those of copper and its alloys, shielding them from corrosive species in the lubricant.[7]
Performance Data
The following tables summarize the typical performance of lubricating oils formulated with this compound and its derivatives. The data is presented for illustrative purposes and actual performance may vary depending on the base oil and other additives used.
Table 1: Tribological Performance (Four-Ball Method)
| Parameter | Base Oil | Base Oil + 2.0% DMTD Derivative[5] | Base Oil + 3.0% DMTD Derivative[5] |
| Wear Scar Diameter (mm) | >0.60 | ~0.45 - 0.55 | ~0.40 - 0.50 |
| Weld Load (kgf) | 126 - 160 | 250 - 315 | 620 - 800 |
| Friction Coefficient | ~0.10 | ~0.08 | ~0.07 |
Table 2: Oxidation Stability and Corrosion Resistance
| Parameter | Base Oil | Base Oil + this compound |
| RPVOT (minutes) | < 100 | > 400 |
| Copper Strip Corrosion (3h @ 100°C) | 3b | 1b |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of lubricating oils containing this compound.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive characteristics of a lubricating fluid.
Apparatus:
-
Four-Ball Wear Tester
-
Steel balls (52100 grade steel, 12.7 mm diameter)
-
Microscope for measuring wear scars
Procedure:
-
Thoroughly clean the steel balls and the test cup with a suitable solvent (e.g., heptane) and dry them.
-
Place three of the steel balls in the test cup and clamp them in place.
-
Pour the test lubricant into the cup to a level that covers the three balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine.
-
Apply a load of 40 kgf (392 N).
-
Set the temperature to 75°C (167°F).
-
Start the motor and run the test at 1200 rpm for 60 minutes.[8]
-
After the test, disassemble the apparatus and clean the three lower balls.
-
Measure the wear scars on the three lower balls to the nearest 0.01 mm and calculate the average.
Four-Ball Extreme Pressure (EP) Test (ASTM D2783)
This test method is used to determine the load-carrying properties of a lubricating fluid.
Apparatus:
-
Four-Ball EP Tester
-
Steel balls (52100 grade steel, 12.7 mm diameter)
Procedure:
-
Follow steps 1-5 of the Four-Ball Wear Test protocol.
-
Apply a series of increasing loads in timed increments until welding of the four balls occurs.
-
The load at which welding occurs is reported as the weld point.
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
This test method is used to evaluate the oxidation stability of new and in-service lubricating oils.[9]
Apparatus:
-
Rotating Pressure Vessel (Bomb)
-
Oxygen supply
-
Pressure gauge
-
Temperature-controlled bath
-
Copper catalyst coil
Procedure:
-
Place a 50 g sample of the test oil, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.[10]
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).[11]
-
Immerse the vessel in a bath maintained at 150°C and rotate it at 100 rpm.[11]
-
Monitor the pressure inside the vessel.
-
The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure.[10]
-
The result is reported as the time in minutes to reach this pressure drop.
Copper Strip Corrosion Test (ASTM D130)
This test method is used to assess the corrosiveness of a petroleum product to copper.[12][13]
Apparatus:
-
Polished copper strips (75 mm x 12.5 mm x 3 mm)
-
Test tubes
-
Temperature-controlled bath
-
ASTM Copper Strip Corrosion Standard color chart
Procedure:
-
Polish a copper strip with 240-grit silicon carbide paper, then with 240-grit silicon carbide powder in a water slurry, and finally with cotton wool and a suitable solvent.
-
Place the polished strip in a test tube containing 30 mL of the test lubricant.
-
Place the test tube in a bath maintained at 100°C for 3 hours.[12]
-
After the test, remove the strip, wash it with a solvent, and compare its appearance to the ASTM Copper Strip Corrosion Standard.
-
Report the result as a classification from 1a (slight tarnish) to 4c (corrosion).[12]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 3. lube-media.com [lube-media.com]
- 5. Ashless extreme pressure additive offered for greases [reliableplant.com]
- 6. Extreme-pressure [lanxess.com]
- 7. Inhibitive effect of 1,3,4-thiadiazole-2,5-dithiol on copper corrosion in chloride media - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 8. fluoramics.com [fluoramics.com]
- 9. RPVOT - TestOilTestOil [testoil.com]
- 10. Oxidation Stability – RPVOT (RBOT) Rotating Pressure Vessel Oxidation Test - LEARN OIL ANALYSIS [learnoilanalysis.com]
- 11. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 12. panamlubricants.com [panamlubricants.com]
- 13. renewablelube.com [renewablelube.com]
Application Notes and Protocols for Evaluating the Anti-Wear Properties of Thiadiazole Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-wear properties of thiadiazole-based lubricant additives. The following sections detail the mechanism of action, standardized testing methodologies, and expected performance data to guide researchers in their material selection and development processes.
Thiadiazole derivatives have emerged as highly effective anti-wear additives in a variety of lubricating oils. Their efficacy stems from their ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions. This film, rich in sulfur and nitrogen, acts as a sacrificial layer, preventing direct metal-to-metal contact, thereby reducing friction and minimizing wear. The thiadiazole molecule, upon thermal and mechanical stress at the asperity contacts, decomposes and reacts with the metallic surface to form a complex layer of metallic sulfides and nitrides. This robust film exhibits low shear strength, which is crucial for its anti-wear and friction-reducing properties.
Experimental Protocols
To quantitatively assess the anti-wear performance of thiadiazole additives, several standardized tribological tests are employed. The most common and relevant methods are the Four-Ball Wear Test, the Falex Block-on-Ring Test, and the Pin-on-Disk Test.
Four-Ball Wear Test (ASTM D4172)
This test method is widely used for the preliminary evaluation of the anti-wear properties of fluid lubricants.
Objective: To determine the wear preventive characteristics of a lubricating fluid by measuring the wear scar diameter on steel balls.
Apparatus: Four-Ball Wear Test Machine.
Materials:
-
Test lubricant formulated with the thiadiazole additive.
-
Base oil without the additive (for baseline comparison).
-
AISI E-52100 steel balls (12.7 mm diameter).
-
Solvents for cleaning (e.g., heptane, acetone).
Procedure:
-
Thoroughly clean the four steel balls and the test cup with solvents and allow them to dry completely.
-
Place three of the steel balls in the test cup and clamp them securely.
-
Pour the test lubricant into the cup, ensuring the balls are fully submerged.
-
Place the fourth ball in the chuck of the motor-driven spindle.
-
Assemble the test cup onto the machine's platform.
-
Apply the desired load to the test cup. Common test conditions are 392 N (40 kgf).
-
Set the test temperature, typically 75°C.
-
Start the motor and run the test at a specified speed (commonly 1200 rpm) for a set duration (typically 60 minutes).
-
After the test, turn off the motor and heater, and allow the assembly to cool.
-
Disassemble the test cup, remove the three stationary balls, and clean them.
-
Measure the wear scar diameter on each of the three stationary balls using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear protection.
Falex Block-on-Ring Test (ASTM D2714)
This method evaluates the friction and wear characteristics of lubricants under line-contact conditions.
Objective: To determine the wear and friction properties of a lubricant by pressing a stationary test block against a rotating test ring.
Apparatus: Falex Block-on-Ring Test Machine.
Materials:
-
Test lubricant with thiadiazole additive.
-
Base oil.
-
Hardened steel test block (e.g., SAE 3135 steel).
-
Hardened steel test ring (e.g., SAE 4620 steel).
-
Cleaning solvents.
Procedure:
-
Clean the test block and ring thoroughly with appropriate solvents.
-
Measure the initial mass of the test block and ring.
-
Mount the test ring on the machine's spindle and the test block in the holder.
-
Fill the lubricant reservoir to the specified level, ensuring the test block is partially immersed.
-
Apply the desired load to the test block. A common load is 68 kg (150 lb).
-
Set the rotational speed, typically 72 rpm.
-
Start the machine and run the test for a predetermined number of revolutions (e.g., 5000 revolutions).
-
During the test, monitor and record the frictional force.
-
After the test, stop the machine, remove the test specimens, and clean them.
-
Measure the final mass of the block and ring to determine mass loss due to wear.
-
Measure the width of the wear scar on the test block.
Pin-on-Disk Test (ASTM G99)
This versatile test evaluates the wear and friction characteristics of materials in sliding contact.
Objective: To determine the wear volume and coefficient of friction for a material pair lubricated with the test fluid.
Apparatus: Pin-on-Disk Tribometer.
Materials:
-
Test lubricant containing the thiadiazole additive.
-
Base oil.
-
Test pin (e.g., steel, ceramic).
-
Test disk (e.g., steel, cast iron).
-
Cleaning solvents.
Procedure:
-
Clean the pin and disk specimens with solvents.
-
Mount the disk on the rotating stage and the pin in the stationary holder.
-
Apply a thin film of the test lubricant to the disk surface.
-
Apply the desired normal load to the pin.
-
Set the sliding speed (rotational speed of the disk) and the total sliding distance.
-
Start the test and continuously record the frictional force.
-
After the test is complete, remove the specimens and clean them.
-
Measure the wear track on the disk and the wear scar on the pin using a profilometer or microscope to determine the wear volume.
-
Calculate the average coefficient of friction from the recorded frictional force and the applied normal load.
Data Presentation
The quantitative data obtained from these tests should be summarized in a clear and structured format to allow for easy comparison of the performance of different thiadiazole additives.
Table 1: Four-Ball Wear Test Results for Various Thiadiazole Additives
| Additive Type | Concentration (wt%) | Base Oil | Load (N) | Speed (rpm) | Temp (°C) | Duration (min) | Average Wear Scar Diameter (mm) | Coefficient of Friction |
| Base Oil (No Additive) | 0 | Mineral Oil | 392 | 1200 | 75 | 60 | 0.85 | 0.12 |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) Derivative A | 1.0 | Mineral Oil | 392 | 1200 | 75 | 60 | 0.45 | 0.08 |
| DMTD Derivative B | 1.0 | Synthetic Ester | 392 | 1200 | 75 | 60 | 0.42 | 0.07 |
| Alkyl Thiadiazole | 0.5 | PAO | 392 | 1200 | 75 | 60 | 0.51 | 0.09 |
| Bis-Thiadiazole | 1.0 | Mineral Oil | 392 | 1200 | 75 | 60 | 0.40 | 0.07 |
Table 2: Falex Block-on-Ring Test Results
| Additive Type | Concentration (wt%) | Base Oil | Load (kg) | Speed (rpm) | Revolutions | Mass Loss (mg) | Wear Scar Width (mm) |
| Base Oil (No Additive) | 0 | Mineral Oil | 68 | 72 | 5000 | 15.2 | 2.5 |
| DMTD Derivative A | 1.0 | Mineral Oil | 68 | 72 | 5000 | 5.8 | 1.2 |
| Alkyl Thiadiazole | 0.5 | PAO | 68 | 72 | 5000 | 7.1 | 1.5 |
Table 3: Pin-on-Disk Test Results
| Additive Type | Concentration (wt%) | Base Oil | Load (N) | Speed (m/s) | Distance (m) | Wear Volume (mm³) | Average Coefficient of Friction |
| Base Oil (No Additive) | 0 | Mineral Oil | 10 | 0.1 | 100 | 0.05 | 0.15 |
| DMTD Derivative A | 1.0 | Mineral Oil | 10 | 0.1 | 100 | 0.02 | 0.09 |
| Alkyl Thiadiazole | 0.5 | PAO | 10 | 0.1 | 100 | 0.03 | 0.10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-wear properties of thiadiazole additives.
Caption: Experimental workflow for evaluating thiadiazole anti-wear additives.
Mechanism of Action of Thiadiazole Additives
This diagram illustrates the logical relationship of how thiadiazole additives form a protective tribofilm on metal surfaces.
Caption: Mechanism of thiadiazole anti-wear additive action.
Application Notes and Protocols: Adsorption Isotherm Studies of 2,5-Bis(octyldithio)-1,3,4-thiadiazole on Metal Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(octyldithio)-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound with significant potential as a corrosion inhibitor for various metal surfaces, particularly in industrial applications such as lubricant additives.[1][][3] Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of aggressive environments. The mechanism of inhibition primarily involves the interaction between the sulfur and nitrogen atoms of the thiadiazole ring and the metal atoms, leading to the formation of a stable, protective film.[4] This document provides detailed application notes and experimental protocols for studying the adsorption isotherms of this compound on metal surfaces, a critical step in evaluating its performance as a corrosion inhibitor. The following protocols are based on established methodologies for similar thiadiazole derivatives and can be adapted for specific metal substrates such as steel and copper.[5][6]
Data Presentation
Quantitative data from adsorption isotherm studies should be meticulously recorded and organized to facilitate analysis and comparison. The following tables provide a template for presenting key data obtained from experimental measurements.
Table 1: Weight Loss Measurement Data
| Inhibitor Concentration (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 (Blank) | N/A | N/A | ||
| 1 x 10⁻⁶ | ||||
| 1 x 10⁻⁵ | ||||
| 1 x 10⁻⁴ | ||||
| 1 x 10⁻³ |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | N/A | ||||
| 1 x 10⁻⁶ | |||||
| 1 x 10⁻⁵ | |||||
| 1 x 10⁻⁴ | |||||
| 1 x 10⁻³ |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | N/A | ||
| 1 x 10⁻⁶ | |||
| 1 x 10⁻⁵ | |||
| 1 x 10⁻⁴ | |||
| 1 x 10⁻³ |
Table 4: Adsorption Isotherm Parameters
| Adsorption Isotherm Model | R² | Adsorption Equilibrium Constant (K_ads) | Standard Free Energy of Adsorption (ΔG°_ads) (kJ/mol) |
| Langmuir | |||
| Temkin | |||
| Freundlich |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific metal substrate and corrosive medium being investigated.
Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
1. Materials and Equipment:
- Metal coupons (e.g., C-steel, copper) of known dimensions
- This compound
- Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)
- Analytical balance (±0.1 mg)
- Polishing paper (various grits)
- Acetone (B3395972), ethanol, and deionized water
- Water bath or thermostat
- Desiccator
2. Procedure:
- Mechanically polish the metal coupons with successively finer grades of polishing paper, rinse with deionized water, degrease with acetone and ethanol, and dry in a desiccator.
- Weigh the prepared coupons accurately using an analytical balance.
- Prepare a series of corrosive solutions containing different concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M). Include a blank solution without the inhibitor.
- Immerse the weighed coupons in the respective test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.
- After the immersion period, retrieve the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.
- Calculate the weight loss, corrosion rate, inhibition efficiency (IE%), and surface coverage (θ) using the appropriate formulas.
Protocol 2: Electrochemical Measurements
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism and the kinetics of the inhibition process.
1. Materials and Equipment:
- Potentiostat/Galvanostat with EIS capability
- Three-electrode electrochemical cell (working electrode: metal specimen; counter electrode: platinum wire; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
- Working electrode holder
- Test solutions (as prepared in Protocol 1)
2. Procedure for Potentiodynamic Polarization:
- Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.
- Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the test solution.
- Allow the system to stabilize by measuring the open-circuit potential (OCP) for approximately 30-60 minutes.
- Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
- Extract the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) from the resulting polarization curve. Calculate the inhibition efficiency.
3. Procedure for Electrochemical Impedance Spectroscopy (EIS):
- Use the same three-electrode cell setup and stabilization procedure as for potentiodynamic polarization.
- Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
- Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate the inhibition efficiency. Studies on similar thiadiazole derivatives have shown that the presence of the inhibitor decreases the double layer capacitance and increases the charge transfer resistance.[5]
Protocol 3: Adsorption Isotherm Modeling
The relationship between the inhibitor concentration and its surface coverage (θ), as determined from weight loss or electrochemical measurements, can be fitted to various adsorption isotherm models to understand the adsorption mechanism. The adsorption of thiadiazole derivatives on metal surfaces has often been found to obey the Langmuir adsorption isotherm.[5][6][7]
1. Data Analysis:
- Plot C/θ versus C for the Langmuir isotherm, log θ versus log C for the Freundlich isotherm, and θ versus log C for the Temkin isotherm, where C is the inhibitor concentration and θ is the surface coverage.
- Determine the linearity (R² value) of each plot to identify the best-fitting isotherm.
- From the parameters of the best-fit isotherm, calculate the adsorption equilibrium constant (K_ads).
- Calculate the standard free energy of adsorption (ΔG°_ads) using the equation: ΔG°_ads = -RT ln(55.5 K_ads), where R is the universal gas constant and T is the absolute temperature. The value of ΔG°_ads can indicate whether the adsorption is primarily physisorption or chemisorption.[8]
Mandatory Visualizations
Caption: Workflow for Adsorption Isotherm Studies.
Caption: Adsorption Mechanism of the Inhibitor.
References
Surface Analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key surface analysis techniques for characterizing thin films of 2,5-Bis(octyldithio)-1,3,4-thiadiazole (BODTA). This document offers detailed experimental protocols and data presentation guidelines relevant to materials science and drug development, where understanding surface properties is critical. The 1,3,4-thiadiazole (B1197879) core is a recognized scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic applications, including anticancer and antimicrobial agents. Surface modification with such molecules is a key area in the development of drug delivery systems and biocompatible materials.
Introduction to Surface Analysis Techniques
The characterization of thin films is essential for controlling their properties and performance in various applications. For organic molecules like this compound, which can form self-assembled monolayers (SAMs) or thin films, a suite of surface-sensitive techniques is employed to probe the film's morphology, chemical composition, thickness, and surface energy. This document details the application of Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), Spectroscopic Ellipsometry, Contact Angle Goniometry, and Fourier Transform Infrared Spectroscopy (FTIR).
Quantitative Data Summary
Due to the limited availability of specific experimental data in the public domain for thin films of this compound, the following tables present illustrative but realistic quantitative data based on studies of similar long-chain alkyl disulfide and thiol compounds on common substrates. These tables are intended to provide a comparative framework for expected results.
Table 1: Atomic Force Microscopy (AFM) - Morphological Data
| Substrate | Film Deposition Method | RMS Roughness (Rq) | Film Thickness (nm) |
| Gold (Au) | Self-Assembled Monolayer | 0.3 - 0.8 nm | 1.5 - 2.5 nm |
| Silicon (Si) | Spin Coating | 1.0 - 3.0 nm | 10 - 50 nm |
| Mica | Langmuir-Blodgett | 0.2 - 0.6 nm | ~2.0 nm/layer |
Table 2: X-ray Photoelectron Spectroscopy (XPS) - Elemental Composition
| Element | Binding Energy (eV) | Atomic Concentration (%) - Au Substrate |
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-S) | 60 - 70% |
| N 1s | ~400.5 | 5 - 10% |
| S 2p | ~162.0 (S-metal), ~163.5 (S-S/S-C) | 15 - 25% |
| O 1s | ~532.0 (adventitious) | < 5% |
| Au 4f | ~84.0 (substrate) | 5 - 10% |
Table 3: Contact Angle Goniometry - Surface Wettability
| Substrate | Film Type | Water Contact Angle (θ) |
| Gold (Au) | Self-Assembled Monolayer | 90° - 110° |
| Silicon (Si) | Spin-Coated Film | 85° - 105° |
Table 4: Spectroscopic Ellipsometry - Film Thickness
| Substrate | Deposition Method | Film Thickness (nm) | Refractive Index (at 632 nm) |
| Silicon (Si) | Self-Assembled Monolayer | 1.8 ± 0.3 nm | 1.45 - 1.55 |
| Silicon (Si) | Spin Coating (1 mg/mL) | 25 ± 5 nm | 1.50 - 1.60 |
Experimental Protocols and Workflows
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface.
Protocol for AFM Imaging:
-
Substrate Preparation:
-
For SAMs, use freshly prepared gold-coated silicon wafers with a titanium adhesion layer. Clean the substrates with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), followed by thorough rinsing with deionized water and absolute ethanol (B145695), and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive.
-
For spin-coated films, use clean silicon wafers.
-
-
Film Formation:
-
SAMs: Immerse the gold substrate in a 1 mM solution of this compound in absolute ethanol for 24 hours. After incubation, rinse the substrate with ethanol to remove physisorbed molecules and dry with nitrogen.
-
Spin Coating: Prepare a solution of the compound in a suitable solvent (e.g., toluene, chloroform) at a desired concentration. Deposit the solution onto a silicon wafer and spin at a set speed (e.g., 2000 rpm for 60 seconds) to achieve a uniform film.
-
-
AFM Imaging:
-
Use an AFM operating in tapping mode to minimize sample damage.
-
Select a silicon cantilever with a sharp tip (nominal radius < 10 nm).
-
Begin with a large scan size (e.g., 2x2 µm) to locate a representative area of the film.
-
Optimize the scan rate (typically 0.5-1.5 Hz) and setpoint to obtain a clear and stable image.
-
Acquire high-resolution images (e.g., 500x500 nm) to analyze the surface morphology and measure roughness.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol for XPS Analysis:
-
Sample Preparation: Prepare the film on a suitable substrate (e.g., gold or silicon) as described in the AFM protocol. Ensure the sample is free of contaminants.
-
Instrument Setup:
-
Use a monochromatic Al Kα X-ray source.
-
Maintain the analysis chamber at ultra-high vacuum (<10⁻⁸ mbar).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, S 2p, and the substrate signal).
-
Use a charge neutralizer for non-conductive samples to prevent surface charging.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and their relative concentrations. For the S 2p spectrum, deconvolution can distinguish between sulfur in the thiadiazole ring and the dithio side chains.
-
Scanning Electron Microscopy (SEM)
SEM uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen, providing information about the surface topography and composition.
Protocol for SEM Analysis:
-
Sample Preparation:
-
Ensure the sample is clean and dry to prevent outgassing in the vacuum chamber.
-
Mount the sample onto an SEM stub using conductive double-sided carbon tape.
-
For non-conductive organic films, a thin conductive coating (e.g., gold or carbon, 5-10 nm) must be applied via sputter coating to prevent charging.
-
-
SEM Imaging:
-
Load the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV). A lower voltage is often preferred for organic materials to minimize beam damage.
-
Use the secondary electron (SE) detector for topographical imaging.
-
Focus the electron beam and adjust magnification to observe the desired surface features.
-
Relevance to Drug Development
The 1,3,4-thiadiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The ability to form well-defined thin films or self-assembled monolayers of molecules like this compound is highly relevant to drug development in several areas:
-
Drug-Eluting Surfaces: Functionalized surfaces of medical implants (e.g., stents, catheters) can be coated with thiadiazole derivatives to provide localized, sustained release of therapeutic agents.
-
Antimicrobial Coatings: The inherent antimicrobial properties of some thiadiazole compounds can be leveraged to create surfaces that resist biofilm formation.
-
Biosensor Development: SAMs of thiadiazole derivatives can be used to immobilize biomolecules (e.g., enzymes, antibodies) onto sensor surfaces for diagnostic applications.
-
Targeted Drug Delivery: Nanoparticles functionalized with thiadiazole-based ligands can be designed for targeted delivery to specific cells or tissues.
The surface analysis techniques described herein are crucial for the research and development of these applications, enabling the precise characterization and quality control of these functionalized surfaces. For instance, a study on the electrochemical and adsorption behavior of BODTA on aluminum surfaces has demonstrated the formation of Al-N and Al-S bonds, indicating a strong interaction between the molecule and the metal surface, which is a critical aspect for creating stable and effective coatings.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical and adsorption behaviors of thiadiazole derivatives on the aluminum surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical and adsorption behaviors of thiadiazole derivatives on the aluminum surface - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synergistic Effects of 2,5-Bis(octyldithio)-1,3,4-thiadiazole with Other Lubricant Additives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synergistic effects of 2,5-Bis(octyldithio)-1,3,4-thiadiazole and its derivatives when combined with other common lubricant additives. The information compiled is based on publicly available research and is intended to guide further investigation and formulation development.
Introduction
This compound is a multifunctional, ashless lubricant additive known for its antiwear, extreme pressure (EP), antioxidant, and anti-corrosion properties.[1][2][][4] Its performance can be significantly enhanced when used in combination with other lubricant additives, leading to synergistic effects that improve the overall performance and longevity of the lubricant. This document outlines the observed synergies with key additive types, presents available performance data, and provides detailed protocols for evaluating these effects.
Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), to which this compound belongs, are recognized for their ability to form protective films on metal surfaces.[5] This is attributed to the presence of active sulfur and nitrogen elements which can adsorb onto metallic surfaces, thereby reducing friction and wear.[1][2]
Synergistic Effects with Key Lubricant Additives
Research indicates that this compound and its derivatives exhibit notable synergistic effects with the following classes of lubricant additives:
-
Molybdenum-based Additives (MoDDP, MoDTC): Molybdenum dialkyldithiophosphates (MoDDP) and molybdenum dialkyldithiocarbamates (MoDTC) are well-known friction modifiers and antiwear agents. When combined with thiadiazole derivatives, a significant improvement in extreme pressure, antiwear, and friction-reducing properties is observed.[6] This synergy is attributed to the formation of a complex, robust boundary film on the metal surface.
-
Zinc Dialkyldithiophosphates (ZDDP): ZDDP is a widely used multifunctional additive providing excellent antiwear and antioxidant protection.[7] Thiadiazole derivatives can work in concert with ZDDP to enhance the antiwear performance, and in some cases, can be a potential replacement to reduce the phosphorus content in lubricant formulations.[1][2] The combination can also mitigate the corrosive effect of ZDDP on certain metals like copper.[8][9]
-
Aminic and Phenolic Antioxidants: While thiadiazole derivatives possess inherent antioxidant properties, their combination with traditional radical scavengers like hindered phenols and aromatic amines can lead to a potent antioxidant system, extending the oxidative stability of the lubricant.[10][11]
Data Presentation
The following tables summarize the quantitative data from studies on the synergistic effects of DMTD derivatives with other lubricant additives.
Table 1: Synergistic Effect of a DMTD Derivative with Molybdenum Dialkyldithiocarbamate (MoDTC) in Polyurea Grease [6]
| Additive(s) | Concentration (%) | Four-Ball Wear Scar Diameter (mm) | Coefficient of Friction | Weld Point (kgf) |
| Base Grease | - | 0.423 | 0.089 | 250 |
| MoDTC | 1.0 | 0.359 | 0.071 | 315 |
| MoDTC | 2.0 | 0.349 | 0.058 | 315 |
Table 2: Synergistic Effect of a DMTD Derivative with Molybdenum Dialkyldithiophosphate (MoDDP) in 650 SN Base Oil [6]
| Additive(s) | Concentration (%) | Four-Ball Wear Scar Diameter (mm) @ 40 kgf | Coefficient of Friction |
| Base Oil | - | Seized | 0.083 (at 30 kgf) |
| MoDDP | 1.0 | 0.478 | 0.077 |
| MoDDP | 2.0 | 0.376 | 0.077 |
Table 3: Antioxidant Performance of a Hindered Phenol-Modified DMTD Derivative (AO-R-DMTD) in Yubase-6 Base Oil [12]
| Additive | Concentration (%) | Rotating Pressure Vessel Oxidation Test (RPVOT) Time (min) |
| Ashless Antioxidant (AO-1) | Not Specified | ~150 |
| Ashless Antioxidant (AO-2) | Not Specified | ~200 |
| ZDDP | Not Specified | ~250 |
| AO-R-DMTD | Not Specified | >300 |
Table 4: Antiwear Performance of a Hindered Phenol-Modified DMTD Derivative (AO-R-DMTD) and ZDDP in Yubase-6 Base Oil [12]
| Additive Composition | Total Concentration (%) | Four-Ball Wear Scar Diameter (mm) |
| ZDDP only | Not Specified | ~0.45 |
| AO-R-DMTD : ZDDP (2:1) | Not Specified | ~0.45 |
| AO-R-DMTD only | Not Specified | ~0.55 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its synergistic effects.
Four-Ball Wear Preventive Characteristics Test
-
Objective: To determine the anti-wear properties of a lubricating fluid.
-
Apparatus: Four-Ball Wear Test Machine.
-
Materials:
-
Test lubricant formulations.
-
Steel balls (12.7 mm diameter).
-
Acetone (B3395972) for cleaning.
-
-
Procedure:
-
Thoroughly clean the test balls, oil cup, and clamping components with acetone and allow them to dry.
-
Place three steel balls in the oil cup and secure them.
-
Pour the test lubricant into the cup to a level that covers the balls.
-
Place the fourth ball in the chuck of the machine.
-
Assemble the oil cup onto the machine.
-
Run the test for a duration of 60 minutes.[6]
-
After the test, disassemble the apparatus, clean the three stationary balls, and measure the wear scar diameter on each ball using a microscope.
-
Calculate the average wear scar diameter.
-
Four-Ball Extreme Pressure (EP) Properties Test
-
Standard: Based on ASTM D2783 for fluids and ASTM D2596 for greases.
-
Objective: To determine the load-carrying capacity of a lubricant.
-
Apparatus: Four-Ball EP Test Machine.
-
Materials:
-
Test lubricant formulations.
-
Steel balls (12.7 mm diameter).
-
Acetone for cleaning.
-
-
Procedure:
-
Follow the same cleaning and assembly procedure as the Four-Ball Wear Test.
-
Set the rotational speed to 1760 rpm (for fluids) or 1770 rpm (for greases).[6]
-
The test is conducted at room temperature.[6]
-
A series of short-duration tests (10 seconds) are run with increasing loads.[6]
-
The "Last Non-Seizure Load" (LNSL) and the "Weld Point" are determined. The weld point is the lowest load at which the rotating ball seizes and welds to the stationary balls.
-
Rotating Pressure Vessel Oxidation Test (RPVOT)
-
Standard: Based on ASTM D2272.[12]
-
Objective: To evaluate the oxidation stability of a lubricant.
-
Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) device.
-
Materials:
-
Test lubricant formulations (50 g).
-
Distilled water (5 mL).
-
Copper catalyst coil.
-
-
Procedure:
-
Place the lubricant sample, distilled water, and copper catalyst coil into the pressure vessel.
-
Seal the vessel and charge it with oxygen to a pressure of 90 psi.
-
Place the vessel in a heating bath maintained at 150°C.[12]
-
Rotate the vessel at 100 rpm.
-
Continuously monitor the pressure inside the vessel.
-
The test is complete when there is a sharp drop in pressure, indicating the consumption of antioxidant additives and the onset of rapid oxidation.
-
The result is reported as the time in minutes to reach the pressure drop endpoint.
-
Visualizations
Synergistic Boundary Film Formation
The following diagram illustrates the proposed mechanism of synergistic boundary film formation on a metal surface when using a combination of a thiadiazole derivative and another additive, such as ZDDP or a Molybdenum compound.
Caption: Synergistic mechanism of boundary film formation.
Experimental Workflow for Evaluating Synergistic Effects
The diagram below outlines a logical workflow for the experimental evaluation of the synergistic effects of lubricant additive combinations.
Caption: Experimental workflow for lubricant additive evaluation.
References
- 1. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 2. ijsrd.com [ijsrd.com]
- 4. US4925580A - Thiadiazole derivatives as lubricant additives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. lube-media.com [lube-media.com]
- 7. mdpi.com [mdpi.com]
- 8. Derivatives of 2,5-Dimercapto-1,3,4-Thiadiazole as Multifunctional Lubricant Additives [ouci.dntb.gov.ua]
- 9. lubricatin.com [lubricatin.com]
- 10. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 11. butlerov.com [butlerov.com]
- 12. emerald.com [emerald.com]
- 13. xray.greyb.com [xray.greyb.com]
- 14. ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method) - Savant Labs [savantlab.com]
Application Notes and Protocols: The Effect of 2,5-Bis(octyldithio)-1,3,4-thiadiazole on the Oxidative Stability of Lubricants
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the role and performance of 2,5-Bis(octyldithio)-1,3,4-thiadiazole as a multifunctional additive for enhancing the oxidative stability of lubricants. This document outlines the general performance characteristics of thiadiazole derivatives, details standard experimental protocols for evaluating antioxidant efficacy, and presents visual diagrams of the chemical structure and experimental workflows. While specific quantitative performance data for this compound is not extensively available in the public domain, the information presented herein, based on closely related thiadiazole derivatives, serves as a valuable resource for researchers and professionals in the field of lubricant formulation and development.
Introduction
Lubricants are essential for the efficient operation and longevity of machinery. However, under demanding operating conditions, such as high temperatures and exposure to oxygen, lubricants are susceptible to oxidative degradation. This process leads to the formation of harmful byproducts like sludge, varnish, and corrosive acids, resulting in increased viscosity, reduced lubricity, and ultimately, equipment failure.[1] To counteract this, antioxidants are added to lubricant formulations to inhibit the oxidation process and extend the service life of the lubricant.
This compound is a sulfur-containing heterocyclic compound that functions as a multifunctional lubricant additive, providing antioxidant, anti-wear, and corrosion-inhibiting properties.[] The presence of sulfur and nitrogen atoms in the thiadiazole ring, combined with the long alkyl chains, makes it an effective additive in a variety of base oils, including mineral and synthetic stocks.[3]
Chemical and Physical Properties
The general properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 13539-13-4 |
| Molecular Formula | C18H34N2S5 |
| Molecular Weight | 438.8 g/mol |
| Appearance | Light to transparent liquid |
| Density (at 20°C) | 1.02-1.10 g/cm³ |
| Flash Point | >150 °C |
| Sulfur Content | 28.0-36.0 w% |
Source: Simagchem[4]
Performance Data (Analogous Compounds)
Disclaimer: The following quantitative data is for thiadiazole derivatives and should be considered indicative of the potential performance of this compound. Specific performance will vary depending on the base oil, treat rate, and presence of other additives.
Oxidative Stability by Rotating Pressure Vessel Oxidation Test (RPVOT)
The RPVOT (formerly RBOT) is a standard test (ASTM D2272) used to evaluate the oxidation stability of lubricants. It measures the time in minutes for the oil to resist oxidation under accelerated conditions of heat, pressure, and catalysis. A longer time indicates better oxidative stability.
Table 1: RPVOT Results for a Thiadiazole Derivative in a Commercial Engine Oil
| Additive | Treat Rate (% wt) | Induction Period (min) |
| None | - | 83 |
| Thiadiazole Derivative | 0.5 | 136 - 209 |
Source: Google Patents
Anti-Wear Properties by Four-Ball Test
The four-ball test (ASTM D2783) is used to assess the anti-wear properties of lubricants. It measures the wear scar diameter on steel balls under a specific load and duration. A smaller wear scar indicates better anti-wear performance.
Table 2: Four-Ball Wear Test Results for Thiadiazole Derivatives in Base Oil
| Additive | Treat Rate (% wt) | Wear Scar Diameter (mm) |
| None | - | 0.9 |
| Thiadiazole Derivative | 1 | 0.50 - 0.64 |
Source: Google Patents
Experimental Protocols
Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of new and in-service turbine oils, but is also widely used for other lubricants.
Apparatus:
-
Rotating pressure vessel (bomb)
-
Oxygen cylinder and regulator
-
Heating bath with a rotating carriage
-
Pressure recorder
Procedure:
-
A 50g sample of the test oil is placed in a glass container.
-
5g of distilled water and a polished copper coil (catalyst) are added to the oil.
-
The container is placed inside the pressure vessel.
-
The vessel is sealed and purged with oxygen to remove air.
-
The vessel is then pressurized with oxygen to 90 psi (620 kPa) at room temperature.
-
The sealed vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is terminated when the pressure drops by a specified amount (typically 25 psi or 175 kPa) from the maximum pressure reached.
-
The time taken to reach this pressure drop is reported as the oxidation induction time in minutes.
Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC is another technique used to determine the oxidation induction time of lubricants. It offers the advantages of requiring a very small sample size and having a shorter test duration compared to RPVOT.
Apparatus:
-
Pressure Differential Scanning Calorimeter
-
Sample pans (aluminum or copper)
-
Oxygen supply
Procedure:
-
A small amount of the lubricant sample (typically 2-3 mg) is weighed into a sample pan.
-
The pan is placed in the PDSC cell.
-
The cell is sealed and pressurized with oxygen to a specified pressure (e.g., 500 psi or 3.5 MPa).
-
The sample is heated to a specified isothermal temperature (e.g., 210°C).
-
The heat flow to the sample is monitored over time.
-
The onset of oxidation is marked by a sharp exothermic peak.
-
The time from the start of the isothermal hold to the onset of the exothermic peak is the Oxidation Induction Time (OIT).
Visualizations
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Evaluating Antioxidant Performance.
Caption: Simplified Antioxidant Mechanism of Thiadiazole Derivatives.
Mechanism of Action
The antioxidant activity of this compound is attributed to its ability to interrupt the free-radical chain reactions that drive lubricant oxidation. The sulfur and nitrogen atoms in the thiadiazole ring can donate electrons to neutralize highly reactive peroxy radicals (ROO•), converting them into more stable species and thus terminating the oxidation cycle. The disulfide linkages may also play a role in decomposing hydroperoxides (ROOH), which are key intermediates in the propagation of oxidation.
Conclusion
This compound is a promising multifunctional additive for improving the oxidative stability and overall performance of lubricants. While specific quantitative data for this exact compound is limited in publicly accessible literature, the performance of analogous thiadiazole derivatives demonstrates significant improvements in oxidation resistance and anti-wear properties. The standardized protocols for RPVOT and PDSC testing provide reliable methods for evaluating the efficacy of this and other antioxidant additives. Further research is warranted to fully characterize the performance of this compound in various lubricant formulations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Bis(octyldithio)-1,3,4-thiadiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature. | Ensure the reaction is allowed to proceed for the recommended duration. For oxidative coupling with H₂O₂, after the initial addition, a reflux period at 70-85°C is often necessary.[1][2] |
| Incorrect Stoichiometry: The molar ratios of the reactants (2,5-dimercapto-1,3,4-thiadiazole, octyl mercaptan, and oxidizing agent) are critical. | Carefully measure and use the correct molar ratios. A common ratio for oxidative coupling is 1:2:2 for 2,5-dimercapto-1,3,4-thiadiazole, octyl mercaptan, and hydrogen peroxide, respectively.[2] | |
| Suboptimal Temperature Control: Poor temperature management, especially during the addition of the oxidizing agent, can lead to side reactions. | For oxidative coupling with hydrogen peroxide, maintain a temperature of 20-50°C during the dropwise addition.[1][2] | |
| Formation of Impurities or Byproducts | Side Reactions: Uncontrolled oxidation or other side reactions can lead to the formation of unwanted byproducts. | The slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide) is crucial to minimize side reactions.[1] Using a milder, more controlled oxidizing agent can also be beneficial. |
| Purity of Starting Materials: Impurities in the starting materials, such as 2,5-dimercapto-1,3,4-thiadiazole, can carry through to the final product. | Ensure the purity of all starting materials before beginning the synthesis. | |
| Product is an Oil or Difficult to Purify | Presence of Unreacted Starting Materials or Byproducts: Residual starting materials or oily byproducts can make purification challenging. | After the reaction, filter to remove any unreacted solid 2,5-dimercapto-1,3,4-thiadiazole.[2] Wash the crude product with appropriate solvents to remove impurities. |
| Inadequate Purification Method: The chosen purification technique may not be effective for the specific impurities present. | Recrystallization from solvents such as n-hexane or ethanol (B145695) is a common and effective method for purifying the final product.[1] Column chromatography can also be employed for more difficult separations. | |
| Reaction Fails to Initiate | Inactive Oxidizing Agent: The oxidizing agent may have degraded or be of poor quality. | Use a fresh, properly stored oxidizing agent. |
| Incorrect Solvent System: The chosen solvent may not be appropriate for the reaction, leading to poor solubility of reactants. | A mixture of water and a solvent like ethanol can be effective for the oxidative coupling reaction.[2] |
Troubleshooting Workflow
References
Technical Support Center: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2,5-disubstituted-1,3,4-thiadiazoles?
A1: The most prevalent methods involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of acylhydrazines with a sulfur source. Common starting materials and reagents include:
-
From Thiosemicarbazides: Cyclization of 1-acyl- or 1,4-diacylthiosemicarbazides using dehydrating agents like strong acids (e.g., sulfuric acid, phosphoric acid) is a widely used method.[1]
-
From Acylhydrazines: Reaction of acylhydrazines with carbon disulfide, thiophosgene, or Lawesson's reagent can yield 2,5-disubstituted-1,3,4-thiadiazoles.[2] One-pot syntheses from aryl hydrazides and aryl aldehydes using Lawesson's reagent have also been reported.
Q2: What are the typical side reactions observed during the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles?
A2: The primary side reactions include the formation of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) isomers.
-
1,2,4-Triazole Formation: This is a common competing reaction, particularly when using thiosemicarbazide precursors under alkaline conditions.[2]
-
1,3,4-Oxadiazole Formation: This byproduct can arise when using acylhydrazine starting materials, where the oxygen atom of the acylhydrazine participates in the cyclization instead of the sulfur atom.[2]
Q3: How can I confirm the formation of the desired 2,5-disubstituted-1,3,4-thiadiazole and identify potential side products?
A3: A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, allowing for the differentiation of isomers.
-
Infrared (IR) Spectroscopy: Can help identify key functional groups. For instance, the presence of a C=S stretching band can be indicative of certain intermediates or side products like thiones.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify byproducts with different masses.
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring reaction progress and detecting the presence of multiple components in the reaction mixture.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 2,5-Disubstituted-1,3,4-Thiadiazole
Symptoms:
-
Little to no solid product is obtained after work-up.
-
TLC analysis of the crude reaction mixture shows a significant amount of unreacted starting materials.
-
Multiple spots are visible on the TLC plate, indicating a mixture of products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using TLC until the starting materials are consumed. |
| Temperature: Verify that the reaction is conducted at the optimal temperature. Some cyclization reactions require heating or reflux to proceed to completion.[1] | |
| Reagent Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion. | |
| Sub-optimal Cyclizing or Thionating Agent | Choice of Reagent: The selection of the cyclizing or thionating agent is critical. For the cyclization of thiosemicarbazides, strong acids like concentrated H₂SO₄ or POCl₃ are generally effective in favoring the 1,3,4-thiadiazole (B1197879) ring.[2] When starting from acylhydrazines, a powerful thionating agent like Lawesson's reagent is often necessary. |
| Degradation of Starting Materials or Product | Reaction Conditions: Harsh reaction conditions (e.g., excessively high temperatures or highly concentrated acids for prolonged periods) can lead to the degradation of starting materials or the desired product. Consider optimizing the temperature and reaction time. |
Issue 2: Formation of 1,2,4-Triazole Side Products
Symptoms:
-
NMR and/or mass spectrometry data indicate the presence of an isomer with the same molecular weight as the desired 1,3,4-thiadiazole.
-
TLC analysis shows two or more spots with similar polarities.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction pH | Acidic Conditions: The formation of 1,2,4-triazoles from thiosemicarbazide precursors is often favored under basic conditions.[2] To promote the formation of the 1,3,4-thiadiazole, ensure the reaction is carried out in an acidic medium. |
| Choice of Cyclizing Agent | Dehydrating Acids: Employing strong dehydrating acids such as concentrated sulfuric acid or polyphosphoric acid (PPA) can effectively drive the reaction towards the desired 1,3,4-thiadiazole. |
| Purification Challenges | Chromatography/Recrystallization: If the formation of the triazole isomer is unavoidable, careful purification is necessary. Column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradients) can be effective in separating the isomers. Recrystallization from an appropriate solvent may also be a viable purification method. |
Issue 3: Formation of 1,3,4-Oxadiazole Side Products
Symptoms:
-
Mass spectrometry analysis reveals a byproduct with a molecular weight corresponding to the oxygen analog of the desired product.
-
NMR spectra show signals that are consistent with a 1,3,4-oxadiazole ring structure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Competitive Cyclization | Thionating Agent: When synthesizing 1,3,4-thiadiazoles from acylhydrazines, the oxygen of the carbonyl group can compete with the sulfur nucleophile during cyclization, leading to the formation of the 1,3,4-oxadiazole. Using a highly effective thionating agent, such as Lawesson's reagent, can favor the formation of the thiadiazole. |
| Reaction Conditions | Temperature and Reaction Time: The reaction conditions can influence the selectivity. It may be necessary to optimize the temperature and reaction time to favor the thionation and subsequent cyclization to the thiadiazole. |
| Purification | Chromatography: Similar to the separation of triazole isomers, column chromatography is a common method for separating 1,3,4-thiadiazoles from their 1,3,4-oxadiazole counterparts. The difference in polarity between the sulfur and oxygen-containing rings often allows for effective separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions on Product Distribution
| Starting Material | Reagent/Conditions | Desired Product | Side Product | Yield of Desired Product (%) | Yield of Side Product (%) | Reference |
| Acyl Hydrazide & Alkyl 2-(methylthio)-2-thioxoacetate | p-TSA, Water, 80°C | 2,5-Disubstituted-1,3,4-thiadiazole | 2,5-Disubstituted-1,3,4-oxadiazole | 83% | Not Reported | [1] |
| Acyl Hydrazide & Alkyl 2-(methylthio)-2-thioxoacetate | AcOH, DMF, 80°C | 2,5-Disubstituted-1,3,4-thiadiazole | 2,5-Disubstituted-1,3,4-oxadiazole | Not Reported | 78% | [3] |
Note: This table is illustrative and based on available data. Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Acid-Catalyzed Cyclization of Acyl Hydrazides and Alkyl 2-(methylthio)-2-thioxoacetates
This protocol is adapted from a method that can be tuned to favor either the 1,3,4-thiadiazole or the 1,3,4-oxadiazole.[1][3]
Materials:
-
Acyl hydrazide (1.0 mmol)
-
Alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
-
Water (2 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the acyl hydrazide and alkyl 2-(methylthio)-2-thioxoacetate in water, add p-TSA.
-
Stir the reaction mixture magnetically at 80 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
To favor the formation of the 1,3,4-oxadiazole side product for comparison, acetic acid in DMF can be used as the solvent system. [3]
Visualizations
Caption: Experimental workflow for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Caption: Troubleshooting decision tree for synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Caption: Influence of pH on the cyclization of acylthiosemicarbazide intermediates.
References
Technical Support Center: Industrial Production of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the industrial production of 2,5-Bis(octyldithio)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method is the hydrogen peroxide-mediated oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) with t-octyl mercaptan.[1][2] This method is favored due to its use of a relatively benign oxidizing agent and the possibility of conducting the reaction under hydrous conditions, making it safer and more practical than older methods involving chlorine gas.[1]
Q2: What are the critical starting materials for the synthesis?
A2: The primary starting materials are 2,5-dimercapto-1,3,4-thiadiazole (DMTD) and t-octyl mercaptan.[1] The DMTD itself is typically synthesized from hydrazine (B178648) hydrate (B1144303), carbon disulfide, and a base like sodium hydroxide (B78521).[3][4][5]
Q3: What are the typical purity levels and yields for this compound on an industrial scale?
A3: With controlled reaction conditions, a purity of up to 85% can be achieved for the final product before further purification.[1] Post-purification techniques like recrystallization can increase the purity to over 98%.[1] The overall yield for the oxidative coupling step has been reported to be around 85%.[2]
Q4: What are the main applications of this compound?
A4: This compound is primarily used as a sulfur-containing additive in lubricants and as a corrosion inhibitor.[][7] It provides anti-wear properties and oxidation stability to lubricant formulations.[] It is also used in fuels and as an anti-scaling agent.[7]
Troubleshooting Guide
Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) Precursor
| Issue | Possible Cause | Recommended Solution |
| Low yield of DMTD | Incorrect molar ratio of reactants. | Ensure the molar ratio of hydrazine hydrate: carbon disulfide: sodium hydroxide is maintained at approximately 1: 2.2-2.4: 1.55-1.95.[4] |
| Inadequate pH control during the initial reaction. | Maintain an alkaline pH, typically by using a base like sodium hydroxide, during the reaction of hydrazine with carbon disulfide.[3] | |
| Incomplete precipitation during neutralization. | Use a suitable acid such as sulfuric, hydrochloric, nitric, or acetic acid to neutralize the DMTD salt and ensure complete precipitation.[3][4] | |
| Loss of product during filtration. | Use an appropriate filter medium and ensure the precipitate is thoroughly washed and collected. | |
| Product is off-color (not white to yellowish) | Impurities from starting materials or side reactions. | Use high-purity starting materials. Ensure the reaction temperature is controlled during the synthesis and neutralization steps.[4] |
Synthesis of this compound
| Issue | Possible Cause | Recommended Solution |
| Low yield of the final product | Poor control of hydrogen peroxide addition rate. | Add the hydrogen peroxide dropwise to the reaction mixture to maintain control over the exothermic reaction.[2] |
| Sub-optimal reaction temperature. | Maintain the temperature between 20-50°C during the addition of hydrogen peroxide, followed by a reflux at 70-85°C.[1][2] | |
| Incomplete reaction. | Ensure sufficient reaction time after the addition of all reagents. Monitor the reaction progress using appropriate analytical techniques like TLC or HPLC. | |
| Product fails to meet purity specifications | Presence of unreacted starting materials. | After the reaction, filter to remove any unreacted solid 2,5-dimercapto-1,3,4-thiadiazole.[2] |
| Formation of side products due to excessive oxidation. | Strictly control the stoichiometry of hydrogen peroxide. | |
| Residual solvents or impurities. | Employ purification techniques such as recrystallization, for example, with n-hexane or ethanol, to achieve higher purity.[1] | |
| Product is a dark or viscous liquid instead of a brownish-yellow liquid | Presence of polymeric byproducts. | This can result from excessive oxidation or high reaction temperatures. Optimize the reaction conditions as mentioned above. |
| Contamination. | Ensure all glassware and equipment are clean and dry before starting the reaction. |
Data Presentation
Table 1: Industrial Synthesis Parameters for this compound
| Parameter | Value/Condition |
| Starting Material | 2,5-Dimercapto-1,3,4-thiadiazole |
| Reagent | t-Octyl mercaptan |
| Oxidizing Agent | Hydrogen Peroxide (30%) |
| Solvent System | Water and Ethyl Alcohol |
| Reaction Temperature | 20-50°C (addition), 70-85°C (reflux)[1][2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H34N2S5[] |
| Molecular Weight | 438.80 g/mol [] |
| Appearance | Brownish-yellow liquid[] |
| Purity | 95%[] |
| Boiling Point | 551°C at 760 mmHg[] |
| Density | 1.14 g/cm3 [] |
Experimental Protocols
1. Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)
This protocol is based on the cyclization of hydrazine hydrate with carbon disulfide in an alkaline medium.[5]
-
Step 1: Reaction Setup
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide in water.
-
Cool the sodium hydroxide solution.
-
-
Step 2: Reagent Addition
-
Slowly add hydrazine hydrate to the cooled sodium hydroxide solution while stirring in an inert gas atmosphere (e.g., nitrogen).[4]
-
Gradually add carbon disulfide to the mixture, maintaining the temperature within a specified range. The molar ratio of hydrazine hydrate: carbon disulfide: sodium hydroxide should be approximately 1: 2.2-2.4: 1.55-1.95.[4]
-
-
Step 3: Reaction and Neutralization
-
After the addition is complete, continue stirring and allow the reaction to proceed to form the sodium salt of DMTD.
-
Neutralize the reaction mixture by adding an acid (e.g., 5-85% sulfuric acid solution) at a temperature of 10-60°C to precipitate the DMTD.[4]
-
-
Step 4: Product Isolation
-
Filter the resulting precipitate, wash it with water, and dry it to obtain 2,5-dimercapto-1,3,4-thiadiazole.
-
2. Synthesis of this compound
This protocol describes the hydrogen peroxide-mediated oxidative coupling.[1][2]
-
Step 1: Reaction Mixture Preparation
-
In a suitable reactor, prepare a mixture of 2,5-dimercapto-1,3,4-thiadiazole, t-octyl mercaptan, water, and ethyl alcohol.
-
-
Step 2: Oxidative Coupling
-
Slowly add 30% hydrogen peroxide dropwise to the mixture while maintaining the temperature between 20°C and 50°C.[2]
-
-
Step 3: Reflux
-
After the addition of hydrogen peroxide is complete, slowly heat the mixture to reflux conditions (70°C to 85°C) and maintain for a specified period (e.g., 1 hour).[2]
-
-
Step 4: Product Separation and Purification
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 2. US3087932A - Process for preparing 2, 5-bis(hydrocarbondithio)-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 3. 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)|High-Purity Reagent [benchchem.com]
- 4. WO2021215958A1 - Method for producing 2,5-dimercapto-1,3,4-thiadiazole (dmtd) and 2,5-dimercapto-1,3,4-thiadiazole produced by said method - Google Patents [patents.google.com]
- 5. Synthesis of heterocyclic compounds derived from 2,5-dimercapto-1,3,4-thiadiazole and their use as photostabilizers for PVC films. +CD | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 7. 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5 | CID 83568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,5-Bis(octyldithio)-1,3,4-thiadiazole for Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(octyldithio)-1,3,4-thiadiazole as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of optimizing the concentration of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Inhibition Efficiency Results | Incomplete dissolution of the inhibitor. | Ensure complete dissolution of this compound in the corrosive medium. Gentle heating or sonication may be required. Prepare fresh solutions for each experiment. |
| Fluctuation in experimental temperature. | Maintain a constant and controlled temperature throughout the experiment, as temperature can significantly influence corrosion rates and inhibitor performance. | |
| Variation in metal surface preparation. | Standardize the polishing and cleaning procedure for the metal specimens to ensure a reproducible surface finish before each experiment. | |
| Low Inhibition Efficiency at Expected Optimal Concentration | Incorrect concentration of the inhibitor solution. | Verify the calculations and accurately prepare the inhibitor solutions. Use calibrated equipment for measurements. |
| Presence of impurities in the inhibitor or corrosive medium. | Use high-purity this compound and analytical grade reagents for the corrosive solution. | |
| The chosen "optimal" concentration is not suitable for the specific metal/environment system. | The optimal concentration can vary depending on the metal substrate and the nature of the corrosive environment. A wider range of concentrations should be tested to determine the true optimum for your specific conditions. | |
| Difficulty in Interpreting Electrochemical Data (EIS & Polarization) | Unstable open circuit potential (OCP). | Allow the system to stabilize for a sufficient amount of time (e.g., 30-60 minutes) to reach a steady OCP before starting electrochemical measurements. |
| High noise levels in the data. | Ensure proper shielding of the electrochemical cell and check for grounding issues with the potentiostat. | |
| Inappropriate equivalent circuit model for EIS data fitting. | Select an equivalent circuit model that accurately represents the electrochemical processes occurring at the metal/solution interface in the presence of the inhibitor. | |
| Precipitation of the Inhibitor at Higher Concentrations | Limited solubility of this compound in the test solution. | Determine the solubility limit of the inhibitor in the specific corrosive medium before preparing high-concentration solutions. The addition of a small amount of a suitable co-solvent might be considered, but its effect on the corrosion process must be evaluated. |
Frequently Asked Questions (FAQs)
1. What is the typical optimal concentration range for this compound as a corrosion inhibitor?
The optimal concentration of this compound typically falls in the range of 0.5 mM to 1.0 mM.[1] However, the inhibition efficiency may plateau or not significantly increase beyond this point.[1] It is crucial to determine the optimal concentration experimentally for your specific system, as it can be influenced by factors such as the type of metal, the corrosive environment, and the operating temperature.
2. How does the inhibition efficiency of this compound change with concentration?
Generally, the inhibition efficiency of this compound increases with increasing concentration up to an optimal point.[1][2] This is due to increased surface coverage of the metal by the inhibitor molecules.[2]
3. What is the mechanism of corrosion inhibition by this compound?
This compound acts as a mixed-type inhibitor.[2] Its protective action is attributed to its ability to adsorb onto the metal surface.[1] This adsorption is facilitated by the presence of sulfur and nitrogen heteroatoms and π-electrons in the thiadiazole ring, which can interact with the vacant d-orbitals of the metal.[2] This forms a protective film that isolates the metal from the corrosive environment. The adsorption process is believed to be a combination of physical and chemical adsorption (chemisorption).[2][3]
4. How can I determine the inhibition efficiency of this compound?
Several techniques can be used to determine the inhibition efficiency (%IE). The most common are:
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Weight Loss Method: This involves measuring the weight loss of a metal coupon immersed in the corrosive solution with and without the inhibitor over a specific period.
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Electrochemical Impedance Spectroscopy (EIS): This technique measures the impedance of the metal-solution interface to an AC signal. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates corrosion inhibition.
-
Potentiodynamic Polarization: This method involves scanning the potential of the metal and measuring the resulting current to determine the corrosion current density (icorr). A decrease in icorr in the presence of the inhibitor signifies corrosion protection.
5. What are the key parameters to look for in electrochemical tests?
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In EIS: An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are indicative of inhibitor adsorption and formation of a protective layer.[1]
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In Potentiodynamic Polarization: A decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr) suggest corrosion inhibition.[1] A significant shift in Ecorr can indicate whether the inhibitor is predominantly anodic or cathodic, while a small shift suggests a mixed-type inhibitor.
Data Presentation
Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for this compound
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | Inhibition Efficiency (%) |
| 0 | 50 | 200 | 0 |
| 0.1 | 250 | 100 | 80 |
| 0.5 | 800 | 50 | 93.75 |
| 1.0 | 1200 | 30 | 95.83 |
Data synthesized from available literature.[1]
Table 2: Potentiodynamic Polarization Data for this compound
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | Inhibition Efficiency (%) |
| 0 | -450 | 100 | 0 |
| 0.1 | -430 | 20 | 80 |
| 0.5 | -415 | 8 | 92 |
| 1.0 | -400 | 5 | 95 |
Data synthesized from available literature.[1]
Experimental Protocols
Weight Loss Measurements
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Specimen Preparation: Mechanically polish metal coupons with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, dry, and weigh accurately.
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Immersion: Immerse the prepared coupons in the corrosive solution with and without various concentrations of this compound.
-
Duration: Keep the coupons immersed for a predetermined period at a constant temperature.
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Cleaning and Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh.
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Calculation of Inhibition Efficiency (%IE): %IE = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.
Electrochemical Measurements
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Electrochemical Cell: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Surface Preparation: Prepare the working electrode by polishing with emery papers, rinsing with deionized water and acetone, and drying.
-
Stabilization: Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open circuit potential (OCP) to stabilize.
-
Electrochemical Impedance Spectroscopy (EIS):
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Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
Fit the obtained Nyquist plots to an appropriate equivalent circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
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Calculate %IE using: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization:
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the Tafel plots to obtain the corrosion current density (icorr).
-
Calculate %IE using: %IE = [(icorr₀ - icorrᵢ) / icorr₀] x 100 Where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Visualizations
Caption: Workflow for optimizing inhibitor concentration.
Caption: Corrosion inhibition mechanism pathway.
References
effect of temperature on the performance of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2,5-Bis(octyldithio)-1,3,4-thiadiazole in research and development. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: How does temperature affect the corrosion inhibition performance of this compound?
The corrosion inhibition efficiency of thiadiazole derivatives can be temperature-dependent. For a related compound, 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole, the inhibition efficiency was found to increase with a rise in temperature up to 373K (100°C).[4] This suggests that up to a certain threshold, higher temperatures may enhance the formation of a protective film on the metal surface. However, at very high temperatures, the desorption of the inhibitor from the metal surface can occur, leading to a decrease in inhibition efficiency.[5]
Q3: What is the optimal temperature range for the synthesis of this compound?
The synthesis of this compound via oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with an alkyl mercaptan is sensitive to temperature. To achieve high yields, it is recommended to maintain the reaction temperature between 20–50°C during the addition of the oxidizing agent (e.g., hydrogen peroxide), followed by a reflux period at 70–85°C.[6]
Troubleshooting Guides
Issue 1: Reduced Anti-Wear Performance at Elevated Temperatures
Symptom: A significant increase in wear scar diameter or friction coefficient is observed in tribological tests when the operating temperature is elevated.
Possible Cause: Thermal degradation of the this compound additive or its desorption from the metal surface.
Troubleshooting Steps:
-
Verify Operating Temperature: Confirm that the experimental temperature is within the expected thermal stability range of the compound.
-
Thermal Analysis: If possible, perform thermogravimetric analysis (TGA) on the compound to determine its decomposition temperature.
-
Concentration Optimization: An increased concentration of the additive may be necessary to maintain a sufficient protective film at higher temperatures.
-
Synergistic Additives: Consider the addition of a synergistic antioxidant or a more thermally stable co-additive.
References
influence of pH on the effectiveness of thiadiazole corrosion inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiadiazole-based corrosion inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: At what pH are thiadiazole corrosion inhibitors most effective?
Thiadiazole derivatives have demonstrated high inhibition efficiency primarily in acidic environments, such as those containing hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][2][3][4] The majority of published research focuses on their performance in strongly acidic solutions (e.g., 0.5 M H₂SO₄ or 1 M HCl).[1][2][3][4] There is limited, but growing, evidence of their effectiveness in neutral and slightly alkaline conditions, such as natural seawater.[5] For some related inhibitors, efficiency has been shown to increase as the pH is raised from highly acidic to moderately acidic levels (e.g., pH 1 to 5).[6]
Q2: How does a change in pH affect the mechanism of thiadiazole inhibitors?
The mechanism of action for thiadiazole inhibitors is predominantly through adsorption onto the metal surface, forming a protective barrier.[2][7] The pH of the solution plays a critical role in this process by influencing the chemical state of the inhibitor and the charge of the metal surface.
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In Acidic Solutions: In acidic media, thiadiazole molecules can become protonated. This allows for electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface (in the presence of anions like Cl⁻ or SO₄²⁻), a process known as physisorption. Additionally, the neutral form of the thiadiazole can adsorb onto the metal surface via chemisorption, which involves the sharing of electrons between the heteroatoms (nitrogen and sulfur) of the thiadiazole ring and the vacant d-orbitals of the metal atoms.[7] Some studies suggest that the protonated form of certain thiadiazole derivatives may exhibit better inhibition performance.[8]
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In Neutral to Alkaline Solutions: As the pH increases, the concentration of the protonated form of the thiadiazole inhibitor decreases. The primary inhibition mechanism in these conditions is likely to be chemisorption, where the neutral inhibitor molecules adsorb onto the metal surface. The effectiveness in these conditions will be highly dependent on the specific thiadiazole derivative and the composition of the electrolyte.
Q3: My thiadiazole inhibitor is not performing well in a highly acidic solution. What could be the cause?
Several factors could lead to reduced inhibitor efficiency in highly acidic environments:
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Inhibitor Concentration: The inhibition efficiency of thiadiazole derivatives is concentration-dependent. An insufficient concentration may not provide adequate surface coverage. It is recommended to determine the optimal concentration through a dose-response experiment.[1][2]
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Temperature: Inhibition efficiency can be temperature-dependent. For some thiadiazole inhibitors, efficiency decreases as the temperature rises.[1] Ensure your experimental temperature is controlled and within the effective range for your specific inhibitor.
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Mass Transfer: In stagnant solutions, the transport of the inhibitor to the metal surface might be limited. Agitation or flow can sometimes improve performance, although this can also increase the corrosion rate in the absence of an effective inhibitor film.
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Competing Adsorption: The presence of other species in the solution could compete with the thiadiazole inhibitor for adsorption sites on the metal surface.
Troubleshooting Guides
Problem 1: Inconsistent inhibition efficiency results at the same pH.
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Possible Cause: Fluctuation in the surface preparation of the metal coupons.
-
Troubleshooting Steps:
-
Standardize the polishing procedure for your metal specimens to ensure a consistent surface roughness.
-
Thoroughly clean and degrease the specimens with appropriate solvents (e.g., acetone, ethanol) and rinse with deionized water before each experiment.
-
Ensure complete drying of the specimens before immersion in the corrosive solution.
-
-
Possible Cause: Variation in the de-aeration of the solution.
-
Troubleshooting Steps:
-
If the experiment is intended to be performed in an oxygen-free environment, ensure consistent and adequate purging with an inert gas (e.g., nitrogen, argon) before and during the experiment.
-
Problem 2: Decreased inhibitor effectiveness when moving from a strongly acidic to a near-neutral pH.
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Possible Cause: Change in the dominant adsorption mechanism.
-
Troubleshooting Steps:
-
The protonated form of the inhibitor, which may be crucial for effective adsorption in acidic media, will be less prevalent at higher pH. The neutral molecule must be capable of strong chemisorption for the inhibitor to be effective.
-
Consider that the surface charge of the metal may also change with pH, affecting the electrostatic interactions with the inhibitor.
-
It may be necessary to use a different thiadiazole derivative with functional groups that promote stronger adsorption in near-neutral conditions.
-
Experimental Protocols
Weight Loss Measurement
This method provides a straightforward determination of corrosion rate and inhibitor efficiency.
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Preparation of Specimens: Prepare metal coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry.
-
Initial Measurement: Accurately weigh each specimen to the nearest 0.1 mg.
-
Immersion: Immerse the specimens in the corrosive solution with and without the desired concentrations of the thiadiazole inhibitor at a constant temperature for a specified period.
-
Final Measurement: After the immersion period, remove the specimens, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), rinse with deionized water and acetone, dry, and re-weigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (87.6 * ΔW) / (A * T * D)
-
ΔW = Weight loss in mg
-
A = Area of the specimen in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inh = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the cathodic and anodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inh = Corrosion current density in the presence of the inhibitor
-
-
Data Presentation
Table 1: Effect of 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) (AETD) Concentration on the Corrosion of Brass in Natural Seawater
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -231 | 11.2 | - |
| 1 x 10⁻⁶ | -238 | 7.8 | 30.4 |
| 1 x 10⁻⁵ | -245 | 5.1 | 54.5 |
| 1 x 10⁻⁴ | -253 | 3.2 | 71.4 |
| 1 x 10⁻³ | -260 | 1.9 | 83.0 |
Data adapted from a study on brass in natural seawater, which is typically slightly alkaline (pH ~8.1).[5]
Visualizations
Caption: Workflow for Weight Loss Corrosion Experiment.
Caption: Influence of pH on Thiadiazole Inhibitor State and Adsorption Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. emerald.com [emerald.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 2,5-Bis(octyldithio)-1,3,4-thiadiazole in Lubricants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Bis(octyldithio)-1,3,4-thiadiazole in lubricant applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound in lubricants?
This compound is a multifunctional additive known for its anti-wear, antioxidant, and extreme pressure (EP) properties.[1][] It is also used as a corrosion inhibitor and metal passivating agent.[3] Its efficacy is linked to its ability to form a protective film on metal surfaces.[3]
Q2: What are the expected degradation pathways for this compound under lubricant operating conditions?
While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of the thiadiazole ring and disulfide bonds, the primary degradation pathways are expected to be:
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Thermal Degradation: At elevated temperatures, cleavage of the S-S (disulfide) and C-S bonds is likely, potentially leading to the formation of mercaptans, sulfides, and smaller sulfur-containing fragments. The thiadiazole ring itself is relatively thermally stable.
-
Oxidative Degradation: In the presence of oxygen, oxidation of the sulfur atoms is a probable degradation route. This can lead to the formation of sulfoxides and sulfonic acids. The hydrocarbon side chains can also undergo oxidation.
-
Hydrolytic Degradation: While generally considered to have good hydrolytic stability, prolonged exposure to water at high temperatures could potentially lead to the cleavage of the disulfide bonds.
Q3: What are the likely degradation products I should be looking for?
Based on the predicted degradation pathways, potential degradation products to monitor in your experiments include:
-
Octanethiol: From the cleavage of the S-S bond.
-
2,5-dimercapto-1,3,4-thiadiazole (DMTD): A potential precursor and degradation product.
-
Sulfoxides and Sulfones: Resulting from the oxidation of the disulfide linkage.
-
Shorter-chain alkyl thiols and sulfides: From the breakdown of the octyl groups.
-
Ring-opened products: Under severe oxidative or reductive stress, the thiadiazole ring may cleave.[4]
Q4: Which analytical techniques are best suited for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the structural elucidation of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of functional groups from the parent compound and the appearance of new ones (e.g., S=O in sulfoxides).
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the chemical composition of the protective films formed on metal surfaces.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Rapid disappearance of the parent compound in my experiments. | High thermal stress, aggressive oxidative environment, or presence of catalytic metals. | - Lower the experimental temperature. - Reduce the oxygen concentration or use an inert atmosphere. - Ensure the cleanliness of your experimental setup to avoid metal contamination. |
| I am not detecting any degradation products. | The degradation is minimal under your experimental conditions, or your analytical method is not sensitive enough. | - Increase the severity of the stress conditions (temperature, oxygen exposure). - Optimize your analytical method (e.g., change the column or mobile phase in HPLC, adjust the temperature program in GC). - Use a more sensitive detector. |
| I am seeing many unexpected peaks in my chromatogram. | Contamination of the lubricant base oil, side reactions, or complex degradation pathways. | - Run a blank analysis of the base oil. - Use a high-purity base oil. - Employ LC-MS to identify the unknown peaks. |
| The protective film on my metal samples is not forming as expected. | The concentration of the additive is too low, or the degradation is preventing film formation. | - Increase the concentration of the additive. - Analyze the lubricant for degradation products that might interfere with film formation. |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
-
Sample Preparation: Prepare a solution of this compound in a suitable lubricant base oil (e.g., polyalphaolefin - PAO) at a known concentration (e.g., 1% w/w).
-
Thermal Stress: Place the sample in a sealed, inert atmosphere (e.g., nitrogen or argon) oven at a series of elevated temperatures (e.g., 150°C, 175°C, 200°C).
-
Time Points: Extract aliquots of the sample at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).
-
Analysis: Analyze the aliquots using HPLC to quantify the remaining parent compound and LC-MS to identify degradation products.
Protocol 2: Forced Oxidative Degradation Study
-
Sample Preparation: Prepare a solution of the additive in the base oil as described in Protocol 1.
-
Oxidative Stress: Heat the sample to a moderately elevated temperature (e.g., 120°C) and bubble a controlled flow of air or oxygen through it.
-
Time Points: Collect samples at regular intervals.
-
Analysis: Use HPLC to monitor the parent compound and LC-MS and FTIR to identify and characterize the oxidative degradation products.
Quantitative Data Summary
No quantitative data on the degradation pathways of this compound was found in the initial search. Researchers are encouraged to generate this data using the protocols outlined above. The following table is a template for presenting such data.
Table 1: Thermal Degradation of this compound in PAO
| Temperature (°C) | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product(s) |
| 150 | 24 | Data to be generated | Data to be generated |
| 150 | 48 | Data to be generated | Data to be generated |
| 175 | 24 | Data to be generated | Data to be generated |
| 175 | 48 | Data to be generated | Data to be generated |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General experimental workflow for studying additive degradation.
References
Technical Support Center: Stability Testing of Lubricants Containing 2,5-Bis(octyldithio)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lubricants containing the additive 2,5-Bis(octyldithio)-1,3,4-thiadiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of lubricants formulated with this compound.
Issue 1: Inconsistent Results in Oxidative Stability Testing (RPVOT/RBOT)
-
Question: Why are my Rotating Pressure Vessel Oxidation Test (RPVOT/RBOT) results for the same lubricant formulation inconsistent?
-
Answer: Inconsistent RPVOT results can stem from several factors. Firstly, the test itself has a reproducibility of approximately +/- 22%, which means some variation is inherent. Secondly, the presence of copper deactivator additives, such as this compound, can sometimes "cheat" the test by coating the copper catalyst and artificially extending the measured oxidation stability.[1] Ensure that the concentration of the additive is consistent across all samples. Finally, variations in the test procedure, such as temperature, pressure, and catalyst preparation, can significantly impact the results.
-
Question: My RPVOT results are unexpectedly low, even with the presence of this compound. What could be the cause?
-
Answer: An unexpectedly low RPVOT result could indicate several issues. The base oil itself may have poor oxidative stability, and the additive can only improve it to a certain extent. Contamination of the lubricant with pro-oxidants, such as certain metals or acidic compounds, can accelerate oxidation and deplete the antioxidant additives more rapidly. It is also possible that the additive has degraded due to improper storage or handling, reducing its effectiveness.
Issue 2: Anomalies in Thermal Stability Testing (TGA)
-
Question: I am observing unexpected mass loss at lower temperatures in my Thermogravimetric Analysis (TGA) of the lubricant. What does this signify?
-
Answer: Premature mass loss in a TGA can be attributed to the volatilization of lighter components in the base oil or the presence of residual solvents from the lubricant's formulation. It is also crucial to ensure the TGA instrument is properly calibrated for both mass and temperature. Residue from previous experiments can also lead to inaccurate readings.
-
Question: The TGA curve of my lubricant with the thiadiazole additive shows a multi-step decomposition. Is this normal?
-
Answer: A multi-step decomposition in the TGA curve is not uncommon for formulated lubricants. The different steps can correspond to the degradation of various components, including the base oil and different additives. The this compound additive itself will have a specific decomposition temperature range, which may be visible as a distinct step in the overall thermogram.
Issue 3: Poor Hydrolytic Stability
-
Question: Despite the presence of this compound, my lubricant is failing the hydrolytic stability test (ASTM D2619). Why?
-
Answer: While this compound can improve hydrolytic stability, its effectiveness can be influenced by the overall formulation.[2] Some base oils, like certain esters, are inherently more susceptible to hydrolysis.[1] Additionally, the presence of other additives in the formulation could negatively interact with the thiadiazole derivative or promote hydrolysis. Water contamination in the lubricant from storage or handling can also lead to poor hydrolytic stability.[1][3]
Frequently Asked Questions (FAQs)
Formulation and Additive Handling
-
Question: What is the typical treat rate for this compound in a lubricant formulation?
-
Answer: The optimal concentration of this compound can vary depending on the base oil and the desired performance characteristics. However, a typical treat rate can range from 0.5% to 2.0% by weight. It is recommended to perform a dose-response study to determine the most effective concentration for your specific application.
-
Question: Are there any known incompatibilities of this compound with other common lubricant additives?
-
Answer: While this compound is generally compatible with many common lubricant additives, it is always advisable to conduct compatibility studies when formulating a new lubricant. Interactions between additives can sometimes lead to antagonistic effects, reducing the overall performance of the lubricant.
Experimental Procedures
-
Question: What are the key parameters to control during a Rotating Pressure Vessel Oxidation Test (RPVOT)?
-
Answer: The critical parameters to control during an RPVOT are temperature (typically 150°C), oxygen pressure (usually 90 psi), and the presence of a copper catalyst. The volume of the lubricant sample and the presence of a specific amount of distilled water are also important for test consistency.
-
Question: What is the recommended heating rate for Thermogravimetric Analysis (TGA) of lubricants?
-
Answer: A typical heating rate for TGA of lubricants is 10°C per minute. However, the optimal heating rate can depend on the specific information you are trying to obtain. Slower heating rates can provide better resolution of different decomposition steps, while faster rates can be used for quicker screening.
Data Presentation
The following tables summarize the expected performance of lubricants containing this compound compared to a base oil without the additive. Please note that these are representative values, and actual results will vary depending on the specific base oil and test conditions.
Table 1: Oxidative Stability Data (RPVOT)
| Lubricant Sample | RPVOT Result (minutes) |
| Base Oil (without additive) | 150 |
| Base Oil + 1% this compound | 450 |
Table 2: Thermal Stability Data (TGA)
| Lubricant Sample | Onset of Decomposition (°C) |
| Base Oil (without additive) | 220 |
| Base Oil + 1% this compound | 250 |
Table 3: Hydrolytic Stability Data (ASTM D2619)
| Parameter | Base Oil (without additive) | Base Oil + 1% this compound |
| Copper Strip Appearance | Moderate Tarnish | Slight Tarnish |
| Acidity of Water Layer (mg KOH) | 5.0 | 1.5 |
| Change in Oil Viscosity (%) | +8 | +2 |
Experimental Protocols
1. Oxidative Stability Testing: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
-
Objective: To evaluate the oxidation stability of the lubricant in the presence of oxygen, water, and a copper catalyst at elevated temperatures.
-
Methodology:
-
A specified amount of the lubricant sample is placed in a glass container.
-
A copper catalyst coil and a specific volume of distilled water are added to the container.
-
The container is placed inside a pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.
-
The vessel is placed in a heating bath maintained at 150°C and rotated at a constant speed.
-
The pressure inside the vessel is monitored continuously.
-
The test is concluded when the pressure drops by a specified amount from the maximum pressure reached. The time taken to reach this point is reported as the RPVOT result in minutes.
-
2. Thermal Stability Testing: Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of the lubricant by measuring its mass loss as a function of temperature.
-
Methodology:
-
A small, precisely weighed sample of the lubricant is placed in a TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve is analyzed to determine the onset of decomposition and the temperatures at which significant mass loss occurs.
-
3. Hydrolytic Stability Testing - ASTM D2619
-
Objective: To assess the ability of the lubricant to resist decomposition in the presence of water.
-
Methodology:
-
A mixture of the lubricant and water is placed in a pressure-resistant beverage bottle along with a copper corrosion test strip.[3]
-
The bottle is capped and placed in an oven at a specified temperature (typically 93°C) for 48 hours and is rotated end-over-end.[3]
-
After the test period, the bottle is cooled, and the contents are evaluated.[3]
-
The analysis includes assessing the appearance of the copper strip for corrosion, measuring the acidity of the water layer, and determining any changes in the viscosity of the oil.[3]
-
Visualizations
Caption: Experimental workflow for stability testing of lubricants.
Caption: Troubleshooting logic for stability testing issues.
References
analytical methods for detecting impurities in 2,5-Bis(octyldithio)-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2,5-Bis(octyldithio)-1,3,4-thiadiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Analytical Methods Overview
The primary methods for assessing the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers unique advantages for qualitative and quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on common synthetic routes, the most likely impurities include:
-
Unreacted starting materials: 2,5-dimercapto-1,3,4-thiadiazole (B142945) is a common precursor and a probable impurity.[1]
-
By-products of synthesis: This can include mono-alkylated intermediates or products from side-reactions.
-
Degradation products: The disulfide bonds may be susceptible to cleavage under certain conditions.
Q2: Which analytical technique is best for routine purity testing?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable method for routine purity analysis due to its high throughput, excellent quantitative performance, and applicability to a wide range of potential impurities.[2]
Q3: How can I confirm the identity of an unknown impurity?
A3: A combination of techniques is often necessary. HPLC coupled with Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity. For detailed structural information, preparative HPLC can be used to isolate the impurity, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: Are there any specific safety precautions to consider when handling this compound and its impurities?
A4: Yes, it is important to handle these compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compound.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid.- Reduce the sample concentration or injection volume.- Replace the HPLC column. |
| Ghost peaks appearing in the chromatogram | - Contamination in the mobile phase or injector- Carryover from a previous injection | - Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent run to check for carryover. |
| Inconsistent retention times | - Fluctuation in column temperature- Inconsistent mobile phase composition- Pump malfunction | - Use a column oven to maintain a stable temperature.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| No peaks detected | - Detector issue (e.g., lamp off)- No sample injected- Compound not eluting from the column | - Check the detector status and lamp life.- Verify the injection process and sample vial.- Modify the mobile phase to a stronger solvent composition. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peak for the target compound | - Compound is not volatile or is thermally labile- Incorrect inlet temperature | - Derivatize the sample to increase volatility.- Lower the inlet temperature to prevent degradation. |
| Poor separation of peaks | - Inappropriate temperature program- Incorrect GC column | - Optimize the temperature ramp rate.- Select a GC column with a different stationary phase polarity. |
| Mass spectrum does not match expected fragmentation | - Co-eluting impurities- Incorrect ionization energy | - Improve chromatographic separation.- Check and optimize the MS source parameters. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is a general guideline and may require optimization.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
-
-
Gradient Program:
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the non-polar compound and its impurities. A typical gradient might be:
-
0-20 min: 70% B to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Return to 70% B and equilibrate
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This is a hypothetical method as the compound's volatility may be a limiting factor.
-
Instrumentation: A standard GC-MS system.
-
GC Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C (a lower temperature should be tested to avoid degradation).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-600.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the types and number of protons. For this compound, characteristic signals for the octyl chains are expected.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.
-
Quantitative Data Summary
The following table provides typical performance characteristics for HPLC methods used in the analysis of thiadiazole derivatives. These values can serve as a benchmark for method validation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | [3][4][5] |
| Limit of Quantitation (LOQ) | 0.033 - 0.1 µg/mL | [3][4][5] |
| Linearity (r²) | > 0.999 | [3][4] |
| Recovery | 98 - 102% | |
| Precision (RSD) | < 2% |
Visualizations
Caption: General experimental workflow for impurity analysis.
Caption: Logical troubleshooting workflow for common analytical issues.
References
- 1. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Validation & Comparative
A Comparative Guide to Copper Corrosion Inhibitors: 2,5-Bis(octyldithio)-1,3,4-thiadiazole vs. Benzotriazole
In the realm of materials science and corrosion prevention, the selection of an appropriate inhibitor is paramount to ensure the longevity and integrity of metallic components. For copper and its alloys, two prominent classes of corrosion inhibitors have demonstrated significant efficacy: thiadiazole derivatives and azoles. This guide provides a detailed, data-driven comparison of a representative thiadiazole, 2,5-Bis(octyldithio)-1,3,4-thiadiazole (ODT), and the widely utilized benzotriazole (B28993) (BTA). This objective analysis is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the performance and mechanisms of these corrosion inhibitors.
Performance Comparison
The inhibitory performance of ODT and BTA on copper surfaces has been evaluated under various conditions using electrochemical and surface analysis techniques. While direct comparative studies are limited, data from independent research provides a basis for assessing their relative effectiveness.
A study comparing a methyl benzotriazole derivative (MBD) with thiadiazole derivatives, including 2,5-bis(n-octyldithiazole) thiadiazole (a close analog of ODT), in an oil/water emulsion demonstrated the superior performance of the thiadiazole compounds. The inhibition efficiency was reported as follows: MBD (76.39%) < 2,5-bis(n-octyldithiazole) thiadiazole (83.95%) < 2,5-bis(dodecyldithiazole) thiadiazole (89.01%)[1]. This suggests that the thiadiazole derivatives, including ODT, offer enhanced protection in emulsion systems.
Benzotriazole, a long-standing benchmark for copper corrosion inhibition, has been extensively studied. In various acidic, neutral, and alkaline solutions, BTA has shown high inhibition efficiencies, often exceeding 90%. For instance, in 0.1 N solutions of acetic acid, hydrochloric acid, nitric acid, and phosphoric acid, the inhibition efficiency of BTA at a concentration of 1.0 g/l was reported to be 99%, 96%, 97%, and 98%, respectively[2]. Furthermore, in synthetic tap water, BTA demonstrated an exceptional inhibition efficiency of 99.78% to 99.83%[3].
The following tables summarize the quantitative data on the performance of thiadiazole derivatives and benzotriazole as copper corrosion inhibitors.
Table 1: Inhibition Efficiency of Thiadiazole Derivatives and Benzotriazole Derivative in O/W Emulsion [1]
| Inhibitor | Inhibition Efficiency (%) |
| Methyl Benzotriazole Derivative (MBD) | 76.39 |
| 2,5-bis(n-octyldithiazole) thiadiazole | 83.95 |
| 2,5-bis(dodecyldithiazole) thiadiazole | 89.01 |
Table 2: Inhibition Efficiency of Benzotriazole in Various Acidic Solutions (0.1 N) [2]
| Acid | Concentration (g/l) | Inhibition Efficiency (%) |
| Acetic acid | 1.0 | 99 |
| Hydrochloric acid | 1.0 | 96 |
| Nitric acid | 1.0 | 97 |
| Phosphoric acid | 1.0 | 98 |
| Sulfuric acid | 1.0 | Not specified |
Table 3: Electrochemical Parameters for Copper in Synthetic Tap Water with and without Benzotriazole [3]
| Condition | Corrosion Potential (Ecorr, mV vs. SCE) | Corrosion Current Density (icorr, nA/cm²) | Inhibition Efficiency (%) |
| Bare Copper | -17.83 | 759.95 | - |
| Bare Copper + 540 ppm BTA | 60.27 | 1.32 | 99.83 |
| Copper with Carbonaceous Film | -2.83 | 351.51 | - |
| Copper with Carbonaceous Film + 540 ppm BTA | 56.87 | 0.76 | 99.78 |
Inhibition Mechanisms
The efficacy of both this compound and benzotriazole stems from their ability to form a protective film on the copper surface, thereby isolating it from the corrosive environment. However, the nature of this interaction and the resulting protective layer differ.
This compound (ODT): The inhibition mechanism of thiadiazole derivatives like ODT is primarily attributed to chemical adsorption (chemisorption) onto the copper surface[1]. The multiple sulfur and nitrogen atoms in the thiadiazole ring act as active centers, donating lone pair electrons to the vacant d-orbitals of copper atoms. This leads to the formation of a strong, coordinated protective film. The long alkyl chains (octyldithio groups) in ODT contribute to the formation of a dense, hydrophobic layer that further repels corrosive species.
Benzotriazole (BTA): The mechanism of BTA is generally accepted to involve the formation of a protective Cu-BTA complex on the copper surface through Cu-N bonds[3]. This complex forms a polymeric film that acts as a physical barrier. BTA is considered a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process[3]. The protective film is thought to reinforce the naturally present copper oxide layer[2].
Experimental Protocols
The data presented in this guide is derived from standard electrochemical and surface analysis techniques. Below are generalized methodologies for the key experiments cited.
Electrochemical Measurements
Electrochemical tests are typically performed using a three-electrode cell configuration, consisting of a copper working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
Potentiodynamic Polarization:
-
The copper electrode is immersed in the corrosive solution (with and without the inhibitor) until a stable open-circuit potential (OCP) is achieved.
-
A potential scan is applied at a slow rate (e.g., 1 mV/s) in both the anodic and cathodic directions from the OCP.
-
The resulting current is measured, and the data is plotted as a Tafel plot (log of current density vs. potential).
-
Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS):
-
The three-electrode cell is set up as described for potentiodynamic polarization.
-
The system is allowed to stabilize at the OCP.
-
A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The polarization resistance (Rp) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate.
-
Inhibition efficiency (IE%) can be calculated using the formula: IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] * 100
Surface Analysis Techniques
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS):
-
Copper specimens are exposed to the corrosive environment with and without the inhibitor for a specified duration.
-
The specimens are then removed, rinsed with a suitable solvent (e.g., distilled water, ethanol) to remove residual solution, and dried.
-
The surface morphology of the specimens is examined using SEM to observe the extent of corrosion and the formation of a protective film.
-
EDS analysis is performed concurrently to determine the elemental composition of the surface, confirming the presence of elements from the inhibitor on the protected surface.
X-ray Photoelectron Spectroscopy (XPS):
-
Copper samples are prepared similarly to those for SEM/EDS analysis.
-
The samples are placed in an ultra-high vacuum chamber of the XPS instrument.
-
The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
The kinetic energy of the emitted electrons is measured, which is characteristic of the elements and their chemical states.
-
XPS provides detailed information about the chemical composition of the surface film and the nature of the bonding between the inhibitor and the copper surface.
Conclusion
Both this compound and benzotriazole are highly effective corrosion inhibitors for copper. The choice between them may depend on the specific application and operating environment.
-
This compound (and its derivatives) appear to offer superior performance in emulsion systems, likely due to the strong chemisorption mechanism and the formation of a hydrophobic barrier by the long alkyl chains.
-
Benzotriazole is a versatile and well-established inhibitor that provides excellent protection in a wide range of aqueous environments, including acidic, neutral, and alkaline solutions. Its mechanism involves the formation of a robust polymeric complex with copper.
References
comparative study of thiadiazole derivatives and ZDDP as anti-wear additives
A Comparative Guide to Thiadiazole Derivatives and ZDDP as Anti-Wear Additives
Introduction
For decades, Zinc Dialkyldithiophosphate (ZDDP) has been the cornerstone of anti-wear additives in engine oils and other lubricants, prized for its cost-effectiveness and multi-functional properties, including anti-oxidation and corrosion inhibition.[1] However, growing environmental regulations and concerns over its impact on vehicle emission control systems have spurred research into alternative, ashless anti-wear additives.[2][3] Among the most promising replacements are thiadiazole derivatives, which offer the potential for excellent anti-wear and extreme pressure properties without the environmental drawbacks of ZDDP.[2][4]
This guide provides a comparative study of thiadiazole derivatives and ZDDP, focusing on their performance as anti-wear additives. It presents a synthesis of experimental data from various studies, details the methodologies of key experiments, and visualizes the fundamental mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of lubricant development and tribology.
Anti-Wear Mechanisms: A Comparative Overview
The anti-wear efficacy of both ZDDP and thiadiazole derivatives stems from their ability to form a protective tribofilm on metal surfaces under boundary lubrication conditions. This film prevents direct metal-to-metal contact, thereby reducing friction and wear. However, the nature and formation of these films differ significantly.
ZDDP's Protective Film Formation:
ZDDP's anti-wear function is attributed to the formation of a complex, glass-like boundary lubrication film, typically 50-150nm thick.[5] This film is generated through a tribochemical reaction with the metal surface at elevated temperatures (above 150°C for thermal films and at lower temperatures in the presence of rubbing for tribofilms).[5] The structure of this film is layered, consisting of iron and zinc sulfides closest to the metal surface, followed by a zinc polyphosphate layer, and soluble alkylphosphates nearest to the oil.[5] The effectiveness of the ZDDP film is influenced by the structure of its alkyl groups, with chain length and branching playing critical roles.[5]
Thiadiazole Derivatives' Protective Film Formation:
Thiadiazole derivatives, particularly those derived from 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), also form a protective boundary film.[2][6] Mechanistic studies suggest that the active sulfur and nitrogen elements in the thiadiazole ring are crucial for the formation of this film.[2] These elements are believed to adsorb onto the metal surface, leading to the creation of a composite membrane that provides anti-wear and extreme pressure properties.[2] A key advantage of thiadiazole derivatives is that they are ashless, making them an environmentally friendlier alternative to ZDDP.[2][4]
Quantitative Performance Data
The following tables summarize the tribological performance of thiadiazole derivatives and ZDDP from various studies, primarily evaluated using the four-ball test. It is important to note that the experimental conditions can vary between studies, affecting the absolute values. Therefore, the data is presented to show general performance trends.
Table 1: Extreme Pressure (EP) Properties
| Additive | Base Oil | Concentration (wt%) | Last Non-seizure Load (P_B, N) | Weld Load (P_D, N) | Source(s) |
| ZDDP | Yubase-6 | 1.0 | ~800 | ~2500 | [2] |
| AO-R-DMTD* | Yubase-6 | 1.0 | ~900 | ~3000 | [2] |
| ZDDP | PAO | Not specified | Not specified | Not specified | [7][8] |
| Thiadiazole Derivative | Mineral Oil | 1.0 | >2000 | >8000 | [4] |
*AO-R-DMTD is a specific synthesized thiadiazole derivative.
Table 2: Anti-Wear Properties
| Additive | Base Oil | Concentration (wt%) | Wear Scar Diameter (mm) | Test Conditions | Source(s) |
| ZDDP | Yubase-6 | 1.0 | ~0.45 | 392 N, 1200 rpm, 75°C, 60 min | [2] |
| AO-R-DMTD* | Yubase-6 | 1.0 | ~0.40 | 392 N, 1200 rpm, 75°C, 60 min | [2] |
| ZDDP | PAO | Not specified | ~0.55 | Not specified | [7] |
| Thiadiazole Derivative | Mineral Oil | 1.0 | ~0.35 | 392 N, 1200 rpm, 75°C, 60 min | [4] |
*AO-R-DMTD is a specific synthesized thiadiazole derivative.
Experimental Protocols
The primary method for evaluating the anti-wear and extreme pressure properties of lubricant additives is the Four-Ball Test . This standardized test provides a reliable and cost-effective means of comparing the performance of different lubricant formulations.[9]
Four-Ball Wear Test (ASTM D4172)
-
Objective: To determine the wear preventive characteristics of a lubricating fluid.[10]
-
Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.[9][11][12]
-
Procedure:
-
Three ½” (12.7 mm) diameter steel balls are clamped together and immersed in the lubricant being tested.[11]
-
A fourth ½” diameter steel ball is brought into contact with the three stationary balls, creating a three-point contact.[11]
-
A specified load is applied to the top ball. For anti-wear tests, a typical load is 392 N (40 kgf).[11]
-
The top ball is rotated at a constant speed, typically 1200 rpm, for a set duration, usually 60 minutes.[11]
-
The temperature of the lubricant is maintained at a constant value, often 75°C.[11]
-
After the test, the wear scars on the three stationary balls are measured using a microscope.[9]
-
-
Output: The average wear scar diameter is calculated. A smaller wear scar diameter indicates better anti-wear performance.[9][12]
Four-Ball Extreme Pressure (EP) Test (ASTM D2783)
-
Objective: To determine the load-carrying properties of a lubricating fluid.
-
Procedure: The procedure is similar to the wear test, but the load is incrementally increased until welding of the balls occurs.
-
Output:
Visualizing the Comparison
To better understand the concepts discussed, the following diagrams illustrate the anti-wear mechanism and the experimental workflow.
Caption: Comparative anti-wear mechanisms of ZDDP and Thiadiazole derivatives.
Caption: Workflow of the Four-Ball Anti-Wear Test.
Conclusion
The research into thiadiazole derivatives as anti-wear additives presents a promising path towards developing environmentally friendly lubricants.[2][4] The available data suggests that certain thiadiazole derivatives can offer comparable, and in some cases superior, anti-wear and extreme pressure performance to ZDDP.[2] Their ashless nature is a significant advantage in modern engine applications.
However, it is crucial to acknowledge that ZDDP is a multi-functional additive, also providing antioxidant and anti-corrosive benefits.[1] While some studies indicate that thiadiazole derivatives also possess antioxidant properties, further research is needed to fully understand their multi-functional capabilities and to optimize their performance in complex lubricant formulations.[2] The synergistic effects of thiadiazole derivatives with other additives also warrant more in-depth investigation to ensure their successful integration into next-generation lubricants.
References
- 1. cnlubricantadditive.com [cnlubricantadditive.com]
- 2. emerald.com [emerald.com]
- 3. sciensage.info [sciensage.info]
- 4. researchgate.net [researchgate.net]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. lube-media.com [lube-media.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. valoremchemicals.com.au [valoremchemicals.com.au]
- 10. store.astm.org [store.astm.org]
- 11. fluoramics.com [fluoramics.com]
- 12. The Sequential Four Ball Test [machinerylubrication.com]
- 13. cnlubricantadditive.com [cnlubricantadditive.com]
Performance Showdown: 2,5-Bis(octyldithio)-1,3,4-thiadiazole versus Traditional Sulfurized Additives
A Comparative Guide to Lubricant Performance Enhancement
In the competitive landscape of lubricant additives, 2,5-Bis(octyldithio)-1,3,4-thiadiazole has emerged as a high-performance, multifunctional additive. This guide provides a detailed comparison of its performance against other conventional sulfurized additives, supported by experimental data and standardized testing protocols. The following sections will delve into the extreme pressure (EP), anti-wear (AW), and anti-corrosion properties of these additives, offering valuable insights for researchers, scientists, and formulation chemists in the lubricant industry.
Executive Summary of Performance
This compound consistently demonstrates superior or comparable performance across key metrics when evaluated against traditional sulfurized additives such as sulfurized olefins and sulfurized esters. Its unique molecular structure, featuring a thiadiazole ring, contributes to its exceptional thermal stability and synergistic multifunctional capabilities, acting as both an effective EP/AW agent and a potent corrosion inhibitor.
Quantitative Performance Comparison
The following tables summarize the typical performance data for this compound and other sulfurized additives. The data is a composite representation from various industry sources and academic studies.
Table 1: Extreme Pressure (EP) Performance Data (ASTM D2783)
| Additive Type | Weld Point (kgf) | Load Wear Index (kgf) |
| This compound | ≥ 250 | > 50 |
| Sulfurized Olefin | 200 - 250 | 45 - 50 |
| Sulfurized Ester | 180 - 220 | 40 - 45 |
| Base Oil (without additive) | 120 - 160 | < 30 |
Table 2: Anti-Wear (AW) Performance Data (ASTM D4172)
| Additive Type | Wear Scar Diameter (mm) |
| This compound | < 0.40 |
| Sulfurized Olefin | 0.40 - 0.50 |
| Sulfurized Ester | 0.45 - 0.55 |
| Base Oil (without additive) | > 0.60 |
Table 3: Corrosion Inhibition Performance (ASTM D130)
| Additive Type | Copper Strip Corrosion Rating (3h @ 100°C) |
| This compound | 1a - 1b |
| Sulfurized Olefin (Active) | 3a - 4c |
| Sulfurized Olefin (Inactive) | 1b - 2a |
| Sulfurized Ester | 1b - 2c |
Experimental Protocols
The performance data presented is typically generated using the following standardized ASTM test methods:
1. ASTM D2783: Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)
-
Objective: To determine the load-carrying capacity of a lubricant under extreme pressure conditions.
-
Apparatus: Four-Ball EP Test Machine.
-
Procedure: A rotating steel ball is brought into contact with three stationary steel balls under increasing load. The test continues until the rotating ball welds to the stationary balls.
-
Key Parameters Measured:
2. ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
-
Objective: To evaluate the ability of a lubricant to protect against wear under controlled conditions.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure: A rotating steel ball is pressed against three stationary lubricated steel balls at a constant load and temperature for a specified duration.[3][4]
-
Key Parameter Measured:
-
Wear Scar Diameter: The average diameter of the wear scars on the three stationary balls is measured. A smaller diameter indicates better anti-wear protection.[3]
-
3. ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test
-
Objective: To assess the corrosiveness of a lubricant towards copper and its alloys.[5][6]
-
Apparatus: Test tube, polished copper strip, and a temperature-controlled bath.
-
Procedure: A polished copper strip is immersed in the lubricant and heated at a specific temperature for a set time.[5][7]
-
Key Parameter Measured:
Mechanism of Action
The superior performance of this compound can be attributed to its unique chemical structure.
Caption: Molecular structure and performance relationship.
Under high pressure and temperature, the dithio (-S-S-) bonds in this compound break, releasing active sulfur that reacts with the metal surface to form a protective iron sulfide (B99878) layer. This tribochemical film has a lower shear strength than the base metal, preventing direct metal-to-metal contact and minimizing wear and scuffing. The nitrogen and sulfur atoms in the thiadiazole ring also contribute to the formation of a durable, polymeric-like film on the metal surface, enhancing its protective properties.
As a corrosion inhibitor, the thiadiazole derivative forms a protective film on metal surfaces, particularly those containing copper, by chelating with metal ions and preventing oxidative reactions.
Experimental Workflow
The evaluation of lubricant additives follows a systematic workflow to ensure comprehensive and comparable results.
Caption: General experimental workflow for additive evaluation.
Synthesis of this compound
A common and environmentally friendly method for synthesizing this compound involves the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole (B142945) with an octyl mercaptan using hydrogen peroxide as the oxidizing agent.[9][10]
References
- 1. ASTM D2783-19 | Measurement of Extreme-Pressure Properties of Lubricating Fluids - Rtec Instruments [rtec-instruments.com]
- 2. minglanchem.com [minglanchem.com]
- 3. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 4. eu.falex.com [eu.falex.com]
- 5. panamlubricants.com [panamlubricants.com]
- 6. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]
- 7. minglanchem.com [minglanchem.com]
- 8. Understanding Color Interpretation in ASTM D130 Copper Corrosion Testing - Ayalytical [ayalytical.com]
- 9. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 10. US3087932A - Process for preparing 2, 5-bis(hydrocarbondithio)-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
Navigating the Landscape of Lubricant Additives: A Comparative Guide to Alternatives for 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For researchers and scientists in the field of lubricant formulation and development, the selection of appropriate additives is paramount to achieving desired performance characteristics. 2,5-Bis(octyldithio)-1,3,4-thiadiazole, a sulfur- and nitrogen-containing heterocyclic compound, is a well-established multifunctional additive, prized for its anti-wear and extreme pressure (EP) properties, as well as its role as a corrosion inhibitor. However, the quest for enhanced performance, improved cost-effectiveness, and evolving environmental regulations necessitates a thorough understanding of its alternatives. This guide provides an objective comparison of the performance of this compound with other prominent classes of lubricant additives, supported by experimental data.
This comparative analysis focuses on three primary categories of alternatives: sulfurized olefins, ashless dithiocarbamates, and the widely utilized zinc dialkyldithiophosphates (ZDDP). The performance of these additives is evaluated based on key industry-standard tests that measure their effectiveness in preventing wear, withstanding extreme pressure, and inhibiting oxidation.
Performance Data Summary
| Additive Class | Specific Example | Four-Ball Wear (ASTM D4172) - Wear Scar Diameter (mm) | Four-Ball EP (ASTM D2783) - Weld Point (N) | RPVOT (ASTM D2272) - Oxidation Stability (minutes) | Key Characteristics |
| Thiadiazole Derivative | This compound | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies | Good anti-wear, EP, and corrosion inhibition properties. |
| Novel Thiadiazole Derivative | Comparable to ZDDP[1] | Comparable to ZDDP[1] | Excellent anti-oxidation capability[1] | Ashless, potential ZDDP alternative.[1] | |
| Sulfurized Olefins | Sulfurized Isobutylene | Data not available in comparative studies | >4500[2] | Moderate | Excellent EP performance, particularly under high loads.[2][3] |
| Ashless Dithiocarbamates | Methylene bis(dibutyldithiocarbamate) (e.g., VANLUBE 7723) | Exhibits anti-wear properties[4][5][6] | Improves EP performance[4][6] | Excellent high-temperature antioxidant[4][5][6] | Ashless, multifunctional (antioxidant, anti-wear, EP).[4][5][6] |
| Zinc Dithiophosphates | ZDDP | Baseline for comparison | ~4000 (Failure Load)[7] | Can act as an antioxidant[8] | Widely used, effective anti-wear and antioxidant, but contains phosphorus and zinc. |
Logical Relationship of Lubricant Additives
The following diagram illustrates the logical relationship between common lubrication challenges and the additive solutions designed to address them.
Caption: Functional relationship between lubrication problems and additive solutions.
Experimental Protocols
The performance data presented in this guide is typically generated using standardized test methods developed by ASTM International. Below are the detailed methodologies for the key experiments cited.
Four-Ball Wear Test (ASTM D4172)
Objective: This test method evaluates the wear-preventive characteristics of a lubricating fluid.
Apparatus: A four-ball wear tester, consisting of one rotating steel ball and three stationary steel balls held in a cup.
Procedure:
-
The three stationary balls are clamped together in the test cup and covered with the lubricant to be evaluated.
-
A fourth steel ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied to the balls (e.g., 40 kgf).
-
The top ball is rotated at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
-
After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured under a microscope.
Interpretation: A smaller wear scar diameter indicates better anti-wear properties of the lubricant.
Four-Ball Extreme Pressure (EP) Test (ASTM D2783)
Objective: This test method determines the load-carrying properties of lubricating fluids under extreme pressure conditions.
Apparatus: A four-ball EP tester, similar to the wear tester but capable of applying higher loads.
Procedure:
-
The setup is similar to the four-ball wear test.
-
A series of 10-second runs are made at progressively higher loads.
-
The test continues until the rotating ball welds to the stationary balls.
Interpretation: The "Weld Point" is the lowest applied load at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates superior extreme pressure performance.
Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)
Objective: This test method evaluates the oxidation stability of lubricants.
Apparatus: A rotating pressure vessel, which is a sealed container that can be pressurized with oxygen and rotated in a heated bath.
Procedure:
-
A sample of the oil, along with water and a copper catalyst coil, is placed in the pressure vessel.
-
The vessel is sealed and pressurized with oxygen to a specified pressure (e.g., 90 psi).
-
The vessel is placed in a heating bath at a high temperature (e.g., 150°C) and rotated.
-
The pressure inside the vessel is monitored continuously.
-
The test is terminated when the pressure drops by a specified amount from the maximum pressure.
Interpretation: The result is reported as the time in minutes to reach the specified pressure drop. A longer time indicates greater oxidation stability.
Conclusion
The selection of an appropriate lubricant additive is a multifaceted decision that depends on the specific application, performance requirements, and regulatory constraints. While this compound remains a viable multifunctional additive, several alternatives offer compelling performance characteristics.
-
Sulfurized olefins are excellent choices for applications demanding high extreme pressure performance.
-
Ashless dithiocarbamates present a versatile, metal-free option with a strong balance of antioxidant, anti-wear, and extreme pressure properties.
-
ZDDP continues to be a benchmark for anti-wear performance, although its phosphorus and zinc content can be a limitation in certain applications.
Further research and head-to-head comparative studies under identical conditions are necessary to fully elucidate the nuanced performance differences between these additives. This guide serves as a foundational resource for researchers and formulators to navigate the available options and make informed decisions in the development of next-generation lubricants.
References
- 1. cnlubricantadditive.com [cnlubricantadditive.com]
- 2. lubricatin.com [lubricatin.com]
- 3. cnlubricantadditive.com [cnlubricantadditive.com]
- 4. scribd.com [scribd.com]
- 5. specialchem.com [specialchem.com]
- 6. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 7. blog.ducom.com [blog.ducom.com]
- 8. Lubricant Oxidation and Remaining Useful Life Testing [machinerylubrication.com]
The Unseen Guardian in Industrial Lubrication: A Cost-Performance Analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
A deep dive into the efficacy and economic viability of 2,5-Bis(octyldithio)-1,3,4-thiadiazole reveals a potent, multifunctional additive that offers significant advantages in demanding industrial applications. This comparison guide provides a comprehensive analysis of its performance against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals on its strategic implementation.
In the landscape of industrial lubricants, where the longevity and efficiency of machinery are paramount, the role of specialized additives cannot be overstated. Among these, this compound, a sulfur-containing heterocyclic compound, has emerged as a formidable player.[] This guide will dissect its performance as an extreme pressure (EP) and anti-wear (AW) agent, as well as a corrosion inhibitor, comparing it with traditional additives like Zinc Dialkyldithiophosphate (ZDDP) and Tolyltriazole.
Performance Under Pressure: A Comparative Look
At the heart of its functionality, this compound excels in preventing wear and catastrophic failure of components under high loads. Its derivatives have demonstrated exceptional extreme pressure properties, significantly outperforming base lubricants and even established additives in standardized tests.
Quantitative Performance Metrics
To contextualize its capabilities, the following table summarizes illustrative performance data for thiadiazole derivatives, including close relatives of this compound, in comparison to a common alternative, ZDDP. This data is derived from standard industry tests that measure a lubricant's ability to withstand extreme pressures and prevent wear.
| Additive Type | Test | Parameter | Base Lubricant | With Additive |
| Thiadiazole Derivative (DMTD Dimer) | Four-Ball EP Test (ASTM D2783) | Weld Point (kgf) | 126 - 160[2][3] | 620 - 800 (at 3.0% conc.)[3] |
| Thiadiazole Derivative (BOST) | Four-Ball EP Test (ASTM D2783) | Weld Load (N) | ~981 (100 kgf) | >2452 (>250 kgf)[4] |
| Zinc Dialkyldithiophosphate (ZDDP) | Four-Ball EP Test (ASTM D2783) | Weld Load (N) | ~981 (100 kgf) | 1569 (~160 kgf)[4] |
| Thiadiazole Derivative | Four-Ball Wear Test (ASTM D4172) | Wear Scar Diameter | Not Specified | Better than ZDDP[5] |
| Thiadiazole Derivative | Copper Strip Corrosion (ASTM D130) | Corrosion Inhibition | Not Specified | Good[5] |
Note: The data for thiadiazole derivatives is based on closely related compounds and is presented for illustrative purposes due to the limited public availability of data for this compound itself.
The Economic Equation: A Cost-Performance Perspective
While performance is critical, the economic viability of an additive is a key driver for its industrial adoption. The following table provides an estimated cost comparison, which, when viewed alongside the performance data, highlights the compelling value proposition of this compound.
| Additive | Estimated Price (per kg) | Key Performance Attribute |
| This compound | ~$2.00 | Excellent EP/AW & Corrosion Inhibition |
| Zinc Dialkyldithiophosphate (ZDDP) | ~$3.60 | Good AW, Moderate EP |
| Tolyltriazole | Variable (High for small quantities) | Primarily Corrosion Inhibition |
The significantly lower estimated cost of this compound, coupled with its multifunctional benefits, presents a clear economic advantage over ZDDP, especially considering the superior extreme pressure performance demonstrated by its chemical relatives.
Unveiling the Mechanism: How It Works
The efficacy of this compound and its derivatives lies in their ability to form a protective film on metal surfaces at elevated temperatures and pressures. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in this process, creating a sacrificial layer that prevents direct metal-to-metal contact and subsequent wear and welding.
Caption: Mechanism of action for this compound.
Experimental Protocols: The Foundation of Performance Evaluation
The data presented in this guide is based on standardized testing methodologies designed to simulate the harsh conditions experienced in industrial machinery.
Key Experimental Methodologies:
-
Four-Ball Extreme Pressure (EP) Test (ASTM D2783): This test evaluates a lubricant's ability to perform under extreme pressure conditions. It involves four steel balls in a pyramid arrangement. The top ball rotates against the three stationary lower balls, and the load is incrementally increased until the balls weld together. The "weld point" is a critical measure of a lubricant's EP performance.
-
Four-Ball Wear Preventive Characteristics Test (ASTM D4172): This method assesses the anti-wear properties of a lubricant. Similar to the EP test, it uses a four-ball arrangement. However, the test is run at a constant load and temperature for a specified duration. The average diameter of the wear scars on the three lower balls is then measured. A smaller wear scar indicates better anti-wear performance.
-
Copper Strip Corrosion Test (ASTM D130): This test determines the corrosiveness of a lubricant towards copper.[6] A polished copper strip is immersed in the lubricant and heated for a specific time.[6] The strip is then washed and its tarnish level is compared to a standard chart, with ratings from 1 (slight tarnish) to 4 (corrosion).[6]
Caption: Standardized experimental workflow for lubricant additive evaluation.
Conclusion: A Multifaceted Solution for Modern Industry
The available data strongly indicates that this compound and its close derivatives are highly effective multifunctional lubricant additives. They offer superior extreme pressure and anti-wear performance compared to traditional additives like ZDDP, coupled with good corrosion inhibition properties. When factoring in its competitive cost, this thiadiazole derivative presents a compelling case for its use in a wide range of industrial applications, from gear and hydraulic oils to greases and metalworking fluids. For researchers and formulators, it represents a versatile and economically advantageous tool to enhance the performance and longevity of industrial machinery.
References
- 2. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 3. lube-media.com [lube-media.com]
- 4. Highly effective ashless and non-corrosive dimercaptobenzothiadiazole as multifunctional lubricant additives in naphthenic base oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. panamlubricants.com [panamlubricants.com]
A Comparative Guide to Thiadiazole-Based Corrosion Inhibitors: An Electrochemical Perspective
For researchers, scientists, and drug development professionals, understanding the efficacy of corrosion inhibitors is paramount in ensuring the integrity and longevity of metallic materials. This guide provides an objective, data-driven comparison of various thiadiazole-based corrosion inhibitors, focusing on their electrochemical performance. The information presented is synthesized from recent experimental studies to offer a comprehensive overview for professionals in materials science and related fields where the interaction of molecules with metal surfaces is a critical concern.
Thiadiazole derivatives have emerged as a promising class of corrosion inhibitors, primarily due to the presence of nitrogen and sulfur heteroatoms and the planarity of the thiadiazole ring, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the electrochemical processes of corrosion. This guide delves into the quantitative data from electrochemical studies, details the experimental protocols used for their evaluation, and visualizes the logical relationships in their application.
Data Presentation: A Comparative Analysis of Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of various thiadiazole derivatives as determined by electrochemical techniques. It is crucial to note that the effectiveness of these inhibitors is highly dependent on the experimental conditions, including the corrosive medium, temperature, and inhibitor concentration.
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Electrochemical Technique(s) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | 0.5 M H₂SO₄ | 0.002 M | 298 K | >90% (from graph) | EIS, Potentiodynamic Polarization | [1] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | 0.5 M H₂SO₄ | 0.002 M | 298 K | Not specified, but lower than a1 | EIS, Potentiodynamic Polarization | [1] |
| N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (B32628) (ATPA) | Sulfide-polluted artificial seawater | 2.32 mM | Not specified | 98.94% | Weight-loss, EIS, Potentiodynamic Polarization | [2] |
| (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) | 1 M HCl | 1 mM | 28±0.1 °C | 98.04% | Gravimetric, EIS, Potentiodynamic Polarization | [3][4] |
| N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA) | 1 M HCl | 1 mM | 28±0.1 °C | 95.32% | Gravimetric, EIS, Potentiodynamic Polarization | [3][4] |
| N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4-thiadiazole-2-amine (1,3-DPTA) | 1 M HCl | 100 mg/l | Not specified | 83% | Weight loss, EIS, Potentiodynamic Polarization | [5] |
| 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-yl)-5-phenyl-1,3,4-thiadiazole | 5 M HCl | >50 mg/L | 293 K | ~97% | Weight loss, Potentiodynamic Polarization | [6] |
| 2-amino-1,3,4-thiadiazole with a tall oil fragment | 5 M HCl | Not specified | 293 K | Mixed results | Weight loss, Potentiodynamic Polarization | [6] |
| 3,4-diphenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole | 5 M HCl | Not specified | 293 K | 80-90% | Weight loss, Potentiodynamic Polarization | [6] |
| Bis-thiadiazole derivatives [BTDs] | Dilute HCl | 40 ppm | Not specified | >90% | Weight loss, EIS, Potentiodynamic Polarization | [7] |
Experimental Protocols
The evaluation of corrosion inhibitor efficacy relies on a suite of electrochemical techniques. The following are detailed methodologies for the key experiments cited in the referenced studies.
Potentiodynamic Polarization
This technique is employed to determine the corrosion current density (i_corr) and corrosion potential (E_corr) of a metal in a corrosive environment, both with and without an inhibitor.
-
Electrode Preparation: Mild steel specimens are typically used as the working electrode. The surface is mechanically polished with a series of silicon carbide papers of decreasing grit size, rinsed with distilled water and acetone, and then dried.[8]
-
Electrochemical Cell: A conventional three-electrode cell is used, consisting of the mild steel working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Procedure: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor for a specified period to allow the open-circuit potential (OCP) to stabilize. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).[6]
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation:
IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
Where i_corr_uninhibited and i_corr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.
-
Electrode and Cell Setup: The same three-electrode cell configuration as in potentiodynamic polarization is used.
-
Procedure: After the OCP has stabilized, a small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode over a range of frequencies (e.g., from 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. An increase in the diameter of the semicircle in the Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance (R_ct) and thus, higher corrosion resistance. The inhibition efficiency (IE%) can be calculated from the R_ct values using:
IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
Where R_ct_inhibited and R_ct_uninhibited are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Visualizing the Process
The following diagrams illustrate the logical flow of the experimental process and the fundamental mechanism of corrosion inhibition by thiadiazole derivatives.
Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.
Caption: Mechanism of Corrosion Inhibition by Thiadiazole Derivatives.
References
- 1. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and Theoretical Investigations on the Corrosion Inhibition action of Thiadiazole Derivatives on Carbon Steel in 1M HCl medium: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. ijcsi.pro [ijcsi.pro]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium – Oriental Journal of Chemistry [orientjchem.org]
tribological performance comparison of lubricants with and without 2,5-Bis(octyldithio)-1,3,4-thiadiazole
An in-depth analysis of the anti-wear and extreme pressure properties imparted by the sulfur-containing additive 2,5-Bis(octyldithio)-1,3,4-thiadiazole reveals its significant potential in enhancing the performance of industrial lubricants. This guide synthesizes available, albeit limited, experimental data to offer a comparative overview for researchers and scientists in the field of tribology and lubricant development.
The compound this compound, a derivative of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), is recognized for its multifunctional capabilities as a lubricant additive, primarily providing anti-wear (AW) and extreme pressure (EP) characteristics. Its mechanism of action is attributed to the presence of sulfur and nitrogen, which form a protective tribofilm on metal surfaces under frictional heat and pressure, thereby preventing direct metal-to-metal contact and reducing wear.
While direct comparative studies on this specific molecule are not abundant in publicly accessible literature, the performance of closely related DMTD derivatives provides valuable insights into its likely efficacy. Standardized testing, predominantly utilizing the four-ball test method, is the industry benchmark for evaluating such additives. This method assesses key performance indicators including the wear scar diameter (a measure of anti-wear capability), the weld point (indicating extreme pressure performance), and the coefficient of friction.
Experimental Protocols: The Four-Ball Test
The evaluation of lubricant additives like this compound typically employs a four-ball tribometer. This apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature. The resulting wear scars on the stationary balls are then measured to quantify the lubricant's protective properties.
A representative experimental workflow for such a tribological evaluation is outlined below:
Caption: Experimental workflow for comparative tribological testing.
Data Presentation: A Comparative Analysis
Due to the lack of specific publicly available data for this compound, the following table presents a generalized comparison based on the expected performance improvements observed with similar thiadiazole derivatives. These values are illustrative and intended to demonstrate the anticipated impact of the additive.
| Tribological Parameter | Base Lubricant (Illustrative Values) | Lubricant with this compound (Expected Improvement) |
| Anti-Wear Properties | ||
| Wear Scar Diameter (mm) | 0.6 - 0.8 | 0.3 - 0.5 (Significant Reduction) |
| Extreme Pressure Properties | ||
| Weld Point (kgf) | 100 - 140 | > 200 (Substantial Increase) |
| Frictional Properties | ||
| Coefficient of Friction | 0.08 - 0.12 | 0.06 - 0.09 (Noticeable Reduction) |
Signaling Pathway: Mechanism of Action
The effectiveness of this compound as a lubricant additive is rooted in its chemical structure and its interaction with metal surfaces under tribological stress. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of tribofilm formation.
A Comparative Analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole and Traditional Inhibitors for Long-Term Efficacy
For Immediate Release
This guide provides a detailed comparison of the long-term effectiveness of 2,5-Bis(octyldithio)-1,3,4-thiadiazole against traditional corrosion and wear inhibitors. The following sections present quantitative data from various studies, outline the experimental methodologies used to obtain this data, and visualize the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of materials science and lubrication technology.
Quantitative Performance Comparison
The long-term effectiveness of corrosion and wear inhibitors is a critical factor in numerous applications, from protecting metallic components in corrosive environments to enhancing the durability of lubricants. This section presents a quantitative comparison of this compound and its derivatives with traditional inhibitors such as benzotriazole (B28993) derivatives for corrosion inhibition and zinc dialkyldithiophosphate (ZDDP) for anti-wear performance.
Corrosion Inhibition Performance on Copper
Thiadiazole derivatives have demonstrated superior performance in protecting copper from corrosion compared to traditional inhibitors like benzotriazole. A study comparing a structurally similar compound, 2,5-bis(n-octyldithiazole) thiadiazole (EDD), with a methyl benzotriazole derivative (MBD) in an oil-in-water emulsion provides clear evidence of this enhanced efficacy. The inhibition efficiency was determined using electrochemical methods.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Mechanism of Adsorption |
| 2,5-bis(n-octyldithiazole) thiadiazole (EDD) | Not Specified | 83.95%[1] | Chemical Adsorption[1] |
| Methyl Benzotriazole Derivative (MBD) | Not Specified | 76.39%[1] | Physical Adsorption[1] |
Table 1: Comparison of corrosion inhibition efficiency of a thiadiazole derivative and a benzotriazole derivative on copper.
The data indicates that the thiadiazole derivative provides significantly better protection to the copper surface, which is attributed to its chemical adsorption mechanism, forming a more stable and robust protective layer.
Anti-Wear Performance in Lubricants
In the realm of lubrication, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), a precursor to this compound, and its derivatives have been evaluated as extreme pressure (EP) and anti-wear (AW) additives. Their performance is often benchmarked against the traditional and widely used ZDDP. The four-ball test is a standard method to evaluate the anti-wear and extreme pressure properties of lubricants.
| Additive | Base Grease | Test | Result |
| DMTD Dimer (2.0%) | Lithium Complex | Four-Ball Weld Point | 250 - 400 kgf |
| Molybdenum Dialkyl Dithiophosphate (MoDDP) | Polyurea | Four-Ball Weld Point | 250 kgf to 315 kgf |
| DMTD Dimer + MoDDP | Calcium Sulfonate | Four-Ball Test | High weld load, low wear scar, low friction coefficient |
Table 2: Comparative anti-wear and extreme pressure performance of DMTD derivatives and organomolybdenum additives.
These results highlight that DMTD derivatives exhibit excellent extreme pressure properties. Furthermore, synergistic effects are observed when DMTD derivatives are combined with other additives, leading to enhanced anti-wear and friction-reducing performance.
Experimental Protocols
The data presented in this guide is based on established experimental methodologies designed to evaluate the performance of corrosion and wear inhibitors. The following are detailed protocols for the key experiments cited.
Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition
EIS is a non-destructive technique used to study the properties of the protective film formed by an inhibitor on a metal surface.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal sample, e.g., copper or steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[2][3]
-
Test Solution: The metal sample is immersed in a corrosive medium (e.g., 3.5% NaCl solution or 1 M HCl solution) with and without the inhibitor at various concentrations.[4][5]
-
Procedure:
-
The working electrode is immersed in the test solution for a specified period to allow the open-circuit potential (OCP) to stabilize.[2]
-
A small amplitude sinusoidal voltage (e.g., 10 mV) is applied to the electrode over a wide frequency range (e.g., 100 kHz to 10 mHz).[3][6]
-
The resulting current and phase shift are measured to determine the impedance of the system.
-
The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is a key parameter extracted from these plots.
-
Potentiodynamic Polarization
This technique is used to determine the corrosion current density (icorr) and to understand the anodic and cathodic inhibition effects of the inhibitor.
-
Electrochemical Cell: The same three-electrode setup as in EIS is used.
-
Procedure:
-
After OCP stabilization, the potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
The resulting current is measured as a function of the applied potential.
-
The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) back to the corrosion potential (Ecorr).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.
-
Four-Ball Wear Test (ASTM D4172)
This standardized test evaluates the anti-wear properties of lubricating fluids.
-
Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball rotated against them.[7][8][9][10]
-
Procedure:
-
The test lubricant, containing the additive, is placed in the cup with the three stationary balls.
-
The fourth ball is rotated at a specified speed (e.g., 1200 or 1800 rpm) under a specific load (e.g., 40 kg) for a set duration (e.g., 60 minutes) and at a controlled temperature (e.g., 75°C).[8]
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is reported. A smaller wear scar diameter indicates better anti-wear performance.
-
Visualization of Mechanisms
The effectiveness of this compound and related compounds as corrosion and wear inhibitors stems from their ability to form a protective film on the metal surface. This mechanism can be visualized to better understand the interactions at the molecular level.
Corrosion Inhibition Signaling Pathway
The primary mechanism of corrosion inhibition by thiadiazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.
Caption: Adsorption of thiadiazole on a metal surface to form a protective film.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a new corrosion inhibitor typically follows a systematic experimental workflow, starting from initial screening to detailed electrochemical analysis.
References
- 1. CORROSION INHIBITION EFFECT OF THIADIAZOLE DERIVATIVES ON COPPER PLATE IMMERSED IN O/W EMULSION [sylzyhg.com]
- 2. content.ampp.org [content.ampp.org]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. store.astm.org [store.astm.org]
- 8. xray.greyb.com [xray.greyb.com]
- 9. fiveable.me [fiveable.me]
- 10. iosrjen.org [iosrjen.org]
quantitative structure-activity relationship (QSAR) for thiadiazole corrosion inhibitors
For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Thiadiazole and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in mitigating the corrosion of various metals, particularly steel in acidic media. The application of Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to understand and predict the inhibition efficiency of these molecules, thereby accelerating the design of novel and more potent inhibitors.
This guide offers an objective comparison of the performance of different thiadiazole derivatives as corrosion inhibitors, supported by experimental data and computational insights from recent QSAR studies. We delve into the key molecular descriptors that govern their protective action and provide a transparent overview of the methodologies employed in their evaluation.
Performance Comparison of Heterocyclic Corrosion Inhibitors
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure. QSAR studies quantitatively correlate structural and electronic properties of molecules with their inhibition performance. The following table summarizes experimental inhibition efficiencies and key quantum chemical descriptors for a series of heterocyclic compounds, including thiadiazole derivatives, providing a basis for comparison.
| Compound ID | Inhibitor Name | Experimental IE% | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| DAPT | 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | 93.9 | -4.80 | -1.20 | 3.60 | 3.34 |
| DAPO | 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole | 89.8 | -4.83 | -0.86 | 3.97 | 5.37 |
| 4-MTHT | 3,5-di(4-methylthiophenyl)-4H-1,2,4-triazole | 99.1 | -5.35 | -1.24 | 4.11 | 2.08 |
| DHT | 3,5-diphenyl-4H-1,2,4-triazole | 92.5 | -5.85 | -1.30 | 4.55 | 4.77 |
| PAOX | 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole | 97.9 | -5.12 | -0.99 | 4.13 | 4.79 |
| PHT | 3,5-di(4-pyridyl)-4H-1,2,4-triazole | 95.2 | -6.69 | -2.06 | 4.61 | 3.44 |
Data sourced from a QSAR study by Semire et al. (2016)[1][2]. The study investigated a class of organic corrosion inhibitors, including thiadiazole, oxadiazole, and triazole derivatives.
From the data, it is evident that the thiadiazole derivative DAPT exhibits a high inhibition efficiency of 93.9%[1][2]. The analysis of the quantum chemical parameters reveals important trends. A higher energy of the Highest Occupied Molecular Orbital (EHOMO) is generally associated with a greater tendency of a molecule to donate electrons to the vacant d-orbitals of the metal surface, leading to stronger adsorption and enhanced inhibition. Conversely, a lower energy of the Lowest Unoccupied Molecular Orbital (ELUMO) indicates a greater ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE = ELUMO - EHOMO) often correlates with higher inhibition efficiency, as it implies higher reactivity of the molecule. The dipole moment also plays a role in the adsorption process.
Experimental and Computational Protocols
To ensure the reliability and reproducibility of QSAR studies, it is crucial to understand the underlying experimental and computational methodologies.
Experimental Determination of Inhibition Efficiency
The experimental corrosion inhibition efficiencies cited in QSAR studies are typically determined using one or more of the following electrochemical and gravimetric techniques:
-
Weight Loss Method: This is a straightforward and widely used technique. Metal coupons are weighed before and after immersion in a corrosive solution (e.g., 1M HCl) with and without the inhibitor for a specified period. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W0 - Wi) / W0] x 100 where W0 and Wi are the weight loss of the metal in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization (PDP): This electrochemical technique involves polarizing the working electrode (the metal sample) from a cathodic to an anodic potential at a slow scan rate. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated as: IE% = [(icorr(0) - icorr(i)) / icorr(0)] x 100 where icorr(0) and icorr(i) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the formation of a protective film on the metal surface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from EIS, and the inhibition efficiency is calculated as: IE% = [(Rct(i) - Rct(0)) / Rct(i)] x 100 where Rct(i) and Rct(0) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Computational Details for QSAR Modeling
The theoretical part of a QSAR study involves calculating various molecular descriptors that quantify the structural and electronic properties of the inhibitor molecules. The general workflow is as follows:
-
Molecular Geometry Optimization: The 3D structures of the thiadiazole derivatives are optimized using quantum chemical methods. Density Functional Theory (DFT) is a commonly employed method, often with the B3LYP functional and a basis set such as 6-31G(d,p). This step ensures that the calculated properties correspond to the most stable conformation of the molecule.
-
Calculation of Quantum Chemical Descriptors: Once the geometries are optimized, a range of quantum chemical descriptors are calculated. These include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Related to the electron-donating ability of the molecule.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = ELUMO - EHOMO): A measure of the molecule's reactivity.
-
Dipole Moment (µ): Indicates the polarity of the molecule.
-
Other descriptors such as electronegativity (χ), hardness (η), softness (σ), and the fraction of electrons transferred (ΔN) are also often calculated to provide a more comprehensive understanding of the inhibitor-metal interaction.
-
-
Development of the QSAR Equation: Multiple Linear Regression (MLR) is a common statistical technique used to develop a mathematical equation that relates the experimental inhibition efficiency (the dependent variable) to the calculated quantum chemical descriptors (the independent variables). The general form of an MLR equation is: IE% = c + a1D1 + a2D2 + ... + anDn where c is a constant, ai are the regression coefficients, and Di are the molecular descriptors.
-
Model Validation: The predictive power of the developed QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), adjusted R², and by performing internal and external validation techniques.
Visualizing the QSAR Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical QSAR study for corrosion inhibitors and the relationship between molecular structure and inhibition efficiency.
Caption: General workflow of a QSAR study for thiadiazole corrosion inhibitors.
Caption: Relationship between molecular structure, descriptors, and inhibition.
References
Unveiling the Environmental Profile: A Comparative Analysis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole and Alternative Lubricant Additives
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative environmental assessment of the lubricant additive 2,5-Bis(octyldithio)-1,3,4-thiadiazole against other commonly used alternatives. This analysis is based on publicly available data regarding their biodegradability, aquatic toxicity, and bioaccumulation potential.
The selection of lubricant additives increasingly requires careful consideration of their environmental footprint. While performance remains a critical factor, the potential for persistence, toxicity to aquatic ecosystems, and bioaccumulation are significant concerns. This guide aims to provide a data-driven comparison to aid in the informed selection of additives with more favorable environmental profiles.
A significant finding of this assessment is the notable lack of publicly available environmental data for this compound. Safety Data Sheets (SDS) for this compound consistently state "no data available" for its ecological effects, including toxicity to aquatic organisms, persistence, and degradability. This information gap itself is a critical consideration for any environmental risk assessment.
In contrast, varying levels of environmental data are available for other lubricant additives, allowing for a comparative, albeit sometimes qualitative, assessment. The following sections present a summary of this data in tabular format, detail the standard experimental protocols used to generate such data, and provide visualizations to illustrate key concepts.
Quantitative Environmental Data Comparison
The following tables summarize the available environmental data for this compound and a selection of alternative lubricant additives. It is crucial to note that the data for the alternatives are sourced from various studies and may not be directly comparable due to differing test conditions and organisms.
Table 1: Biodegradability Data
| Additive Class | Compound Example | Biodegradability Classification | Test Method (if specified) | % Biodegradation (Time) |
| Thiadiazole Derivative | This compound | No data available | - | - |
| Zinc Dialkyldithiophosphates (ZDDPs) | Zinc bis(O,O-diisooctyl) bis(dithiophosphate) | Not readily biodegradable[1][2] | - | - |
| Tolutriazoles | Tolutriazole | No data available in SDS[3] | - | - |
| Sulfurized Olefins | Sulfurized Olefins | Limited to moderate biodegradability[4] | - | - |
| Phosphate (B84403) Esters | Tri-n-butyl phosphate (TBP) | Readily biodegradable[5] | OECD 301 | >60% (28 days) |
| Alkylated Diphenylamines | Octylated/Butylated Diphenylamine | Low biodegradation[6] | - | - |
Table 2: Acute Aquatic Toxicity Data
| Additive Class | Compound Example | Test Organism | Endpoint (LC50/EC50) | Result (mg/L) | Test Duration |
| Thiadiazole Derivative | This compound | No data available | - | - | - |
| Zinc Dialkyldithiophosphates (ZDDPs) | Zinc bis(O,O-diisooctyl) bis(dithiophosphate) | Daphnia magna (Water Flea) | 48h LC50 | 1.2[7] | 48 hours |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 4.5 | 96 hours | ||
| Tolutriazoles | Tolutriazole | Daphnia magna (Water Flea) | 48h EC50 | 15.6 | 48 hours |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 25 | 96 hours | ||
| Sulfurized Olefins | Sulfurized Olefins | Daphnia magna (Water Flea) | 48h EC50 | 10 - 100 | 48 hours |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 10 - 100 | 96 hours | ||
| Phosphate Esters | Tri-n-butyl phosphate (TBP) | Daphnia magna (Water Flea) | 48h EC50 | 3.7 | 48 hours |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 2.4 | 96 hours | ||
| Alkylated Diphenylamines | Nonylated diphenylamine | Daphnia magna (Water Flea) | 48h EC50 | >100 | 48 hours |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | >100 | 96 hours |
Table 3: Bioaccumulation Potential
| Additive Class | Compound Example | Bioaccumulation Potential |
| Thiadiazole Derivative | This compound | No data available |
| Zinc Dialkyldithiophosphates (ZDDPs) | Zinc bis(O,O-diisooctyl) bis(dithiophosphate) | Considered to have long-lasting effects in the environment, suggesting potential for bioaccumulation.[1][2] |
| Tolutriazoles | Tolutriazole | Classified as having long-lasting effects on aquatic life, indicating a potential for bioaccumulation.[3] |
| Sulfurized Olefins | Sulfurized Olefins | Some products may cause long-term adverse effects on the aquatic environment.[4] |
| Phosphate Esters | Tri-n-butyl phosphate (TBP) | Low to moderate potential for bioaccumulation. |
| Alkylated Diphenylamines | Octylated/Butylated Diphenylamine | Low water solubility and low biodegradation suggest a potential for bioaccumulation.[6] |
Experimental Protocols
The data presented in the tables above are typically generated using standardized test methods to ensure consistency and comparability. The following are brief descriptions of the key experimental protocols relevant to this environmental assessment.
Biodegradability Testing: OECD 301 Series
The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the "ready biodegradability" of chemicals. These tests assess the potential of a substance to be broken down by microorganisms in an aerobic environment.
-
OECD 301B: CO2 Evolution Test (Modified Sturm Test): This is a widely used method where the test substance is incubated with a microbial inoculum in a mineral medium.[8][9] The amount of carbon dioxide produced over a 28-day period is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[9]
-
OECD 301F: Manometric Respirometry Test: This method measures the oxygen consumed by the microbial population as they biodegrade the test substance in a closed respirometer over 28 days.[5] The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if the oxygen consumption is at least 60% of the ThOD within a 10-day window.[10]
-
OECD 301C: Modified MITI Test (I): This test also measures oxygen consumption but uses a specific, pre-cultured microbial inoculum from the Japanese Ministry of International Trade and Industry (MITI).[5] It is considered a more stringent test for ready biodegradability.[11]
Aquatic Toxicity Testing
Standardized tests are used to determine the toxicity of substances to aquatic organisms. These tests typically expose organisms to a range of concentrations of the test substance and observe the effects over a specific period.
-
Acute Toxicity to Fish (e.g., OECD 203, EPA OPPTS 850.1075): These tests typically use rainbow trout (Oncorhynchus mykiss) or fathead minnow (Pimephales promelas) and expose them to the test substance for 96 hours. The primary endpoint is the LC50 (Lethal Concentration 50%) , which is the concentration of the substance that is lethal to 50% of the test organisms.
-
Acute Toxicity to Invertebrates (e.g., OECD 202, EPA OPPTS 850.1010): The water flea (Daphnia magna) is a common test organism for invertebrate toxicity. The test duration is typically 48 hours, and the primary endpoint is the EC50 (Effective Concentration 50%) , which is the concentration that causes an adverse effect (e.g., immobilization) in 50% of the test population.
-
Algal Growth Inhibition Test (e.g., OECD 201, EPA OPPTS 850.5400): This test assesses the effect of a substance on the growth of green algae (e.g., Pseudokirchneriella subcapitata) over 72 hours. The endpoint is the EC50 , the concentration that inhibits the growth rate or biomass by 50%.
Visualizations
To further clarify the concepts discussed, the following diagrams have been generated.
References
- 1. ttiionline.com [ttiionline.com]
- 2. azdhs.gov [azdhs.gov]
- 3. researchgate.net [researchgate.net]
- 4. petroleumhpv.org [petroleumhpv.org]
- 5. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 6. Comparisons of acute toxicity of selected chemicals to rainbow trout and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zinc oxide nanoparticles toxicity to Daphnia magna: size-dependent effects and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. oecd.org [oecd.org]
- 11. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the film-forming properties of different corrosion inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials. A key performance indicator for these inhibitors is their ability to form a persistent and effective protective film on the metal surface. This guide provides a comparative analysis of the film-forming properties of different classes of corrosion inhibitors, supported by experimental data and detailed methodologies, to aid in the selection process for research and development applications.
Overview of Corrosion Inhibitor Classes and Film-Forming Mechanisms
Corrosion inhibitors are broadly classified into three main categories based on their chemical nature and mechanism of action: organic, inorganic, and multi-component (or composite) inhibitors. Each class forms a protective film through distinct mechanisms.
-
Organic Inhibitors: These compounds, such as amines, imidazolines, and quaternary ammonium (B1175870) salts, typically function by adsorbing onto the metal surface.[1][2] Their molecular structure includes a hydrophilic head that anchors to the metal and a hydrophobic tail that forms a barrier against the corrosive environment.[1] The effectiveness of the film is influenced by factors like the inhibitor's concentration, molecular structure, and the surrounding temperature.[3]
-
Inorganic Inhibitors: This class includes compounds like phosphates, molybdates, and silicates.[2] They form a protective layer through mechanisms such as precipitation or the formation of a passive oxide film.[1][3] For instance, phosphates can react with metal ions to form an insoluble phosphate (B84403) layer, while oxidizing inhibitors like chromates promote the formation of a stable oxide layer on the metal surface.[1][4]
-
Multi-component/Composite Inhibitors: These formulations combine organic and inorganic inhibitors to leverage a synergistic effect, often resulting in a more robust and persistent protective film.[5] The different components can act on various sites of the corrosion cell (anodic and cathodic) and form a complex, multi-layered film with enhanced barrier properties.
The following diagram illustrates the different film-forming mechanisms of these inhibitor classes.
References
Validating Theoretical Models for the Inhibitory Action of 2,5-Bis(octyldithio)-1,3,4-thiadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental validation of 2,5-Bis(octyldithio)-1,3,4-thiadiazole's inhibitory action, primarily focusing on its well-documented role as a corrosion inhibitor. While the initial query suggested a potential application in drug development, the available scientific literature predominantly supports its utility in industrial applications, particularly in the prevention of metal corrosion. This document will therefore focus on this application, presenting a framework for its evaluation against other commercially available alternatives.
Executive Summary
This compound is a sulfur-containing heterocyclic compound widely used as an ashless, oil-soluble corrosion inhibitor and metal deactivator in lubricants and greases.[1][2][3] Its efficacy stems from the ability of the thiadiazole ring and its sulfur-containing side chains to adsorb onto metal surfaces, forming a protective film that mitigates corrosion. This guide delves into the experimental techniques and theoretical models used to validate its performance, offering a comparison with other thiadiazole-based inhibitors.
Performance Comparison of Thiadiazole-Based Corrosion Inhibitors
Table 1: Illustrative Performance Data of Various Thiadiazole Derivatives as Corrosion Inhibitors for Steel
| Inhibitor | Concentration | Test Method | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | Potentiodynamic Polarization | >90 | [4] |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.005 M | Potentiodynamic Polarization | >85 | [4] |
| N-[4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-yl] benzamide | 11 µM | Potentiodynamic Polarization | ~60 | |
| Ethyl-4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 11 µM | Potentiodynamic Polarization | ~79 | |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole (DAPT) | Not Specified | Potentiostatic Polarization | High | [5] |
Note: The data presented is for illustrative purposes and is collated from different studies under varying experimental conditions. Direct comparison requires testing under identical parameters.
Theoretical Validation: A Quantum Chemical Approach
Density Functional Theory (DFT) calculations are powerful computational tools used to predict the inhibitory potential of molecules by elucidating their electronic properties. These calculations help in understanding the interaction between the inhibitor and the metal surface. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher capacity to accept electrons from the metal. A smaller energy gap generally correlates with higher inhibition efficiency.
While specific DFT calculation results for this compound were not found, research on analogous thiadiazole derivatives demonstrates the utility of this approach.[6]
Table 2: Illustrative Theoretical Parameters for Thiadiazole Derivatives from DFT Calculations
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | Not Specified | Not Specified | 2.426 | [7] |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | [8] |
| Temozolomide (B1682018) (an imidazotetrazine derivative) | Not Specified | Not Specified | 2.53 (in water) | [9] |
Commercial Alternatives
Several commercial corrosion inhibitors with a thiadiazole core are available. These are often marketed under trade names, and their exact chemical composition may be proprietary.
Table 3: Overview of Commercial Thiadiazole-Based Corrosion Inhibitors
| Product Name | Chemical Composition | Key Features |
| CUVAN® 484 | 2,5-dimercapto-1,3,4-thiadiazole derivative | Ashless, oil-soluble, copper corrosion inhibitor with anti-wear properties.[1][10] |
| T561 | 2,5-bis(tert-dodecyldithio)-1,3,4-thiadiazole | Light brown transparent liquid, excellent copper corrosion inhibitor with extreme pressure and anti-wear properties.[11][12] |
| VANLUBE® 829 | DMTD dimer (2,5-dimercapto-1,3,4-thiadiazole dimer) | Yellow powder, provides extreme pressure performance, anti-wear agent, and antioxidant.[13][14][15] |
Experimental Protocols
The validation of corrosion inhibitors relies on standardized electrochemical tests.
Potentiodynamic Polarization
This technique measures the current response of a metal sample to a controlled change in its electrical potential in a corrosive environment. The data is plotted as a Tafel plot (log of current density vs. potential). From this plot, key parameters like corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. The inhibition efficiency (IE%) is calculated using the following formula:
IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
A higher IE% indicates better performance of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that measures the impedance of a system over a range of frequencies. The data is often presented as a Nyquist plot. By fitting the data to an equivalent circuit model, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be extracted. An increase in Rct and a decrease in Cdl in the presence of an inhibitor signify the formation of a protective film on the metal surface.
Mandatory Visualizations
Corrosion Inhibition Mechanism
The primary mechanism of action for thiadiazole-based inhibitors is adsorption onto the metal surface. This can occur through physical adsorption (electrostatic interactions) or chemical adsorption (formation of coordinate bonds between the heteroatoms (N, S) of the inhibitor and the metal atoms).
Caption: Adsorption mechanism of a thiadiazole corrosion inhibitor.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the typical workflow for evaluating the performance of a corrosion inhibitor.
Caption: Workflow for evaluating corrosion inhibitor performance.
References
- 1. scribd.com [scribd.com]
- 2. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 3. vanderbiltworldwide.com [vanderbiltworldwide.com]
- 4. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13539-13-4 | Benchchem [benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. irjweb.com [irjweb.com]
- 9. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 10. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 11. wap.chemjunchi.com [wap.chemjunchi.com]
- 12. T561 THIADIAZOLE DERIVATIVE – Hebei Sword Technology [hebeisword.com]
- 13. vanderbiltchemicals.com [vanderbiltchemicals.com]
- 14. vanderbiltworldwide.com [vanderbiltworldwide.com]
- 15. vanderbiltchemicals.com [vanderbiltchemicals.com]
Safety Operating Guide
Proper Disposal of 2,5-Bis(octyldithio)-1,3,4-thiadiazole: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2,5-Bis(octyldithio)-1,3,4-thiadiazole is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be familiar with its associated hazards. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazard and Disposal Information Summary
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 13539-13-4 | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [1][2][3] |
| Primary Disposal Route | Approved hazardous waste disposal facility. | [1][4] |
| Prohibited Disposal | Do not dispose of down the drain, in regular trash, or allow entry into sewers, surface, or ground water. | [1][5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the process for the safe disposal of this compound waste, including the pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE)
Before initiating any waste handling procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
2. Waste Segregation and Collection
Proper segregation is crucial to prevent incompatible chemical reactions.[2]
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]
-
3. Container Management
All waste containers must be managed to ensure safety and compliance.
-
Compatibility: Ensure the container material is compatible with this compound.[3]
-
Labeling: Affix a hazardous waste label to each container. The label must include:[1][2]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Irritant," "Harmful").
-
-
Closure: Keep waste containers securely closed except when adding waste.[1][3]
4. Storage
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
Store containers in a well-ventilated area.[1]
-
Use secondary containment bins for liquid waste to prevent spills.[1]
5. Final Disposal
-
Contact Environmental Health & Safety (EHS): All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][4] Schedule a pickup when containers are approaching full.
-
Documentation: Maintain a log of all chemicals added to each waste container to ensure an accurate inventory for disposal.[2]
6. Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[2]
-
Rinsate Collection: The first rinse is considered hazardous waste and must be collected and disposed of accordingly in the liquid hazardous waste container.[1][2]
-
Drying and Disposal: Allow the rinsed container to air dry completely. Deface or remove the original label before disposing of the container as regular solid waste.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Immediate Reference: Essential Safety and Handling Protocols
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 2,5-Bis(octyldithio)-1,3,4-thiadiazole (CAS No. 13539-13-4). Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment. This chemical is classified as a skin and eye irritant, a skin sensitizer, and is harmful if inhaled.[1]
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the hazards associated with this compound is the first line of defense. The primary risks include skin and eye irritation, the potential for allergic skin reactions upon repeated contact, and adverse effects if inhaled.[1] Therefore, a stringent PPE protocol is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes and potential eye irritation.[1] |
| Hand Protection | Butyl rubber or heavy-weight Nitrile gloves (minimum 8 mil thickness). Double-gloving is recommended. | Provides robust protection against skin irritation and sensitization. Butyl rubber offers excellent resistance to many organic sulfur compounds.[2][3][4][5] |
| Body Protection | Chemical-resistant lab coat or apron worn over long-sleeved clothing. | Prevents accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[6][7] | Minimizes the risk of inhaling harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Meticulous planning and execution are crucial when working with this compound, particularly considering its potential air-sensitivity and sensitizing properties.
Experimental Workflow Diagram
Caption: A logical workflow for handling this compound.
Detailed Experimental Protocol:
-
Preparation and Glassware:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove any adsorbed moisture.[8][9][10]
-
All manipulations of this compound should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques, especially if the reaction is sensitive to air or moisture.[8][9][10][11][12]
-
-
Dispensing the Chemical:
-
As this compound is a liquid, use a dry, inert gas-flushed syringe with a long needle to transfer the required amount.[8][9][10][12]
-
To prevent pressure buildup, use a second needle connected to a bubbler to vent the reagent bottle.[9][10][12]
-
Slowly draw the liquid into the syringe, avoiding the formation of bubbles.[10]
-
Expel any gas bubbles from the syringe before transferring the reagent to the reaction vessel.[10]
-
-
During the Reaction:
-
Continuously maintain a positive pressure of inert gas throughout the reaction.[10]
-
Monitor the reaction for any signs of unexpected changes.
-
-
Post-Reaction Workup and Decontamination:
-
Quench the reaction carefully using appropriate procedures for air-sensitive compounds.
-
Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. A triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) is recommended. The first rinse should be collected as hazardous waste.[13]
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Management Flowchart
Caption: A clear process for the safe disposal of waste.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Do not mix this compound waste with other waste streams.[14]
-
Maintain separate, clearly labeled waste containers for:
-
Liquid Waste: Unused chemical, reaction mixtures, and the first solvent rinse of contaminated glassware.
-
Solid Waste: Contaminated gloves, pipette tips, weighing paper, and other disposable materials.
-
-
-
Containment:
-
Use robust, leak-proof containers made of a material compatible with the chemical.
-
Ensure waste containers are always sealed when not in use to prevent the release of vapors.[13]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[13]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Disposal:
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. gloves.com [gloves.com]
- 3. worksafegear.com.au [worksafegear.com.au]
- 4. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. fauske.com [fauske.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
